5-Methyl-3-heptene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-5-methylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNTZRCUPAYGLG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53510-18-2, 13172-91-3 | |
| Record name | 5-Methyl-3-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-heptene (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-3-heptene: Properties, Synthesis, and Analysis
Abstract
5-Methyl-3-heptene is an unsaturated aliphatic hydrocarbon notable for its branched structure and the presence of a double bond, which imparts significant reactivity. As a member of the octene family of isomers, it serves as a valuable molecular building block in synthetic organic chemistry. The strategic placement of a methyl group and a double bond within its seven-carbon chain allows for the stereoselective and regioselective introduction of functionalities, making it and similar branched alkenes precursors to more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-3-heptene, details established and potential synthetic routes, outlines robust analytical methodologies for its characterization, and discusses its reactivity and relevance for researchers in synthetic chemistry and drug development.
Introduction: The Structural Significance of Branched Alkenes
Alkenes are fundamental feedstocks in the chemical industry and pivotal intermediates in organic synthesis.[1] Their reactivity is dominated by the carbon-carbon π-bond, which readily undergoes addition reactions, allowing for the facile introduction of a wide array of functional groups.[2] While simple linear alkenes are ubiquitous, branched alkenes such as 5-methyl-3-heptene offer unique synthetic advantages. The presence of alkyl substituents influences the electronic properties and steric environment of the double bond, which can be exploited to control the outcome of chemical transformations.[3] For professionals in drug development, the synthesis of molecules with specific stereochemistry and branching is critical, as these features profoundly impact biological activity. Understanding the properties and synthesis of foundational structures like 5-methyl-3-heptene is therefore essential for the rational design of complex molecular targets.
Physicochemical Properties
5-Methyl-3-heptene exists as a mixture of (E)- and (Z)- stereoisomers. Its physical properties are characteristic of a volatile, nonpolar organic compound. It is a colorless to pale yellow liquid under standard conditions and exhibits low solubility in water, a consequence of its hydrocarbon nature.[4] A comprehensive summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 5-Methyl-3-heptene
| Property | Value | Source(s) |
| IUPAC Name | (E)-5-methylhept-3-ene / (Z)-5-methylhept-3-ene | [5] |
| Molecular Formula | C₈H₁₆ | [4] |
| Molecular Weight | 112.21 g/mol | [5] |
| CAS Number | 13172-91-3 (cis- and trans- mixture) | [5] |
| 53510-18-2 (isomer unspecified) | [4] | |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | ~112-115 °C | [4] |
| Density | ~0.71 g/mL | [4] |
| Water Solubility | Low (estimated at 12.35 mg/L @ 25 °C) | [4] |
| logP (Octanol/Water) | ~4.3 (estimated) | [4] |
| Flash Point | ~11.9 °C (estimated) | [4] |
| Refractive Index | ~1.40 | [4] |
Synthesis of 5-Methyl-3-heptene: Key Methodologies
The synthesis of specific alkene isomers requires careful consideration of reaction pathways to control the position and stereochemistry of the double bond. Two robust methods applicable to the synthesis of 5-methyl-3-heptene are detailed below: the hydrodeoxygenation of a ketone precursor and the classic Wittig olefination.
Synthesis via Catalytic Hydrodeoxygenation
A highly effective method for producing 5-methyl-3-heptene is the one-step hydrodeoxygenation of 5-methyl-3-heptanone. This process utilizes a bifunctional catalyst that facilitates both hydrogenation and dehydration steps in a single reaction vessel.[6]
Expertise & Causality: The choice of catalyst is critical for product selectivity. A catalyst like copper on an alumina support (Cu-Al₂O₃) provides both metal sites for the initial hydrogenation of the ketone to an alcohol (5-methyl-3-heptanol) and acidic sites on the alumina support for the subsequent dehydration to the alkene.[6] By tuning reaction conditions such as temperature and hydrogen pressure, the reaction can be directed to favor alkene production over further hydrogenation to the corresponding alkane (3-methylheptane). Platinum-based catalysts, being more active for hydrogenation, tend to yield the alkane as the major product.[6] This approach is advantageous due to its efficiency and the use of a readily available ketone starting material.
Caption: Hydrodeoxygenation pathway for 5-methyl-3-heptene synthesis.
Protocol 1: Catalytic Hydrodeoxygenation of 5-Methyl-3-heptanone
Objective: To synthesize 5-methyl-3-heptene with high selectivity using a bifunctional copper-alumina catalyst.
Materials:
-
5-methyl-3-heptanone
-
20 wt% Cu-Al₂O₃ catalyst
-
High-purity hydrogen gas (H₂)
-
Fixed-bed flow reactor system
-
Gas chromatograph with a flame ionization detector (GC-FID) for product analysis
Procedure:
-
Catalyst Preparation: Load a fixed-bed reactor with the 20 wt% Cu-Al₂O₃ catalyst.
-
System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Catalyst Reduction (Activation): Reduce the catalyst in situ by flowing hydrogen gas through the reactor at an elevated temperature (e.g., 300-400 °C) for several hours. This step ensures the copper is in its active metallic state.
-
Reaction Execution:
-
Product Collection: The reaction effluent, a mixture of products and unreacted starting material, is passed through a condenser and collected in a cold trap.
-
Analysis: Analyze the collected liquid product using GC-FID to determine the conversion of the ketone and the selectivity for 5-methyl-3-heptene and other products.
Trustworthiness: This protocol is self-validating through the analytical step. The GC analysis provides quantitative data on the reaction's success, allowing for optimization of temperature, flow rate, and H₂/ketone ratio to maximize the yield of the desired alkene.
Synthesis via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[7] It involves the reaction of an aldehyde or ketone with a phosphorus ylide. The choice of reactants allows for precise control over the final alkene structure. To synthesize 5-methyl-3-heptene, two disconnection approaches are possible, as illustrated below.
Caption: Two possible Wittig reaction routes to 5-methyl-3-heptene.
Expertise & Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides (where the carbon anion is adjacent to alkyl groups) typically react under kinetic control to favor the formation of (Z)-alkenes, especially under salt-free conditions.[8] Stabilized ylides (with adjacent electron-withdrawing groups) tend to favor the (E)-alkene. The ylides required for this synthesis are non-stabilized, suggesting a predisposition towards the (Z)-isomer.
Protocol 2: Representative Wittig Synthesis of 5-Methyl-3-heptene (Approach B)
Objective: To synthesize 5-methyl-3-heptene via the reaction of propanal with a sec-butyl phosphorus ylide.
Materials:
-
sec-Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
Nitrogen or Argon gas atmosphere and Schlenk line equipment
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked flask under an inert atmosphere, add sec-butyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
While stirring vigorously, add n-BuLi solution (1.05 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
-
Reaction with Aldehyde:
-
Maintain the ylide solution at 0 °C.
-
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the ylide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify by column chromatography on silica gel using pentane as the eluent.
-
Trustworthiness: This protocol incorporates standard practices for air-sensitive reagents (n-BuLi) and includes monitoring (TLC) and purification (chromatography) steps. The separation of the nonpolar product from the highly polar triphenylphosphine oxide is a key validation of the procedure's effectiveness.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized 5-methyl-3-heptene. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for separating and identifying volatile compounds like alkene isomers. The gas chromatograph separates the (E)- and (Z)-isomers based on differences in their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Expertise & Causality: The choice of GC column is critical for separating geometric isomers. A long capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or Carbowax) is typically required to achieve baseline separation.[9] While (E)- and (Z)-isomers have identical masses and often produce very similar mass spectra, their different retention times on the GC provide definitive identification.[10]
Protocol 3: GC-MS Analysis of 5-Methyl-3-heptene Isomers
Objective: To separate, identify, and quantify the (E)- and (Z)-isomers of 5-methyl-3-heptene.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
High-purity helium carrier gas
-
Sample: 5-methyl-3-heptene dissolved in hexane (e.g., 100 ppm)
GC Parameters (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
MS Transfer Line Temp: 280 °C
MS Parameters (Representative):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-200 m/z
Data Analysis:
-
Identification: Identify the peaks for each isomer based on their retention times. The (Z)-isomer (cis) often has a slightly lower boiling point and may elute earlier than the (E)-isomer (trans).
-
Confirmation: Confirm identity by comparing the acquired mass spectrum against a reference library (e.g., NIST). The molecular ion (M⁺) peak should be observed at m/z = 112. Characteristic fragment ions for branched alkenes include losses of methyl (m/z 97), ethyl (m/z 83), and propyl (m/z 69) groups.[11] The base peak is often at m/z 55 or 41, corresponding to stable carbocation fragments.[5]
-
Quantification: Determine the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Caption: A typical workflow for the GC-MS analysis of alkene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of unique carbon environments.
Expertise & Causality: For 5-methyl-3-heptene, the key diagnostic signals in the ¹H NMR spectrum are in the olefinic region (δ ≈ 5.0-5.8 ppm). The coupling constants (J-values) between the vinyl protons can help distinguish between the (E)- and (Z)-isomers. Typically, the trans coupling constant (~12-18 Hz) is significantly larger than the cis coupling constant (~6-12 Hz). In the ¹³C NMR spectrum, the chemical shifts of the allylic carbons are sensitive to the stereochemistry of the double bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-5-Methyl-3-heptene (Note: These are predicted values based on standard chemical shift increments. Actual values may vary.)
| Atom Type | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| C1-H₃ | 0.9 (t) | ~14 |
| C2-H₂ | 2.0 (quintet) | ~26 |
| C3-H | 5.4 (dt) | ~135 |
| C4-H | 5.3 (dd) | ~125 |
| C5-H | 1.9 (m) | ~39 |
| C6-H₂ | 1.4 (m) | ~29 |
| C7-H₃ | 0.85 (t) | ~12 |
| C5-CH₃ | 0.95 (d) | ~20 |
Chemical Reactivity and Applications
The reactivity of 5-methyl-3-heptene is centered on its carbon-carbon double bond, making it a substrate for a variety of important organic transformations.[12]
-
Electrophilic Addition: Reacts with hydrogen halides (H-X), water (in the presence of acid), and halogens (X₂) according to Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate.[1]
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) to yield 3-methylheptane.[2]
-
Oxidation: Can undergo oxidative cleavage with ozone (O₃) followed by a workup to yield aldehydes or ketones. It can also be converted to a diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄).
While 5-methyl-3-heptene itself may not be a final drug product, its structural motif is relevant. The synthesis of α-branched amines, which are prevalent in many pharmaceuticals, can be achieved from branched alkenes. The alkene can serve as a handle for introducing nitrogen-containing functional groups through reactions like hydroamination or multi-step sequences involving epoxidation and ring-opening.
Safety and Handling
5-Methyl-3-heptene is a highly flammable liquid and vapor .[5] It should be handled in a well-ventilated area, preferably a fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated place designated for flammable liquids.
Conclusion
5-Methyl-3-heptene serves as an exemplary model for understanding the properties and synthetic utility of branched alkenes. Its physicochemical characteristics are well-defined, and it is accessible through robust synthetic methodologies like catalytic hydrodeoxygenation and the Wittig reaction. The analytical protocols detailed in this guide, particularly GC-MS, provide a reliable framework for its characterization and quality control. For researchers in the pharmaceutical and chemical industries, a thorough grasp of the synthesis and reactivity of such fundamental building blocks is indispensable for the development of novel and complex molecular entities.
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(E)-5-Methyl-3-heptene vs (Z)-5-Methyl-3-heptene structure
An In-depth Technical Guide to the Stereoisomers of 5-Methyl-3-heptene
Abstract
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of modern chemistry and pharmacology. Geometric isomers, specifically those arising from restricted rotation around a double bond, can exhibit profoundly different physical, chemical, and biological properties. This technical guide provides a comprehensive examination of the (E) and (Z) stereoisomers of 5-Methyl-3-heptene. We will delve into the structural nuances that define these isomers, present detailed protocols for their stereoselective synthesis, and outline robust analytical methodologies for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of alkene stereoisomerism and its implications in molecular design and analysis.
Introduction to E/Z Isomerism: The Case of 5-Methyl-3-heptene
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space[1]. A prominent class of stereoisomerism is geometric isomerism, which occurs in molecules with restricted rotation around a bond, most commonly a carbon-carbon double bond[1]. The 5-Methyl-3-heptene molecule (C₈H₁₆, molecular weight approx. 112.21 g/mol ) serves as an excellent model for illustrating this concept[2][3].
The double bond between carbons 3 and 4 fixes the relative positions of the substituents attached to them. This rigidity gives rise to two distinct geometric isomers: (E)-5-Methyl-3-heptene and (Z)-5-Methyl-3-heptene. The designation of 'E' and 'Z' is determined by the Cahn-Ingold-Prelog (CIP) priority rules[1][4]:
-
Each atom directly attached to the double-bonded carbons is assigned a priority based on its atomic number. Higher atomic numbers receive higher priority.
-
If the atoms are identical, the process continues to the next atoms along the chain until a point of difference is found.
-
The isomer is designated (Z) (from the German zusammen, meaning "together") if the higher-priority groups on each carbon are on the same side of the double bond[1][5].
-
The isomer is designated (E) (from the German entgegen, meaning "opposite") if the higher-priority groups are on opposite sides of the double bond[1][6].
For 5-Methyl-3-heptene, on C3, the ethyl group has priority over the hydrogen atom. On C4, the sec-butyl group has priority over the methyl group. The spatial relationship between the ethyl and sec-butyl groups thus defines the isomer.
Visualizing the Structures
The distinct three-dimensional arrangements of these isomers are fundamental to their unique properties.
Caption: Structure of (E)-5-Methyl-3-heptene.
Caption: Structure of (Z)-5-Methyl-3-heptene.
Comparative Physicochemical Properties
The structural differences between (E) and (Z) isomers, though subtle, lead to variations in their physical properties due to changes in molecular shape, polarity, and intermolecular forces. The more linear shape of the (E) isomer generally allows for more efficient packing in the solid state and can influence boiling points and chromatographic behavior.
Table 1: Comparison of Physicochemical Properties
| Property | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene | Rationale for Differences |
| Molecular Formula | C₈H₁₆[3][7] | C₈H₁₆[2] | Identical for both isomers. |
| Molecular Weight | 112.21 g/mol [3] | 112.21 g/mol [2] | Identical for both isomers. |
| Boiling Point | Expected to be slightly lower | Expected to be slightly higher | (Z)-isomers often have slightly higher boiling points due to a small dipole moment not present in the more symmetric (E)-isomers. |
| Density | Generally slightly lower | Generally slightly higher | Differences arise from how the molecules pack together in the liquid state. |
| Refractive Index | 1.40 (for mixture)[8] | 1.40 (for mixture)[8] | Specific values for pure isomers may vary slightly. |
| Stability | Generally more stable | Generally less stable | Steric hindrance between the larger substituent groups on the same side of the double bond in the (Z)-isomer leads to higher energy and lower stability compared to the (E)-isomer. |
Stereoselective Synthesis Strategies
Controlling the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. Several methods can be employed to selectively synthesize either the (E) or (Z) isomer of 5-Methyl-3-heptene.
Synthesis of (Z)-5-Methyl-3-heptene via Wittig Reaction
The Wittig reaction is a powerful method for creating alkenes. The use of non-stabilized ylides typically results in the preferential formation of the (Z)-isomer[6].
Protocol: Wittig Synthesis of (Z)-5-Methyl-3-heptene
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, dissolve triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add ethyl bromide (1.1 eq). Stir the mixture at room temperature until a white precipitate of the phosphonium salt (ethyltriphenylphosphonium bromide) forms.
-
Suspend the phosphonium salt in anhydrous THF and cool to -78 °C.
-
Slowly add a strong base such as butyllithium (BuLi) (1.0 eq) dropwise. The solution will turn a deep orange or red, indicating the formation of the ylide.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
-
Alkene Formation:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add 2-methylpentanal (1.0 eq) dissolved in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel using hexanes as the eluent to isolate (Z)-5-Methyl-3-heptene.
-
Causality: The kinetic formation of a four-membered oxaphosphetane intermediate under salt-free conditions leads to the cis-substituted intermediate, which then collapses to form the (Z)-alkene and triphenylphosphine oxide.
Synthesis of (E)-5-Methyl-3-heptene via Alkyne Reduction
The reduction of an internal alkyne, 5-methyl-3-heptyne, can produce either the (E) or (Z) isomer depending on the reaction conditions. A dissolving metal reduction is the classic method for producing (E)-alkenes.
Protocol: Dissolving Metal Reduction for (E)-5-Methyl-3-heptene
-
Setup:
-
In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense approximately 50 mL of anhydrous ammonia at -78 °C.
-
Maintain a slow stream of argon through the apparatus.
-
-
Reduction:
-
Add small, freshly cut pieces of sodium metal (2.5 eq) to the liquid ammonia. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Slowly add a solution of 5-methyl-3-heptyne (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Stir the reaction at -78 °C for 2-3 hours, maintaining the blue color.
-
-
Workup and Purification:
-
Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water and extract the product with pentane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully.
-
Purify by column chromatography or distillation to yield (E)-5-Methyl-3-heptene.
-
Causality: This reaction proceeds through a radical anion intermediate. The more stable trans-vinylic radical is preferentially formed before a second electron transfer and protonation occur, locking in the (E)-geometry.
Analytical Differentiation of (E) and (Z) Isomers
Unambiguous identification of the correct isomer is critical. Spectroscopic and chromatographic techniques provide the necessary tools for this differentiation.
Caption: Workflow for separating and identifying alkene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing E/Z isomers[9]. Key differences appear in both proton (¹H) and carbon (¹³C) spectra.
-
¹H NMR: The coupling constant (J-value) between the vinylic protons is stereospecific. While 5-methyl-3-heptene only has one vinylic proton, the coupling to adjacent allylic protons can sometimes show subtle differences. More importantly, the chemical shifts of the allylic and vinylic protons will differ due to anisotropic effects from the double bond and varying steric environments[10]. In the (Z)-isomer, substituents can be sterically crowded, leading to deshielding or shielding effects that are distinct from the (E)-isomer.
-
¹³C NMR: The "gamma-gauche effect" is often diagnostic. In the (Z)-isomer, the steric compression between the carbon of the ethyl group (C2) and the methyl group on C5 will cause their signals to shift upfield (to a lower ppm value) compared to their positions in the less-strained (E)-isomer.
-
NOESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively prove the geometry. In the (Z)-isomer, a cross-peak will be observed between the vinylic proton on C3 and the protons of the methyl group on C4, indicating they are close in space. This correlation will be absent in the (E)-isomer.
Table 2: Summary of Expected NMR Spectroscopic Data
| Feature | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene | Diagnostic Insight |
| ¹H Vinylic Proton (C3-H) | ~5.4-5.6 ppm | ~5.3-5.5 ppm | Chemical shifts are environment-dependent; (Z)-isomer may be slightly upfield. |
| ¹³C Allylic Carbons | C2, C5, C-methyl | C2, C5, C-methyl (shifted) | Steric compression in the (Z)-isomer causes an upfield shift (lower ppm) of the C2 and C-methyl carbons (gamma-gauche effect)[6]. |
| NOESY Correlation | No significant C3-H ↔ C4-CH₃ correlation | Strong C3-H ↔ C4-CH₃ correlation | Unambiguously confirms through-space proximity, identifying the (Z)-isomer[11][12]. |
Infrared (IR) Spectroscopy
IR spectroscopy can provide a quick and effective method for identifying the (E)-isomer. The key diagnostic feature is the out-of-plane C-H bending vibration for a trans-disubstituted double bond[6].
Table 3: Key Diagnostic IR Absorption Frequencies
| Vibrational Mode | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene | Diagnostic Insight |
| C-H out-of-plane bend | Strong band at ~960-975 cm⁻¹ | Absent or very weak band in this region | This is the most reliable IR diagnostic peak for confirming the presence of the (E) or trans geometry[6]. |
| C=C stretch | ~1665-1675 cm⁻¹ (weak) | ~1650-1660 cm⁻¹ (weak) | The C=C stretch for tri-substituted alkenes is often weak and not a reliable primary diagnostic tool[6]. |
Gas Chromatography (GC)
Gas chromatography separates compounds based on their boiling points and interactions with the column's stationary phase[13]. Due to their different shapes and slight polarity differences, (E) and (Z) isomers can often be separated by high-resolution capillary GC[14][15].
-
Elution Order: The elution order depends on the stationary phase. On standard non-polar phases (like polydimethylsiloxane), the isomer with the lower boiling point will typically elute first. On more polar phases, the separation is influenced by dipole-induced dipole interactions, which can alter the elution order[16].
-
Method Validation: The identity of each peak must be confirmed by coupling the GC to a mass spectrometer (GC-MS) and, ideally, by analyzing pure standards of each isomer characterized by NMR. The mass spectra of (E) and (Z) isomers are often very similar, as the high-energy ionization can lead to a loss of stereochemical information[6]. Therefore, retention time is the primary GC-based identifier once validated.
Relevance in Drug Development
The principles governing the synthesis and analysis of simple molecules like 5-methyl-3-heptene are directly applicable to the complex world of drug development. Stereochemistry is a critical attribute of a drug molecule that can dictate its efficacy and safety[17][18].
-
Pharmacological Activity: The binding of a drug to its biological target (e.g., an enzyme or receptor) is highly dependent on its three-dimensional shape. One geometric isomer may fit perfectly into a binding site and elicit a therapeutic response (the eutomer), while the other isomer (the distomer) may be inactive or bind to a different target, causing off-target effects or toxicity[18][19].
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug can be stereoselective[18]. Enzymes, particularly metabolic enzymes in the liver like cytochrome P450s, are chiral and can process one isomer faster than the other. This can lead to different effective concentrations and durations of action for the two isomers.
-
Regulatory Scrutiny: Regulatory agencies like the FDA require that the stereochemical composition of a new drug be thoroughly characterized[20][21]. If a drug is developed as a single isomer, its purity must be established. If it is developed as a mixture, the pharmacological and toxicological profile of each isomer should be understood[21].
Therefore, the ability to selectively synthesize and definitively analyze geometric isomers is not merely an academic exercise but a fundamental requirement for the development of safe and effective medicines.
Conclusion
The (E) and (Z) isomers of 5-Methyl-3-heptene provide a clear and instructive example of geometric isomerism. Their distinct spatial structures give rise to different physical properties and require specific synthetic strategies for their selective preparation. A multi-faceted analytical approach, leveraging the unique strengths of NMR, IR, and GC, is essential for their unambiguous differentiation. The insights gained from studying such model systems underscore the critical importance of stereochemical control and characterization in broader chemical research and, most significantly, in the precise and demanding field of drug discovery and development.
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(Z)-5-Methylhept-3-ene | C8H16 | CID 5364727 - PubChem. National Institutes of Health. [Link]
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Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) using any compound having four carbons or. Brainly. [Link]
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5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem. National Institutes of Health. [Link]
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3-Heptyne, 5-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Why is this 3-methyl-3-heptene & not 3-methylheptene? : r/OrganicChemistry. Reddit. [Link]
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5-Methyl-3-heptene - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Solved Design a synthesis of 5-methyl-3-heptene (both E and | Chegg.com. Chegg. [Link]
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The E-Z system for naming alkenes. Chemistry LibreTexts. [Link]
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Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
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Stereochemistry in Drug Action. National Institutes of Health. [Link]
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Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]
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E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]
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Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... ResearchGate. [Link]
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Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
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3-Heptene, 5-methyl-, trans - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. [Link]
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Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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How to draw the structural formula for 3-ethyl-5-methyl-3-heptene? [closed]. Chemistry Stack Exchange. [Link]
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What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]
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Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health. [Link]
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12.4: Gas Chromatography. Chemistry LibreTexts. [Link]
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Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration. [Link]
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E Z Geometric Isomers for Alkenes. YouTube. [Link]
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Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. [Link]
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Spectroscopic Data of 5-Methyl-3-heptene: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 5-methyl-3-heptene, a branched alkene of interest in various chemical research and development sectors. As this compound exists as a mixture of cis and trans isomers, this guide will address the spectroscopic features that differentiate these stereoisomers where applicable. The following sections delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.
Molecular Structure and Isomerism
5-Methyl-3-heptene is an acyclic alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] Its structure consists of a seven-carbon chain with a double bond at the third position and a methyl group at the fifth position. The presence of the double bond gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations.
Caption: cis and trans isomers of 5-Methyl-3-heptene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 5-methyl-3-heptene would exhibit distinct signals for the vinylic, allylic, and alkyl protons. The key differentiating feature between the cis and trans isomers would be the coupling constant between the vinylic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H3, H4 (Vinylic) | 5.2 - 5.5 | Multiplet | The chemical shifts of these protons are highly dependent on the stereochemistry. The coupling constant (J-value) between H3 and H4 is expected to be ~15 Hz for the trans isomer and ~10 Hz for the cis isomer. |
| H2 (Allylic) | ~2.0 | Multiplet | This proton is adjacent to the double bond and will be deshielded. |
| H5 (Allylic) | ~2.2 | Multiplet | This proton is also in an allylic position and is further substituted. |
| H6 | ~1.3 | Multiplet | |
| H1, H7, C5-CH₃ | 0.8 - 1.0 | Triplets and Doublet | These methyl groups will appear in the upfield region of the spectrum. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Based on data from similar compounds, the predicted ¹³C NMR chemical shifts for 5-methyl-3-heptene are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3, C4 (Vinylic) | 125 - 135 |
| C2 (Allylic) | ~35 |
| C5 (Allylic) | ~40 |
| C6 | ~30 |
| C1, C7, C5-CH₃ | 10 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-methyl-3-heptene is expected to show characteristic absorption bands for the alkene and alkyl functional groups. While the full experimental spectrum is not publicly available, a vapor phase IR spectrum is noted in the Wiley SpectraBase.[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp² C-H) | 3000 - 3100 | Medium |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong |
| C=C stretch | 1640 - 1680 | Medium to Weak |
| C-H bend (alkane) | 1375 - 1470 | Medium |
Mass Spectrometry (MS)
The mass spectrum of 5-methyl-3-heptene provides information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[1]
Molecular Ion: The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular weight of C₈H₁₆.
Key Fragments: The most abundant fragments observed in the mass spectrum are:
-
m/z 55: This is the base peak and likely corresponds to the loss of a propyl radical, forming a stable allylic carbocation.
-
m/z 83: This fragment could result from the loss of an ethyl radical.
-
m/z 41: This is another common fragment for alkenes, corresponding to an allyl cation.
Caption: Proposed major fragmentation pathways for 5-Methyl-3-heptene.
Experimental Methodologies
The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the 5-methyl-3-heptene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid 5-methyl-3-heptene sample onto the center of the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[3][4]
Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the volatile 5-methyl-3-heptene sample into the mass spectrometer, typically via a gas chromatograph (GC) for separation of the cis and trans isomers.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic data of 5-methyl-3-heptene, including NMR, IR, and MS, provide a detailed picture of its molecular structure. While experimental ¹H and ¹³C NMR data are not widely available, predictions based on established principles offer valuable insights. The mass spectrometry data from NIST confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the formation of stable allylic cations. The IR spectrum is expected to show typical absorptions for an alkene. This guide serves as a comprehensive resource for researchers and scientists working with 5-methyl-3-heptene, aiding in its identification and characterization.
References
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UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5462826, 5-Methyl-3-heptene (cis-and trans-mixture). Retrieved from [Link]
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Haynes, S. E., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of visualized experiments : JoVE, (139), 57923. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-heptene from Simple Precursors
Executive Summary
5-Methyl-3-heptene is an eight-carbon branched alkene that serves as a valuable intermediate and building block in organic synthesis. Its structural isomers (E/Z) and constitutional isomers, which can arise during synthesis, necessitate well-controlled and understood synthetic methodologies. This guide provides a detailed technical overview of two primary, robust strategies for the synthesis of 5-Methyl-3-heptene from simple, commercially available precursors: the Wittig olefination and a Grignard-based approach followed by alcohol dehydration. Each route is analyzed for its mechanistic underpinnings, stereochemical and regiochemical outcomes, and practical execution. This document is intended to provide researchers and process development chemists with the foundational knowledge and actionable protocols required to make informed decisions for the efficient and reproducible synthesis of this target molecule.
Introduction and Retrosynthetic Analysis
The synthesis of a specific alkene isomer like 5-methyl-3-heptene requires careful consideration of carbon-carbon bond formation and the geometric control of the resulting double bond. The target molecule possesses a stereocenter at the C-5 position and a C=C double bond between C-3 and C-4, allowing for E and Z diastereomers.
A retrosynthetic analysis reveals two logical disconnections along the C=C double bond, suggesting a Wittig-type reaction. A third disconnection points towards a Grignard reaction to form the carbon skeleton, followed by an elimination reaction to install the double bond.
-
Route A (Wittig Olefination): Disconnecting across the double bond leads to two possible aldehyde/ylide pairs.
-
Path A1: Propanal and a (1-methylbutyl)triphenylphosphonium ylide.
-
Path A2: 2-Pentanal and a propyltriphenylphosphonium ylide.
-
-
Route B (Grignard/Elimination): Disconnecting adjacent to the hydroxyl group of the precursor alcohol (5-methyl-3-heptanol) suggests a Grignard addition.
-
Path B1: Propylmagnesium halide and 2-pentanal.
-
Path B2: Ethylmagnesium halide and 5-methyl-3-pentanone.
-
This guide will focus on Path A2 and Path B1, as they utilize readily available four and three-carbon precursors.
Route A: The Wittig Olefination Approach
The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method to form a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This route provides excellent regiochemical control, as the double bond is formed precisely at the location of the original carbonyl group.
Principle and Rationale
This strategy involves two primary stages: the formation of a phosphonium salt followed by its deprotonation to form the nucleophilic ylide, and the subsequent reaction of this ylide with an aldehyde. The stereochemical outcome is dependent on the stability of the ylide. Non-stabilized ylides, such as the propylide used in this synthesis, typically favor the formation of the (Z)-alkene through a kinetically controlled, concerted [2+2] cycloaddition mechanism that proceeds through an early, puckered transition state.[2][3]
Experimental Workflow & Visualization
The overall process is a sequential, one-pot reaction after the initial synthesis of the phosphonium salt.
Caption: Workflow for the Wittig synthesis of 5-Methyl-3-heptene.
Detailed Experimental Protocol
Part A: Synthesis of Propyltriphenylphosphonium Bromide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (26.2 g, 100 mmol) and acetonitrile (150 mL).
-
Add 1-bromopropane (13.5 g, 110 mmol) to the stirred solution.
-
Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield the phosphonium salt.
Part B: Wittig Olefination
-
Caution: This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Suspend propyltriphenylphosphonium bromide (19.3 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-neck flask under nitrogen.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (20 mL, 2.5 M solution in hexanes, 50 mmol) via syringe. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back down to 0 °C and add 2-pentanal (4.3 g, 50 mmol) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide byproduct.
-
Purify the crude oil via fractional distillation or column chromatography on silica gel.[4]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Role |
| Part A | ||||
| Triphenylphosphine | 262.29 | 100 | 26.2 g | Ylide Precursor |
| 1-Bromopropane | 123.00 | 110 | 10.1 mL | Alkylating Agent |
| Part B | ||||
| Phosphonium Salt | 385.29 | 50 | 19.3 g | Ylide Precursor |
| n-Butyllithium (2.5M) | 64.06 | 50 | 20 mL | Base |
| 2-Pentanal | 86.13 | 50 | 5.3 mL | Carbonyl Substrate |
| Anhydrous THF | 72.11 | - | 200 mL | Solvent |
| Product | ||||
| 5-Methyl-3-heptene | 112.22 | ~35 | ~3.9 g | Expected Yield: ~70% |
Route B: Grignard Reaction and Dehydration
This classical two-step approach first constructs the carbon skeleton of the corresponding alcohol, 5-methyl-3-heptanol, using a Grignard reaction. The subsequent acid-catalyzed dehydration eliminates water to form the alkene.[5][6]
Principle and Rationale
Grignard Reaction: The Grignard reagent, an organomagnesium halide, is a potent nucleophile and strong base.[7][8] The reaction of propylmagnesium bromide with 2-pentanal creates a new carbon-carbon bond, forming the alkoxide of 5-methyl-3-heptanol, which is protonated during aqueous workup. This step is highly efficient for C-C bond formation but requires strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protic sources.[9]
Dehydration: The elimination of water from the alcohol is typically achieved by heating with a strong acid catalyst, such as sulfuric or phosphoric acid. This reaction proceeds via an E1 mechanism involving a carbocation intermediate. A key consequence of this mechanism is that the regioselectivity is governed by Zaitsev's rule, which predicts that the most substituted (i.e., most stable) alkene will be the major product.[10] Therefore, this route is expected to yield a mixture of constitutional isomers.
Experimental Workflow & Visualization
Caption: Workflow for Grignard synthesis and dehydration.
Detailed Experimental Protocol
Part A: Synthesis of 5-Methyl-3-heptanol
-
Caution: This procedure must be conducted under an inert atmosphere using flame-dried glassware and anhydrous solvents.
-
Place magnesium turnings (1.34 g, 55 mmol) in a three-neck flask. Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromopropane (6.15 g, 50 mmol) in 50 mL of anhydrous diethyl ether to an addition funnel.
-
Add ~5 mL of the bromide solution to the magnesium. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all magnesium has reacted.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-pentanal (3.87 g, 45 mmol) in 25 mL of anhydrous diethyl ether.
-
After addition, allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly pouring it over 100 g of ice and then adding 50 mL of 1 M HCl(aq) to dissolve the magnesium salts.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent to yield crude 5-methyl-3-heptanol, which can be purified by distillation.
Part B: Dehydration of 5-Methyl-3-heptanol
-
Place the purified 5-methyl-3-heptanol (5.2 g, 40 mmol) in a round-bottom flask suitable for distillation.
-
Slowly add 2 mL of concentrated sulfuric acid while cooling the flask in an ice bath. Add a few boiling chips.
-
Set up a simple distillation apparatus. Heat the mixture gently to distill the alkene product as it forms (boiling point of 5-methyl-3-heptene is ~115-117 °C).[11]
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with 10% sodium carbonate solution to remove any acidic residue, then with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and perform a final fractional distillation to obtain the purified alkene mixture.
Discussion of Regioselectivity and Isomer Formation
The dehydration of 5-methyl-3-heptanol proceeds via a secondary carbocation at the C-3 position. Elimination of a proton from an adjacent carbon (C-2 or C-4) can occur.
-
Elimination of H from C-4: Forms the desired 5-methyl-3-heptene (a tri-substituted alkene).
-
Elimination of H from C-2: Forms 5-methyl-2-heptene (a di-substituted alkene).
According to Zaitsev's rule, the more highly substituted alkene is the more stable and therefore the major product. Thus, 5-methyl-3-heptene is expected to be the major product of this reaction. However, a significant amount of 5-methyl-2-heptene will also be formed, necessitating careful purification to isolate the desired constitutional isomer.
Purification and Characterization
Purification: For both routes, fractional distillation is the most effective method for purification on a preparative scale. The Wittig reaction byproduct, triphenylphosphine oxide, is a high-boiling solid and can often be removed by crystallization or column chromatography prior to distillation. For the dehydration route, fractional distillation is critical to separate the desired 5-methyl-3-heptene (bp ~116 °C) from the 5-methyl-2-heptene byproduct.
Characterization: The final product should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the purity and the ratio of isomers. The mass spectrum will show a molecular ion peak (M+) at m/z = 112, with characteristic fragmentation patterns.[12]
-
¹H NMR: The spectrum will show characteristic signals for the vinylic protons in the δ 5.2-5.6 ppm range. The coupling constants between these protons can help distinguish between E and Z isomers.
-
¹³C NMR: The number of signals will confirm the structure. The sp² hybridized carbons of the double bond will appear in the δ 120-140 ppm region.[13]
-
Infrared (IR) Spectroscopy: A C=C stretch will be visible around 1650-1670 cm⁻¹. C-H stretches for sp² carbons will appear just above 3000 cm⁻¹.
Comparison of Synthetic Routes
| Feature | Wittig Olefination | Grignard Reaction / Dehydration |
| Regioselectivity | Excellent. C=C bond forms only at the carbonyl position. | Fair to Good. Zaitsev's rule governs product distribution, leading to a mixture of constitutional isomers. |
| Stereoselectivity | Poor to Fair. Non-stabilized ylides give a preference for the (Z)-isomer, but a mixture is common. | Poor. E1 mechanism leads to a mixture of (E)- and (Z)-isomers, typically favoring the more stable (E)-isomer. |
| Number of Steps | 2 (Salt formation + Olefination) | 2 (Grignard reaction + Dehydration) |
| Key Byproducts | Triphenylphosphine oxide (can complicate purification). | Isomeric alkenes, polymers (from side reactions). |
| Reagent Sensitivity | Requires strong, pyrophoric base (n-BuLi). | Grignard reagent is highly moisture-sensitive. |
| Overall Utility | Preferred for precise placement of the double bond. | Robust C-C bond formation, but less control over alkene geometry and position. |
Conclusion
The synthesis of 5-methyl-3-heptene can be effectively achieved from simple precursors using either the Wittig olefination or a Grignard/dehydration sequence. The choice of method should be guided by the specific requirements of the research or development goal.
-
The Wittig reaction is the superior choice when regiochemical purity is paramount. It ensures the double bond is formed exclusively between the C-3 and C-4 positions.
-
The Grignard/dehydration route is a powerful method for building the molecular skeleton but provides less control, yielding a mixture of constitutional and stereoisomers that requires more rigorous purification.
For applications demanding high isomeric purity, the Wittig approach, potentially combined with advanced modifications (e.g., Schlosser modification for E-selectivity) and careful chromatographic separation, represents the most logical and controllable pathway.
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Filo. (2024, December 17). Dehydration of 5 methyl 3 heptanol yields a mixture of two alkenes. Draw the structures of both constitutional isomers formed. Retrieved from [Link].
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Gauth. (n.d.). QUESTION Select the major product formed when 5-methyl-3-hexanol is dehydrated in the p [Chemistry]. Retrieved from [Link].
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An In-Depth Technical Guide to 5-Methyl-3-heptene: From Discovery to Synthetic Protocols and Characterization
This guide provides a comprehensive technical overview of 5-methyl-3-heptene, a branched, unsaturated hydrocarbon. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's discovery, detailed synthetic methodologies, stereoisomerism, and spectroscopic characterization. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Introduction
5-Methyl-3-heptene (C₈H₁₆) is an acyclic octene with a molecular weight of approximately 112.21 g/mol .[1] Its structure consists of a seven-carbon chain with a double bond at the third position and a methyl group at the fifth position. The presence of the double bond and a chiral center at carbon 5 gives rise to stereoisomerism, resulting in four distinct stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The cis/trans (or Z/E) isomerism significantly influences the molecule's physical properties and spatial configuration. This guide will explore the nuances of its history, synthesis, and characterization, providing a foundational resource for its use in scientific research.
Discovery and History
The history of 5-methyl-3-heptene is not marked by a singular, celebrated discovery but rather by its gradual identification within complex hydrocarbon mixtures, particularly in the context of petroleum chemistry. Early reports of this compound emerged from the detailed gas chromatographic analyses of catalytically cracked gasolines.
One of the earliest available references pointing to the identification of acyclic octenes, including isomers of methylheptene, dates back to 1969 in work by Matukuma.[2] Subsequent studies in the 1970s by researchers such as Lulova and Leont'eva further refined the gas-chromatographic methods for determining the individual hydrocarbon composition of gasoline from catalytic cracking processes, where 5-methyl-3-heptene was identified as a component.[2]
A comprehensive study in 2004 by Soják, Addová, et al., which focused on the capillary gas chromatography-mass spectrometry of all 93 acyclic octenes, definitively identified 81 of them, including 5-methyl-3-heptene, in fluid catalytic cracked gasoline.[3][4] This work provided extensive data on their retention indices and mass spectra, solidifying the analytical understanding of this and other related compounds. These early identifications were driven by the need to characterize fuel components and understand their impact on engine performance and emissions, rather than a targeted synthesis for a specific application.
Chemical and Physical Properties
5-Methyl-3-heptene is a flammable liquid.[5] Its properties are influenced by its specific isomeric form. The table below summarizes key chemical and physical data available for mixtures and individual isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| CAS Registry Number | 13172-91-3 (cis- and trans- mixture)[5], 53510-18-2 (isomer)[1] | [1][5] |
| IUPAC Name | (E)-5-methylhept-3-ene / (Z)-5-methylhept-3-ene | [1] |
| Boiling Point | ~112 °C (for cis-isomer) | |
| Appearance | Colorless liquid | |
| Flammability | Highly flammable liquid and vapor | [5] |
Stereoisomerism
The structural complexity of 5-methyl-3-heptene arises from its two stereogenic elements: the C3-C4 double bond, which can exist in either the (E) or (Z) configuration, and the chiral center at C5. This results in four possible stereoisomers.
The spatial arrangement of the substituents around the double bond and the chiral center dictates the molecule's overall shape and can influence its interactions with other molecules, a critical consideration in fields like stereoselective synthesis and pharmacology, should any biological activity be discovered.
Synthesis of 5-Methyl-3-heptene
While not a commonly synthesized specialty chemical, several established organic chemistry methods can be applied to produce 5-methyl-3-heptene with varying degrees of stereocontrol. The synthesis of its precursor, 5-methyl-3-heptyne, is also a key consideration.
Synthesis of the Alkyne Precursor: 5-Methyl-3-heptyne
A plausible route to 5-methyl-3-heptyne involves the alkylation of a smaller terminal alkyne. For example, the reaction of the sodium salt of 1-butyne with 2-bromobutane would yield the desired product.
Stereoselective Synthesis of (Z)-5-Methyl-3-heptene via Lindlar Catalysis
The partial hydrogenation of alkynes using a "poisoned" catalyst, such as Lindlar's catalyst, is a classic method for the stereoselective synthesis of (Z)-alkenes.[6][7][8] The catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, ensures that the hydrogenation stops at the alkene stage and that the hydrogen atoms are delivered to the same side of the triple bond (syn-addition).
Experimental Protocol:
-
Catalyst Preparation (if not commercially available): A suspension of palladium on calcium carbonate is treated with lead acetate and quinoline to deactivate the catalytic surface.
-
Reaction Setup: A solution of 5-methyl-3-heptyne in a suitable solvent (e.g., methanol or ethyl acetate) is placed in a hydrogenation flask with the Lindlar catalyst.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically at or slightly above atmospheric pressure). The reaction is stirred vigorously to ensure good mixing.
-
Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the corresponding alkane.
-
Workup: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude (Z)-5-methyl-3-heptene, which can be further purified by distillation or chromatography if necessary.
Stereoselective Synthesis of (E)-5-Methyl-3-heptene via Dissolving Metal Reduction
The reduction of alkynes with sodium or lithium metal in liquid ammonia is a standard method for the preparation of (E)-alkenes.[9][10][11][12][13] This reaction proceeds through a radical anion intermediate, which allows the substituents to adopt a more stable trans-configuration before the second protonation step.
Experimental Protocol:
-
Reaction Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is charged with liquid ammonia at -78 °C.
-
Metal Dissolution: Small pieces of sodium metal are added to the liquid ammonia until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Alkyne Addition: A solution of 5-methyl-3-heptyne in an inert solvent (e.g., diethyl ether or THF) is added dropwise to the sodium-ammonia solution.
-
Quenching: After the reaction is complete (indicated by the disappearance of the blue color), the reaction is carefully quenched by the addition of a proton source, such as ammonium chloride or a primary alcohol.
-
Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated to give the crude (E)-5-methyl-3-heptene, which can be purified by distillation.
Synthesis via Wittig Reaction
The Wittig reaction provides a versatile method for alkene synthesis from aldehydes and ketones.[14] To synthesize 5-methyl-3-heptene, a Wittig reagent derived from a propylphosphonium salt would react with 2-pentanone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one required here, typically favor the formation of (Z)-alkenes.
Experimental Protocol:
-
Ylide Formation: Propyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent like THF to generate the corresponding ylide.
-
Reaction with Ketone: The solution of the ylide is cooled, and 2-pentanone is added dropwise. The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The triphenylphosphine oxide byproduct is often removed by crystallization or chromatography. The resulting mixture of (E)- and (Z)-5-methyl-3-heptene can be separated by careful distillation or preparative gas chromatography.
Spectroscopic Characterization
The structural elucidation of 5-methyl-3-heptene and its isomers relies on standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - Olefinic protons (C3-H and C4-H) chemical shifts and coupling constants will be diagnostic for the (E) and (Z) isomers. For the (E)-isomer, the coupling constant (J) is typically larger (~15 Hz) than for the (Z)-isomer (~10 Hz).- Signals for the methyl and ethyl groups will be present in the aliphatic region. The methine proton at C5 will appear as a multiplet. |
| ¹³C NMR | - The chemical shifts of the olefinic carbons (C3 and C4) and the allylic carbons will differ between the (E) and (Z) isomers due to steric effects. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for sp² and sp³ hybridized carbons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.- A C=C stretching vibration will be present in the 1640-1680 cm⁻¹ region.- The out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can sometimes help distinguish between (E) and (Z) isomers. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) will be observed at m/z 112. Fragmentation patterns will be consistent with the aliphatic alkene structure, involving cleavage at the allylic positions. |
Applications and Future Outlook
Currently, there are no widespread, high-value applications for 5-methyl-3-heptene in the pharmaceutical or materials science industries. Its primary relevance has been in the field of fuel science as a minor component of gasoline.
However, as a chiral, unsaturated building block, it holds potential as a starting material or intermediate in organic synthesis. The stereoselective synthesis of its various isomers could be of interest for the preparation of more complex chiral molecules. Further research is needed to explore its potential biological activities or its utility as a monomer in polymerization reactions.
Conclusion
5-Methyl-3-heptene, while not a widely utilized chemical, serves as an excellent case study in the identification of components in complex mixtures and the application of fundamental stereoselective synthesis techniques. This guide has provided a detailed overview of its discovery, physical and chemical properties, and robust protocols for its stereocontrolled synthesis. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize, characterize, and potentially explore new applications for this versatile hydrocarbon.
References
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The Synthetic Nature of 5-Methyl-3-heptene: A Technical Guide for Researchers
Abstract: This technical guide addresses the current scientific understanding of 5-Methyl-3-heptene. Initial investigations into the natural occurrence of this compound have revealed a significant lack of evidence for its presence in biological systems. This guide pivots to provide a comprehensive overview of its synthetic origins, chemical properties, and potential, albeit currently limited, applications in research and development. We will also explore structurally related compounds with established roles in nature, particularly as insect pheromones, to offer a broader context for researchers in chemical ecology and drug development.
Introduction: Addressing the Question of Natural Occurrence
A thorough review of the scientific literature and chemical databases indicates that 5-Methyl-3-heptene is not a known naturally occurring compound. One database explicitly states that it is "not found in nature"[1]. While the molecular formula C8H16 is common in natural products, the specific branched alkene structure of 5-Methyl-3-heptene has not been identified from plant, animal, or microbial sources. This suggests that its presence is primarily the result of chemical synthesis. For researchers, this distinction is critical as it directs the focus of investigation away from extraction and isolation from natural matrices and towards synthetic pathways and potential industrial applications.
Physicochemical Properties of 5-Methyl-3-heptene
Understanding the physical and chemical characteristics of 5-Methyl-3-heptene is fundamental for its application in a laboratory or industrial setting. It exists as a colorless to pale yellow liquid and is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C8H16 | [2][3][4] |
| Molecular Weight | 112.21 g/mol | [2][3] |
| CAS Number | 53510-18-2 | [1][3] |
| Boiling Point | 115.24 °C (estimated) | [1] |
| Vapor Pressure | 22.80 mmHg @ 25 °C (estimated) | [1] |
| Solubility in Water | 12.35 mg/L @ 25 °C (estimated) | [1] |
These properties indicate a volatile organic compound with low water solubility, typical of hydrocarbons of its molecular weight.
Synthetic Pathways: From Biomass to Branched Alkenes
Recent research has demonstrated the synthesis of 5-Methyl-3-heptene from biomass-derived precursors. A notable one-step catalytic process involves the hydrodeoxygenation of 5-methyl-3-heptanone. This process utilizes a bifunctional catalyst, such as copper or platinum on an alumina support, to facilitate both hydrogenation and dehydration reactions. The 5-methyl-3-heptanone is first hydrogenated to 5-methyl-3-heptanol, which is then dehydrated to yield a mixture of 5-methyl-3-heptene and 5-methyl-2-heptene[5].
This synthetic route is significant as it provides a pathway to produce branched alkenes, which are valuable as fuel components and chemical intermediates, from renewable resources.
Potential Applications and Research Directions
While 5-Methyl-3-heptene itself does not have widely documented applications, its synthesis from biomass highlights its potential as a component in biofuels. The branched structure of 5-Methyl-3-heptene could contribute to improved octane ratings in gasoline blends.
Furthermore, the study of such synthetic pathways is crucial for the development of sustainable chemical processes. For drug development professionals, understanding the synthesis of novel small molecules, even those without direct biological activity, can provide insights into new synthetic methodologies and potential starting materials for more complex drug candidates.
Structurally Related Natural Products: A Focus on Pheromones
While 5-Methyl-3-heptene is not found in nature, several structurally similar compounds play crucial roles in chemical communication, particularly as insect pheromones. These natural analogs offer a valuable area of study for researchers in chemical ecology and pest management.
5-Methylheptadecane: A Lepidopteran Sex Pheromone
5-Methylheptadecane has been identified as the sex pheromone of the broom twig miner, Leucoptera spartifoliella. This moth is used as a biological control agent for the invasive Scotch broom. The identification and synthesis of its pheromone are critical for developing monitoring tools to track the population density and dispersal of this beneficial insect[6].
3-Methyl-1-heptene: A Precursor in Pheromone Synthesis
3-Methyl-1-heptene serves as a precursor in the synthesis of various branched-chain pheromones. For instance, it can be a starting material for the synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone, which are important pheromones for several ant and beetle species[7]. The synthetic transformations of 3-methyl-1-heptene, such as hydroboration-oxidation, are key steps in producing these biologically active molecules for use in integrated pest management strategies[7].
Experimental Protocols: Synthesis of Pheromone Analogs
To provide practical insights for researchers, the following is a generalized protocol for a key transformation in the synthesis of pheromone analogs from a precursor like 3-methyl-1-heptene.
Protocol: Hydroboration-Oxidation of a Terminal Alkene
-
Hydroboration:
-
To a dry, argon-flushed round-bottom flask containing the terminal alkene (e.g., 3-methyl-1-heptene), add a solution of borane-tetrahydrofuran complex (BH₃•THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete reaction.
-
Quench any excess borane by the slow addition of acetone.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C.
-
Carefully add an aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature until the oxidation is complete.
-
Perform an aqueous workup to isolate the resulting primary alcohol.
-
This protocol illustrates a fundamental method for converting an alkene into an alcohol, a common intermediate in the synthesis of many natural products, including pheromones.
Conclusion and Future Outlook
Visualization of Synthetic Pathways
Diagram: Synthesis of 5-Methyl-3-heptene
Caption: Catalytic conversion of 5-methyl-3-heptanone to 5-methyl-3-heptene.
Diagram: Pheromone Precursor Transformation
Caption: Synthetic utility of 3-methyl-1-heptene as a pheromone precursor.
References
-
The Good Scents Company. (n.d.). 5-methyl-3-heptene. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-3-heptene (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 5-Methyl-3-heptene. In NIST Chemistry WebBook. Retrieved from [Link]
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Stenutz, R. (n.d.). cis-5-methyl-3-heptene. Retrieved from [Link]
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PubChem. (n.d.). (Z)-5-Methylhept-3-ene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). 5-Methyl-3-heptene. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-3-heptyne. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Heptene, 5-methyl-, trans. In NIST Chemistry WebBook. Retrieved from [Link]
- Gries, G., Gries, R., Borden, J. H., & Pierce, H. D. (1992). 3,7,7-trimethyl-1,3,5-cycloheptatriene in volatiles of female mountain pine beetles, Dendroctonus ponderosae.
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Health and safety information for 5-Methyl-3-heptene
An In-depth Technical Guide to the Health and Safety of 5-Methyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Chemical Safety
In the fast-paced environment of research and development, a deep and practical understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific excellence and ethical responsibility. This guide provides a comprehensive overview of the health and safety considerations for 5-Methyl-3-heptene, a flammable and potentially hazardous unsaturated hydrocarbon. As Senior Application Scientists, our goal is to move beyond mere compliance and foster a culture of proactive safety, where informed decisions and meticulous handling protocols are second nature. The information herein is synthesized from authoritative sources to provide a self-validating system for risk assessment and management in the laboratory setting.
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's intrinsic properties is fundamental to anticipating its behavior and mitigating potential hazards. 5-Methyl-3-heptene is an isomer of octene, and its physical characteristics dictate its handling, storage, and emergency response procedures.
| Property | Value | Significance in Safety |
| Molecular Formula | C8H16 | Indicates a hydrocarbon, often associated with flammability. |
| Molecular Weight | 112.21 g/mol | Relevant for stoichiometric calculations and vapor density considerations. |
| Appearance | Colorless liquid | Its lack of color can make spills difficult to detect visually. |
| Boiling Point | Approximately 122-124 °C (252-255 °F) | A relatively low boiling point suggests a high vapor pressure, increasing the risk of forming flammable mixtures with air. |
| Flash Point | Data not definitively established, but estimated to be low. | As a volatile hydrocarbon, a low flash point is expected, meaning it can be easily ignited by sparks, heat, or flames at or near ambient temperatures. |
| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, creating a fire or explosion hazard. |
| Solubility | Insoluble in water. Soluble in many organic solvents. | Spills on water will spread, and specific organic-rated absorbents are required for cleanup. |
Section 2: Hazard Identification and Toxicological Profile
5-Methyl-3-heptene presents several health and safety hazards that necessitate careful handling and the implementation of robust control measures.
Flammability and Explosivity
The primary and most immediate hazard associated with 5-Methyl-3-heptene is its flammability. Its vapors can form explosive mixtures with air, particularly within a specific concentration range known as the Lower Explosive Limit (LEL) and Upper Explosive Limit (UEL).
-
Mechanism of Hazard : Ignition of a vapor-air mixture within the explosive limits can lead to a rapid and violent release of energy, resulting in a fire or explosion. This risk is exacerbated in enclosed spaces or areas with poor ventilation where vapors can accumulate.
Health Hazards
Exposure to 5-Methyl-3-heptene can occur via inhalation, skin contact, eye contact, or ingestion.
-
Inhalation : Inhaling vapors or mists can cause respiratory irritation, leading to symptoms such as coughing and shortness of breath. At high concentrations, it may cause central nervous system (CNS) depression, with symptoms including dizziness, headache, and nausea.
-
Skin Contact : Prolonged or repeated skin contact can cause irritation, redness, and dermatitis due to the defatting action of the hydrocarbon on the skin.
-
Eye Contact : Direct contact with the liquid or high concentrations of vapor can cause eye irritation.
-
Ingestion : While a less common route of occupational exposure, ingestion can lead to gastrointestinal irritation and may pose an aspiration hazard if vomiting occurs, potentially causing chemical pneumonitis.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to 5-Methyl-3-heptene.
Engineering Controls
Engineering controls are the most effective means of controlling exposure as they are designed to isolate the hazard from the worker.
-
Ventilation : All work with 5-Methyl-3-heptene should be conducted in a well-ventilated area. For most laboratory applications, a certified chemical fume hood is mandatory to maintain vapor concentrations well below any established occupational exposure limits.
-
Ignition Source Control : All potential ignition sources, such as open flames, hot surfaces, and static electricity, must be eliminated from areas where this chemical is used and stored. Use of intrinsically safe and explosion-proof equipment may be necessary in certain applications.
Personal Protective Equipment (PPE)
PPE should be used as a final line of defense after all feasible engineering and administrative controls have been implemented.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. The specific glove material should be selected based on breakthrough time and permeation rate data.
-
Eye and Face Protection : Chemical safety goggles are required at a minimum. A face shield should also be worn when there is a splash hazard.
-
Skin and Body Protection : A flame-resistant lab coat should be worn. In situations with a higher potential for splashing, chemical-resistant aprons or coveralls may be necessary.
-
Respiratory Protection : If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. A respiratory protection program that includes fit testing and training must be in place.
Section 4: Safe Handling, Storage, and Disposal Protocols
Meticulous adherence to established protocols for handling, storage, and disposal is critical for preventing incidents.
Handling Procedures
-
Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.
-
Pre-use Inspection : Inspect all equipment for damage or leaks before use.
-
Grounding and Bonding : When transferring significant quantities of 5-Methyl-3-heptene, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.
-
Avoid Incompatibilities : Keep away from strong oxidizing agents, as these can react vigorously with hydrocarbons.
-
Use in a Fume Hood : Handle the chemical within the confines of a certified chemical fume hood.
Storage Requirements
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure that the storage area has adequate fire suppression systems in place.
Disposal
-
Dispose of 5-Methyl-3-heptene and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the general trash.
Section 5: Emergency Procedures and First Aid
Prompt and appropriate action is crucial in the event of an emergency involving 5-Methyl-3-heptene.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire and Spill Response
-
Fire : For small fires, use a dry chemical, carbon dioxide (CO2), or foam extinguisher. Do not use water, as it may spread the fire. For larger fires, evacuate the area and contact emergency services.
-
Spill : In the event of a spill, evacuate all non-essential personnel from the area. Eliminate all ignition sources. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Section 6: Visualizing Safety Workflows
Standard Handling Workflow
Caption: A logical workflow for the safe handling of 5-Methyl-3-heptene.
Emergency Response Decision Tree
Caption: A decision tree for initial actions during an emergency.
References
-
PubChem - National Center for Biotechnology Information. (Provides chemical and physical properties for a vast range of compounds). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention. (A source for occupational safety and health data). [Link]
-
OSHA Hazard Communication Standard - Occupational Safety and Health Administration. (Details requirements for chemical labeling and safety data sheets). [Link]
A Technical Guide to the Thermodynamic Properties of 5-Methyl-3-heptene
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Methyl-3-heptene, a branched alkene of interest in various chemical and pharmaceutical applications. Recognizing the scarcity of direct experimental data for this specific compound, this document establishes a robust framework for understanding its thermodynamic behavior. This is achieved by presenting a thorough analysis of predicted values from established computational methods, alongside a detailed examination of experimental data for structurally analogous C8 alkenes. The guide offers in-depth, field-proven methodologies for the experimental determination of key thermodynamic parameters, including enthalpy of formation, entropy, heat capacity, and Gibbs free energy. Detailed, step-by-step protocols for bomb calorimetry and differential scanning calorimetry are provided, augmented with custom diagrams to elucidate the experimental workflows. Furthermore, this guide explores the influence of stereoisomerism on thermodynamic properties and discusses the application of high-accuracy computational chemistry as a powerful predictive tool. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in process design, reaction engineering, and molecular modeling where the thermodynamic characteristics of 5-Methyl-3-heptene and related compounds are critical.
Introduction: The Significance of Thermodynamic Data
The thermodynamic properties of a chemical compound are fundamental to understanding its stability, reactivity, and phase behavior. For a molecule like 5-Methyl-3-heptene (C₈H₁₆), this data is critical for a wide range of applications, from the design of synthetic routes to the optimization of industrial processes. In the pharmaceutical industry, for instance, knowledge of a molecule's Gibbs free energy of formation can inform its potential for spontaneous reactions, while enthalpy data is crucial for managing reaction thermochemistry and ensuring process safety.
5-Methyl-3-heptene is a branched alkene that can exist as cis (Z) and trans (E) stereoisomers. The geometry of these isomers can influence their physical and thermodynamic properties due to differences in molecular packing and intermolecular forces. This guide will delve into these aspects, providing a comprehensive view of the thermodynamic landscape of this molecule.
A notable challenge in the study of 5-Methyl-3-heptene is the limited availability of direct experimental thermodynamic data in the public domain. To address this, this guide employs a dual approach:
-
Computational Estimation: Leveraging well-established group contribution methods, such as the Joback method, to provide reliable estimates of key thermodynamic parameters.
-
Analogous Compound Analysis: Presenting and analyzing experimental data for structurally similar C8 alkenes to provide context and a basis for comparison.
By combining these approaches, this guide aims to provide a thorough and practical understanding of the thermodynamic properties of 5-Methyl-3-heptene.
Physicochemical and Predicted Thermodynamic Properties
5-Methyl-3-heptene is a colorless liquid at room temperature.[1][2] Its fundamental physicochemical properties are summarized in the table below. The thermodynamic properties presented are largely derived from the Joback group contribution method, a widely used estimation technique in chemical engineering.[3] It is important to note that these are predicted values and should be used with an understanding of their inherent approximations.
Table 1: Physicochemical and Predicted Thermodynamic Properties of 5-Methyl-3-heptene
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₆ | - | [4] |
| Molecular Weight | 112.21 | g/mol | [4] |
| CAS Number | 53510-18-2 | - | [4] |
| Boiling Point (Predicted) | 386.16 | K | [3] |
| Enthalpy of Formation (Ideal Gas, 298.15 K, Predicted) | -96.51 | kJ/mol | [3] |
| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K, Predicted) | 94.26 | kJ/mol | [3] |
| Heat Capacity (Ideal Gas, 386.16 K, Predicted) | 217.94 | J/mol·K | [3] |
| Enthalpy of Vaporization (Experimental) | 38.9 | kJ/mol | [5] |
Stereoisomerism and its Impact on Thermodynamic Stability
The presence of a double bond in 5-Methyl-3-heptene gives rise to cis (Z) and trans (E) isomers. The spatial arrangement of the alkyl groups around the double bond influences the molecule's stability. Generally, trans isomers of alkenes are thermodynamically more stable than their cis counterparts.[6] This is attributed to reduced steric strain in the trans configuration, where the larger substituent groups are positioned on opposite sides of the double bond.
Experimental Determination of Thermodynamic Properties: Methodologies and Protocols
The accurate determination of thermodynamic properties relies on precise calorimetric measurements. This section details the principles and provides step-by-step protocols for two key techniques: bomb calorimetry for determining the enthalpy of combustion and differential scanning calorimetry for measuring heat capacity and enthalpies of phase transitions.
Enthalpy of Combustion and Formation by Bomb Calorimetry
Principle: Bomb calorimetry is a constant-volume process used to measure the heat of combustion of a substance. The sample is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured. The enthalpy of combustion can then be calculated, and from this, the standard enthalpy of formation can be derived using Hess's Law.
Experimental Workflow Diagram:
Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.
Step-by-Step Protocol for a Volatile Liquid:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of a standard substance with a known heat of combustion, such as benzoic acid.
-
Place the pellet in the crucible within the bomb.
-
Assemble and pressurize the bomb with oxygen to approximately 30 atm.
-
Immerse the bomb in the calorimeter containing a known mass of water.
-
Ignite the sample and record the temperature rise.
-
Calculate the heat capacity of the calorimeter system.
-
-
Sample Preparation for a Volatile Liquid:
-
For a volatile liquid like 5-Methyl-3-heptene, evaporation must be prevented. This can be achieved by using a gelatin capsule or a crucible with a cover disc.[7]
-
Tare a crucible with a cover disc.
-
Inject a known mass of the liquid sample through the cover disc using a syringe.[7]
-
Weigh the sealed crucible to determine the exact mass of the sample.
-
-
Combustion Measurement:
-
Place the crucible containing the sample into the bomb.
-
Attach a fuse wire so that it is in contact with the sample or capsule.
-
Seal the bomb and pressurize with oxygen.
-
Place the bomb in the calorimeter and allow the system to equilibrate.
-
Ignite the sample and record the temperature change.
-
-
Calculations:
-
Calculate the total heat released using the temperature change and the predetermined heat capacity of the calorimeter.
-
Subtract the heat contributions from the ignition of the fuse wire and, if used, the gelatin capsule.
-
The resulting value is the heat of combustion of the sample at constant volume (ΔU).
-
Convert the constant volume heat of combustion (ΔU) to the enthalpy of combustion (ΔH) using the ideal gas law.
-
Use the experimental enthalpy of combustion and the known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation of 5-Methyl-3-heptene via Hess's Law.
-
Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique is highly sensitive for determining heat capacity and the enthalpy of phase transitions (e.g., melting, boiling).
Experimental Workflow Diagram:
Caption: Workflow for determining heat capacity and phase transition enthalpies using DSC.
Step-by-Step Protocol:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.[9]
-
-
Sample Preparation:
-
Accurately weigh 2-10 mg of 5-Methyl-3-heptene into an aluminum DSC pan.[9]
-
Hermetically seal the pan to prevent evaporation of the volatile sample.
-
Prepare an identical empty sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Set the desired temperature program, including the starting and ending temperatures and the heating rate (a typical rate is 10 °C/min).
-
Purge the DSC cell with an inert gas, such as nitrogen, to provide a stable atmosphere.
-
Run the temperature program and record the differential heat flow.
-
-
Data Interpretation:
-
The resulting thermogram will show a plot of heat flow versus temperature.
-
The heat capacity (Cp) can be determined from the magnitude of the heat flow signal.
-
Endothermic or exothermic peaks on the thermogram correspond to phase transitions or chemical reactions. The area under these peaks is proportional to the enthalpy change of the process.
-
Computational Thermochemistry: A Predictive Approach
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[10] High-accuracy quantum mechanical methods can be employed to calculate these properties with a reasonable degree of confidence.
Logical Relationship Diagram:
Caption: Logical flow of computational thermochemistry for predicting thermodynamic properties.
High-level composite methods like Gaussian-n (G4) or Complete Basis Set (CBS) methods can provide enthalpies of formation with accuracies approaching experimental uncertainty.[11] These calculations involve optimizing the molecular geometry, calculating vibrational frequencies to determine zero-point vibrational energy and thermal corrections, and then performing high-accuracy single-point energy calculations. The results of such studies, when available for C8 alkenes, can serve as valuable benchmarks.[12][13]
Synthesis and Purification
The accurate experimental determination of thermodynamic properties necessitates a pure sample. While a specific, detailed synthesis for 5-Methyl-3-heptene is not widely published, general methods for the synthesis of alkenes are well-established.
Potential Synthetic Routes:
-
Dehydrohalogenation of Alkyl Halides: Heating a suitable 3-halo-5-methylheptane with a strong base, such as alcoholic potassium hydroxide, would lead to the elimination of a hydrogen halide and the formation of 5-Methyl-3-heptene.[14]
-
Dehydration of Alcohols: The acid-catalyzed dehydration of 5-methyl-3-heptanol would also yield 5-Methyl-3-heptene.[14]
Purification:
Following synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and any isomeric impurities. Standard techniques for the purification of volatile organic liquids include:
-
Distillation: Fractional distillation is effective for separating compounds with different boiling points.
-
Chromatography: Gas chromatography (GC) can be used for both analytical and preparative-scale purification of volatile compounds.[15]
The purity of the final product should be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Outlook
This technical guide has provided a comprehensive framework for understanding the thermodynamic properties of 5-Methyl-3-heptene. While direct experimental data for this specific molecule is limited, this guide has offered valuable insights through the use of computational predictions and by drawing parallels with structurally similar C8 alkenes. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry provide a clear roadmap for researchers seeking to determine these properties experimentally.
The scarcity of experimental data for 5-Methyl-3-heptene highlights a clear research opportunity. Future work should focus on the experimental determination of the enthalpy of formation, heat capacity, and entropy of both the cis and trans isomers of this compound. Such data would be invaluable for validating and refining computational models and would provide a more complete and accurate thermodynamic profile of this important branched alkene.
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Cheméo. (n.d.). Chemical Properties of 5-Methyl-3-heptene (CAS 53510-18-2). [Link]
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ChemRxiv. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. [Link]
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NIST. (n.d.). Octane. [Link]
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Chemistry LibreTexts. (2023). Gibbs (Free) Energy. [Link]
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NSF Public Access Repository. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. [Link]
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Organic Syntheses. (n.d.). 3-Heptanone, 4-methyl, (S)-. [Link]
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eThermo. (n.d.). 1-octene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. [Link]
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Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]
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Accounts of Chemical Research. (n.d.). Bond Dissociation Energies of Organic Molecules. [Link]
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PubChem. (n.d.). 5-Methyl-3-heptene (cis-and trans-mixture). [Link]
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BYJU'S. (2020). Methods Of Preparation Of Alkenes. [Link]
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ResearchGate. (n.d.). Gibbs free energy of formation for selected chemicals. [Link]
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YouTube. (2022). Change in Gibbs Free Energy from Thermodynamic Data (two methods explained). [Link]
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Doc Brown's Chemistry. (n.d.). Enthalpy of combustion of alkanes graph vales versus carbon number molecular mass. [Link]
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Methodological & Application
Application Notes: Regioselective Synthesis of 5-Methyl-3-heptanone via Hydroboration-Oxidation of an Unsymmetrical Internal Alkyne
Introduction
The hydroboration-oxidation of alkynes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon triple bonds. This two-step process facilitates the formation of aldehydes from terminal alkynes and ketones from internal alkynes.[1][2] A key challenge in the hydroboration of unsymmetrical internal alkynes is controlling the regioselectivity of the initial borane addition.[3] The use of sterically hindered boranes, such as disiamylborane (Sia₂BH), offers a powerful solution to this challenge by directing the boron atom to the less sterically encumbered carbon of the alkyne.[1][4] This application note provides a detailed protocol and mechanistic overview for the regioselective synthesis of 5-Methyl-3-heptanone from the corresponding unsymmetrical internal alkyne, 5-Methyl-3-heptyne, leveraging the high selectivity of disiamylborane.
Scientific Principles and Mechanism
The conversion of 5-Methyl-3-heptyne to 5-Methyl-3-heptanone proceeds through three critical stages: hydroboration, oxidation, and tautomerization. The success of the synthesis hinges on controlling the regiochemistry of the first step.
Part 1: Regioselective Hydroboration
The hydroboration step involves the addition of a B-H bond across the triple bond. For an unsymmetrical alkyne like 5-Methyl-3-heptyne, the boron can add to either C3 or C4. To achieve the desired product (a ketone at C3), the boron must selectively add to the C3 position. This is achieved by using a bulky hydroborating agent.
Causality of Reagent Choice: Disiamylborane (Sia₂BH), prepared in situ from borane and two equivalents of 2-methyl-2-butene, is exceptionally sensitive to steric hindrance.[4][5] In 5-Methyl-3-heptyne, the C4 carbon is bonded to a larger sec-butyl group, while the C3 carbon is bonded to an ethyl group. The bulky disiamylborane will preferentially add to the less sterically hindered C3 position, leading to the formation of a single major vinylborane intermediate. The addition is a concerted syn-addition, where the boron and hydrogen add to the same face of the triple bond.[4]
Caption: Regioselective addition of disiamylborane to the alkyne.
Part 2: Oxidation of the Vinylborane
The vinylborane intermediate is not isolated but is directly oxidized in situ. This is typically accomplished with hydrogen peroxide (H₂O₂) under basic conditions (e.g., sodium hydroxide, NaOH). A hydroperoxide anion, formed by the deprotonation of H₂O₂, acts as a nucleophile and attacks the electron-deficient boron atom. This is followed by a migratory insertion of the vinyl group from the boron to the adjacent oxygen, which proceeds with retention of stereochemistry. Subsequent hydrolysis cleaves the boron-oxygen bond, yielding an enol.
Caption: Oxidation of the vinylborane to form the enol.
Part 3: Keto-Enol Tautomerization
The enol intermediate formed during oxidation is unstable and rapidly isomerizes to its more stable keto tautomer. Under the basic reaction conditions, a hydroxide ion deprotonates the enol's hydroxyl group to form an enolate. This enolate is then protonated on the α-carbon by water, yielding the final ketone product, 5-Methyl-3-heptanone, and regenerating the hydroxide catalyst.
Caption: Base-catalyzed tautomerization to the stable ketone.
Reactant and Product Properties
| Property | 5-Methyl-3-heptyne (Reactant) | 5-Methyl-3-heptanone (Product) |
| Molecular Formula | C₈H₁₄[6] | C₈H₁₆O[7] |
| Molecular Weight | 110.20 g/mol [6] | 128.21 g/mol |
| Appearance | Liquid (Predicted) | Clear colorless liquid[7] |
| Boiling Point | Not available | 157-162 °C[8] |
| Density | Not available | 0.82 g/cm³ at 20 °C |
| CAS Number | 61228-09-9[6][9] | 541-85-5 |
Detailed Experimental Protocol
This protocol describes the synthesis of 5-Methyl-3-heptanone on a 50 mmol scale. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
Part A: In Situ Preparation of Disiamylborane (Sia₂BH)
-
Apparatus Setup: Assemble a dry 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 50 mL of a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (50 mmol).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Alkene Preparation: In the addition funnel, place a solution of 7.7 g (110 mmol, 2.2 equivalents) of 2-methyl-2-butene in 20 mL of anhydrous THF.
-
Addition: Add the 2-methyl-2-butene solution dropwise to the stirred borane solution over 30 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[10][11]
-
Stirring: After the addition is complete, remove the ice bath and stir the solution for an additional 2 hours at room temperature to ensure the complete formation of disiamylborane. The resulting ~0.5 M solution is ready for immediate use.[12][13]
Part B: Hydroboration of 5-Methyl-3-heptyne
-
Cooling: Re-cool the freshly prepared disiamylborane solution to 0 °C in an ice-water bath.
-
Alkyne Addition: In the addition funnel, place a solution of 5.51 g (50 mmol) of 5-Methyl-3-heptyne in 15 mL of anhydrous THF. Add this solution dropwise to the stirred disiamylborane solution over 20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours to ensure complete hydroboration.
Part C: Oxidation and Work-up
-
Cooling: Cool the reaction mixture back to 0 °C with an ice bath.
-
Base Addition: Slowly and carefully add 17 mL of a 3 M aqueous sodium hydroxide (NaOH) solution.
-
Peroxide Addition: Cautiously add 18 mL of 30% aqueous hydrogen peroxide (H₂O₂) dropwise via the addition funnel. Safety Critical: This addition is exothermic. Maintain the internal temperature between 30-35 °C by controlling the addition rate and using the ice bath.[11]
-
Stirring: After the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1.5 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Part D: Purification
-
Distillation: Purify the crude liquid residue by fractional distillation under atmospheric pressure to yield pure 5-Methyl-3-heptanone (b.p. 157-162 °C).
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of moisture or oxygen. | Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. Use anhydrous solvents.[10] |
| Mixture of Ketones | Incomplete formation or disproportionation of disiamylborane. | Ensure correct stoichiometry (2.2 eq. of alkene to borane). Use the prepared reagent immediately and maintain low temperatures during its formation.[13] |
| Incomplete Reaction | Insufficient reaction time for hydroboration or oxidation. | Allow for the recommended stirring times. Monitor reaction progress by TLC if applicable. |
Safety Precautions:
-
Borane-THF complex and disiamylborane are flammable and react violently with water. Handle under an inert atmosphere.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The oxidation step is exothermic and can lead to a runaway reaction if not properly controlled. Ensure efficient cooling.
Conclusion
The hydroboration-oxidation of 5-Methyl-3-heptyne using the sterically hindered reagent disiamylborane provides a highly effective and regioselective route to 5-Methyl-3-heptanone. The causality behind the reagent choice is rooted in steric control, which successfully directs the boron addition to the less substituted carbon of the unsymmetrical alkyne, thereby yielding a single major ketone product. The detailed protocol herein offers a self-validating system for researchers and drug development professionals to reliably synthesize this and similar ketones with high purity and yield.
References
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Grokipedia. (n.d.). Disiamylborane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-3-heptanone. National Center for Biotechnology Information. Retrieved from [Link]
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Filo. (2023, November 3). The hydroboration–oxidation of internal alkynes produces ketones. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methyl-3-heptanone. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-3-heptyne. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Methyl-3-heptene (CAS 53510-18-2). Retrieved from [Link]
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Khan Academy. (n.d.). Hydroboration-oxidation of alkynes. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Heptanone, 5-methyl- (CAS 541-85-5). Retrieved from [Link]
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Chemsrc. (2025, September 18). 5-Methyl-3-heptyne. Retrieved from [Link]
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One-step catalytic synthesis of 5-Methyl-3-heptene from 5-methyl-3-heptanone
Application Note & Protocol
A One-Step Catalytic Protocol for the Synthesis of 5-Methyl-3-heptene from 5-methyl-3-heptanone
Abstract: This application note provides a comprehensive guide for the one-step, continuous-flow synthesis of 5-methyl-3-heptene from 5-methyl-3-heptanone. The protocol leverages a bifunctional heterogeneous catalyst to achieve high conversion and selectivity under mild operating conditions. We detail the reaction mechanism, provide a validated protocol for catalyst preparation and the catalytic reaction, and discuss the critical parameters influencing product distribution. This efficient hydrodeoxygenation (HDO) process represents a significant improvement over traditional multi-step stoichiometric methods, offering enhanced atom economy and a simplified workflow for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The selective synthesis of alkenes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and polymers. 5-Methyl-3-heptene is a C8 alkene of interest as a synthetic intermediate.[1] Traditionally, the conversion of a ketone like 5-methyl-3-heptanone to its corresponding alkene would involve stoichiometric methods such as the Wittig reaction.[2][3] The Wittig reaction, while effective, requires the pre-formation of a phosphorus ylide from an alkyl halide and triphenylphosphine using a strong base, followed by reaction with the ketone.[4][5] This multi-step process generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, complicating purification and reducing overall process efficiency.[6]
Recent advancements in catalysis offer a more elegant and sustainable alternative. This guide focuses on a one-step catalytic hydrodeoxygenation (HDO) process that transforms 5-methyl-3-heptanone directly into a mixture of C8 alkenes and alkanes.[7] This transformation is accomplished using a single, bifunctional heterogeneous catalyst that combines two distinct catalytic functions in one material:
-
Metal Sites: For the hydrogenation of the carbonyl group.
-
Acidic Sites: On the support material for the subsequent dehydration of the alcohol intermediate.
This protocol describes the use of a copper-on-alumina (Cu/Al₂O₃) catalyst, which has been shown to selectively favor the production of 5-methyl-3-heptene and its isomers over the fully saturated alkane.[7] We will contrast this with a platinum-based catalyst to illustrate the principles of catalyst selection in directing reaction selectivity.
Reaction Mechanism and Pathway
The one-step conversion of 5-methyl-3-heptanone to 5-methyl-3-heptene over a bifunctional catalyst proceeds via a sequential two-step mechanism on the catalyst surface.
-
Hydrogenation: The carbonyl group of 5-methyl-3-heptanone is first hydrogenated over the metallic sites (e.g., Copper) to form the alcohol intermediate, 5-methyl-3-heptanol.[7]
-
Dehydration: The resulting alcohol is then immediately dehydrated on the acidic sites of the alumina (Al₂O₃) support to yield a mixture of alkene isomers, primarily 5-methyl-3-heptene and 5-methyl-2-heptene.[7][8]
A competing reaction is the further hydrogenation of the C=C bond of the newly formed alkenes on the metal sites, which produces the corresponding alkane, 3-methyl heptane.[7] The selectivity towards alkenes versus the alkane is a critical function of both the chosen metal and the reaction conditions.
Caption: Reaction pathway for the hydrodeoxygenation of 5-methyl-3-heptanone.
Detailed Experimental Protocol
This protocol is designed for a continuous-flow fixed-bed reactor system.
Part A: Catalyst Preparation (20 wt% Cu/Al₂O₃)
The catalyst is prepared by the incipient wetness impregnation method, which ensures uniform distribution of the metal precursor on the support.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
γ-Alumina (γ-Al₂O₃), pellets or powder
-
Deionized water
Procedure:
-
Determine Pore Volume: Accurately determine the pore volume of the γ-Al₂O₃ support (typically provided by the manufacturer or measurable via water titration).
-
Prepare Impregnation Solution: Calculate the mass of Cu(NO₃)₂·3H₂O required to achieve a final loading of 20 wt% copper metal. Dissolve this amount in a volume of deionized water equal to the pore volume of the alumina to be used.
-
Impregnation: Add the copper nitrate solution to the dry γ-Al₂O₃ support dropwise while mixing, ensuring all the solution is absorbed into the pores.
-
Drying: Dry the impregnated support in an oven at 120 °C overnight to remove water.
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature from ambient to 400 °C at a rate of 5 °C/min and hold for 4 hours. This step decomposes the nitrate precursor to copper oxide (CuO).
-
Storage: Cool the catalyst to room temperature and store it in a desiccator until use. The final material is CuO/Al₂O₃. The reduction to Cu/Al₂O₃ is performed in situ within the reactor.
Part B: Catalytic Synthesis of 5-Methyl-3-heptene
Apparatus:
-
Continuous-flow fixed-bed reactor (e.g., stainless steel tube)
-
Temperature controller and furnace
-
Mass flow controllers (MFCs) for H₂ and N₂ gases
-
High-performance liquid chromatography (HPLC) pump for liquid reactant feed
-
Back-pressure regulator to maintain system pressure
-
Condenser and cold trap for product collection
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Caption: High-level workflow for the one-step catalytic synthesis.
Procedure:
-
Reactor Loading: Load the calcined catalyst (CuO/Al₂O₃) into the reactor, securing it with quartz wool plugs.
-
Catalyst Reduction (In Situ):
-
Purge the system with an inert gas like nitrogen (N₂) for 30 minutes.
-
Initiate a flow of 5% H₂ in N₂ through the catalyst bed.
-
Heat the reactor to 300 °C at a rate of 2 °C/min and hold for 4 hours to reduce the CuO to active metallic copper (Cu).
-
Cool the reactor to the desired reaction temperature under the H₂/N₂ flow.
-
-
Reaction Execution:
-
Set the reactor temperature (e.g., 220 °C).[7]
-
Set the system pressure to 1 atm using the back-pressure regulator.[7]
-
Switch the gas feed to pure H₂ and set the desired flow rate using the MFC.
-
Begin feeding the liquid 5-methyl-3-heptanone into the system via the HPLC pump. The flow rates of H₂ and the ketone should be set to achieve the target H₂/ketone molar ratio (e.g., 2:1).[7]
-
Allow the reaction to stabilize for at least one hour before collecting samples.
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser and a cold trap (e.g., ice bath or dry ice/acetone) to collect the liquid products.
-
Collect samples periodically from the cold trap.
-
Analyze the collected liquid samples by GC-MS to determine the conversion of 5-methyl-3-heptanone and the selectivity to 5-methyl-3-heptene, 5-methyl-2-heptene, 5-methyl-3-heptanol, and 3-methyl heptane.
-
Results: Catalyst Performance and Parameter Optimization
The choice of catalyst and reaction conditions critically dictates the product distribution. Research has shown a stark difference between copper and platinum catalysts for this reaction.[7]
| Catalyst | Reaction Temp. (°C) | H₂/Ketone Molar Ratio | Ketone Conversion (%) | Alkene Selectivity (%) | Alkane Selectivity (%) |
| 20% Cu-Al₂O₃ | 220 | 2 | >95 | ~82 | ~15 |
| 20% Cu-Al₂O₃ | 260 | 2 | >98 | ~70 | ~28 |
| 1% Pt-Al₂O₃ | 220 | 2 | >99 | <5 | ~97 |
Data synthesized from Al-Auda Z, et al. (2019).[7]
Discussion of Results:
-
Catalyst Choice: The data clearly demonstrates the superior selectivity of the Cu/Al₂O₃ catalyst for producing the desired C8 alkenes. Platinum, being a much more active hydrogenation metal, drives the reaction all the way to the C8 alkane with very high selectivity.[7] This is a textbook example of how catalyst selection is paramount in controlling the outcome of a multi-step catalytic reaction. The lower hydrogenation activity of copper is advantageous here, as it allows the alkene products to desorb from the catalyst surface before they are further hydrogenated.
-
Effect of Temperature: With the Cu/Al₂O₃ catalyst, increasing the temperature from 220 °C to 260 °C increases the ketone conversion but decreases the selectivity towards alkenes in favor of the alkane.[7] This is because hydrogenation is an exothermic process, but higher temperatures provide sufficient energy to overcome the activation barrier for alkene hydrogenation. For optimal alkene yield, an intermediate temperature of 220 °C is recommended.
-
Effect of H₂/Ketone Ratio: A lower H₂/ketone molar ratio (e.g., 2:1) is crucial for maximizing alkene selectivity.[7] Higher concentrations of hydrogen in the reactor increase the rate of the second hydrogenation step (alkene to alkane), thus reducing the yield of the desired product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Ketone Conversion | 1. Incomplete catalyst reduction.2. Catalyst deactivation (coking or sintering).3. Reaction temperature is too low. | 1. Ensure reduction protocol is followed precisely.2. Regenerate the catalyst via calcination or increase reaction temperature.3. Increase the reactor temperature in 10-20 °C increments. |
| Low Alkene Selectivity | 1. Reaction temperature is too high.2. H₂/ketone ratio is too high.3. Catalyst metal is too active (e.g., Pt). | 1. Decrease the reactor temperature.2. Reduce the H₂ flow rate relative to the ketone feed.3. Use the recommended Cu/Al₂O₃ catalyst. |
| Poor Mass Balance | 1. Leaks in the system.2. Incomplete product condensation. | 1. Perform a leak check on the reactor system.2. Ensure the cold trap is at a sufficiently low temperature. |
Conclusion
The one-step hydrodeoxygenation of 5-methyl-3-heptanone using a bifunctional 20% Cu/Al₂O₃ catalyst is an efficient and selective method for the synthesis of 5-methyl-3-heptene. By carefully controlling the reaction parameters, specifically temperature and the H₂-to-substrate ratio, it is possible to achieve high conversion while maximizing the yield of the desired alkene products. This catalytic approach offers a significant advantage over classical stoichiometric methods, providing a scalable and more sustainable pathway for alkene synthesis.
References
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Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
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Lebel, H., & Paquet, V. (2004). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters, 6(19), 3219–3222. [Link]
-
Al-Auda, Z., Al-Jabr, A., & Al-Khattaf, S. (2019). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. Catalysts, 9(10), 845. [Link]
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JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
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Chemistry LibreTexts. (2014). 18.13: The Wittig Reaction Forms an Alkene. [Link]
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Chem Help ASAP. (2020). Wittig reaction for alkene synthesis. YouTube. [Link]
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Valenta, P., Drucker, N. A., Bode, J. W., & Walsh, P. J. (2009). Simple One-pot Conversion of Aldehydes and Ketones to Enals. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alkenes. [Link]
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Chegg. (2017). Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) any compound having four carbons or fewer. The question wants a Wittig reaction. [Link]
-
Valenta, P., et al. (2009). A Simple One-pot Conversion of Aldehydes and Ketones to Enals. PMC - NIH. [Link]
-
Chegg. (2025). Dehydration of 5-methyl-3-heptanol yields a mixture of two alkenes. [Link]
-
Chegg. (2020). Solved Design a synthesis of 5-methyl-3-heptene (both E and | Chegg.com. [Link]
-
University of Michigan. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Valenta, P., et al. (2009). Simple One-Pot Conversion of Aldehydes and Ketones into Enals. ResearchGate. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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Gauth. QUESTION Select the major product formed when 5-methyl-3-hexanol is dehydrated in the p [Chemistry]. [Link]
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The Versatile Synthon: Harnessing 5-Methyl-3-heptene in Organic Synthesis
In the landscape of organic synthesis, the strategic selection of a starting material is paramount to the efficiency and elegance of a synthetic route. 5-Methyl-3-heptene, a readily accessible branched alkene, emerges as a valuable and versatile building block for the construction of a diverse array of molecular architectures. Its strategic placement of a double bond and a chiral center offers a rich platform for a variety of chemical transformations, making it a synthon of considerable interest to researchers in medicinal chemistry, materials science, and particularly in the synthesis of bioactive natural products like insect pheromones.
This comprehensive guide provides an in-depth exploration of the synthetic utility of 5-Methyl-3-heptene. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of key transformations, providing field-proven insights and detailed, self-validating protocols for its application in ozonolysis, epoxidation, and olefin metathesis.
Core Properties and Considerations
Before embarking on specific synthetic pathways, a foundational understanding of 5-Methyl-3-heptene's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.22 g/mol | [2] |
| CAS Number | 13172-91-3 (for cis- and trans- mixture) | [2] |
| Physical State | Liquid | [2] |
| Purity (Typical) | Min. 98.0% (GC) | [2] |
The presence of both E and Z isomers is a critical consideration. For stereospecific applications, separation of these isomers or the use of stereoselective synthetic routes to obtain a single isomer may be necessary.
Application Note I: Oxidative Cleavage via Ozonolysis
Ozonolysis is a powerful and reliable method for the cleavage of carbon-carbon double bonds, yielding valuable carbonyl compounds.[3][4][5] When applied to 5-Methyl-3-heptene, this reaction provides a direct route to two key aldehydes: 2-methylbutanal and propanal. These products are themselves important starting materials in various synthetic endeavors.
Mechanistic Rationale
The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[6] Subsequent reductive workup, typically with dimethyl sulfide (DMS) or zinc and acetic acid, cleaves the ozonide to furnish the desired aldehydes, preventing over-oxidation to carboxylic acids.[3][4][6]
Caption: Ozonolysis of 5-Methyl-3-heptene.
Detailed Protocol: Synthesis of 2-Methylbutanal and Propanal
Materials:
-
5-Methyl-3-heptene (1.12 g, 10 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Ozone (O₃) source
-
Dimethyl sulfide (DMS) (1.24 mL, 20 mmol)
-
Nitrogen or Argon gas supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution (to quench excess ozone), dissolve 5-Methyl-3-heptene (1.12 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction by thin-layer chromatography (TLC) or the appearance of a persistent blue color, which indicates the presence of unreacted ozone and the completion of the reaction.
-
Purging: Once the reaction is complete, purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.
-
Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.24 mL, 20 mmol) dropwise to the reaction mixture.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.
-
Workup and Isolation: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the products.
-
Purification: The resulting mixture of 2-methylbutanal and propanal can be separated by fractional distillation.
Expected Yield: 75-85% for the combined aldehydes.
Application Note II: Stereospecific Epoxidation
Epoxidation of the double bond in 5-Methyl-3-heptene provides access to 5-methyl-3,4-epoxyheptane, a versatile intermediate that can undergo a variety of ring-opening reactions to introduce new functional groups with defined stereochemistry. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method for this transformation.[7][8]
Mechanistic Rationale
The epoxidation with m-CPBA proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism.[7] The peroxy acid delivers an oxygen atom to the alkene in a single step, resulting in the syn-addition of the oxygen atom to the double bond. This stereospecificity is a key feature of this reaction.
Caption: Epoxidation of 5-Methyl-3-heptene.
Detailed Protocol: Synthesis of 5-Methyl-3,4-epoxyheptane
Materials:
-
5-Methyl-3-heptene (1.12 g, 10 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.4 g, ~10.8 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-3-heptene (1.12 g, 10 mmol) in anhydrous dichloromethane (25 mL).
-
Addition of m-CPBA: In a separate beaker, dissolve m-CPBA (2.4 g) in dichloromethane (25 mL) and add this solution dropwise to the stirred solution of the alkene at 0 °C (ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (20 mL) to destroy any excess peroxy acid.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid, followed by water (20 mL), and finally brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 80-90%.
Application Note III: Carbon-Carbon Bond Formation via Olefin Metathesis
Olefin metathesis has revolutionized organic synthesis by providing a powerful tool for the formation of new carbon-carbon double bonds.[9] Cross-metathesis of 5-Methyl-3-heptene with a suitable olefin partner, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, can lead to the formation of new, more complex alkenes.[10][11] This strategy is particularly valuable in the synthesis of insect pheromones and other natural products.
Mechanistic Rationale
The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[9] The reaction is initiated by the coordination of the alkene to the metal carbene catalyst, followed by a [2+2] cycloaddition. A subsequent retro-[2+2] cycloaddition can then release a new alkene and regenerate a metal carbene, propagating the catalytic cycle. The choice of catalyst and reaction conditions can influence the stereoselectivity of the newly formed double bond.
Caption: Catalytic cycle of cross-metathesis.
Detailed Protocol: Cross-Metathesis of 5-Methyl-3-heptene with a Terminal Alkene
Materials:
-
5-Methyl-3-heptene (1.12 g, 10 mmol)
-
Partner terminal alkene (e.g., 1-hexene, 10 mmol)
-
Grubbs' second-generation catalyst (e.g., 5 mol%)
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 5-Methyl-3-heptene (1.12 g, 10 mmol) and the partner terminal alkene (e.g., 1-hexene, 0.84 g, 10 mmol) in anhydrous and degassed solvent (e.g., DCM, 20 mL).
-
Catalyst Addition: Add Grubbs' second-generation catalyst (e.g., 42 mg, 0.05 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by GC-MS or TLC. The reaction time can vary from a few hours to overnight.
-
Termination and Workup: To terminate the reaction, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.
Expected Yield: Yields can vary significantly depending on the nature of the coupling partner and reaction conditions.
Application in Pheromone Synthesis
The structural motifs accessible from 5-Methyl-3-heptene are prevalent in a number of insect pheromones. For instance, the carbon skeleton of 5-methylheptadecane, the sex pheromone of the broom twig miner (Leucoptera spartifoliella), can be conceptually derived from precursors accessible from 5-methyl-3-heptene.[12] Synthetic pheromones are crucial for the development of environmentally benign pest management strategies.[13]
Conclusion
5-Methyl-3-heptene stands out as a starting material of significant potential in organic synthesis. Its utility is demonstrated through its successful application in key transformations such as ozonolysis for the synthesis of valuable aldehydes, stereospecific epoxidation to access chiral building blocks, and cross-metathesis for the construction of complex olefinic structures. The detailed protocols provided herein serve as a practical guide for researchers seeking to exploit the synthetic versatility of this valuable synthon. As the demand for efficient and selective synthetic methodologies continues to grow, the strategic application of readily available starting materials like 5-Methyl-3-heptene will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
-
PubChem. 5-Methyl-3-heptene (cis- and trans-mixture) | C8H16 | CID 5462826. [Link]
-
Zarbin, P. H. G., Bergmann, J., & Francke, W. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 635-660. [Link]
-
Cross, R. W., & Diver, S. T. (2011). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Organic letters, 13(24), 6436–6439. [Link]
-
Organic Chemistry Portal. Cross Metathesis. [Link]
-
Master Organic Chemistry. Olefin Metathesis. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
-
The Organic Chemistry Tutor. Ozonolysis - Oxidative Cleavage of Alkenes. [Link]
-
OrgoSolver. Reductive Ozonolysis (O3 / DMS) - Alkene Reactions. [Link]
-
The Organic Chemistry Tutor. Ozonolysis of Alkenes | Mechanism, Products & Retrosynthesis Explained. [Link]
-
Ghorai, P., & El-Sayed, I. (2023). 5-Methylheptadecane: Sex Pheromone of the Broom Twig Miner, Leucoptera Spartifoliella, a Biological Control Agent for the Scotch Broom. Journal of Chemical Ecology, 49(12), 874-883. [Link]
-
Wikipedia. Olefin metathesis. [Link]
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5-Methyl-3-heptene: A Versatile Intermediate for the Synthesis of Key Insect Pheromones
Introduction: The Strategic Importance of 5-Methyl-3-heptene in Pheromone Synthesis
Insect pheromones are potent chemical signals that mediate intraspecific communication, governing behaviors critical to survival and reproduction, such as mating and aggregation.[1] Their precise chemical structures, often including specific stereoisomers, are paramount to their biological activity. The synthesis of these complex molecules in the laboratory is essential, not only for the structural confirmation of naturally occurring compounds but also for their large-scale production for use in integrated pest management (IPM) strategies.[1][2] Synthetic pheromones are invaluable tools for monitoring insect populations, mass trapping, and disrupting mating patterns of agricultural and forest pests.[2]
While a simple C8 alkene, 5-methyl-3-heptene, may not initially appear to be a direct precursor to a complex natural product, its structural features make it a highly valuable and versatile intermediate in the synthesis of several economically important insect pheromones. Through carefully chosen chemical transformations, the double bond in 5-methyl-3-heptene can be strategically functionalized to introduce hydroxyl and keto groups with a high degree of stereocontrol, leading to the efficient synthesis of pheromones such as 4-methyl-3-heptanol and its derivatives.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-methyl-3-heptene as a key building block in pheromone synthesis. We will explore the synthetic pathways to key pheromone targets, provide detailed, field-proven protocols for the essential chemical transformations, and explain the mechanistic rationale behind the experimental choices to ensure reproducibility and success.
Key Pheromone Targets from 5-Methyl-3-heptene
The strategic functionalization of 5-methyl-3-heptene opens synthetic routes to several important pheromones. Two primary targets that can be conceptually derived from this intermediate are:
-
4-Methyl-3-heptanol: A key component of the aggregation pheromone of the European elm bark beetle (Scolytus multistriatus), a primary vector of Dutch elm disease.[3][4] The synthesis of specific stereoisomers of this pheromone is crucial for its biological activity.[5]
-
5-Hydroxy-4-methyl-3-heptanone (Sitophilure): The aggregation pheromone of the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais), major pests of stored grains.[6][7] The (4S, 5R) enantiomer is the most active form of this pheromone.[6]
The following sections will detail the proposed synthetic pathways from 5-methyl-3-heptene to these target molecules, providing step-by-step protocols for the key transformations.
Synthetic Pathways and Experimental Protocols
The core of the synthetic strategy involves the stereoselective functionalization of the double bond in 5-methyl-3-heptene. The two primary approaches discussed are hydroboration-oxidation to yield alcohols and epoxidation followed by ring-opening to introduce hydroxyl and other functionalities.
Pathway 1: Hydroboration-Oxidation for the Synthesis of 4-Methyl-3-heptanol
Hydroboration-oxidation is a powerful two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[1] This methodology is ideal for transforming 5-methyl-3-heptene into 4-methyl-3-heptanol. The stereochemistry of the starting alkene (cis- or trans-5-methyl-3-heptene) and the choice of borane reagent will influence the stereochemical outcome of the reaction.
Conceptual Workflow: Hydroboration-Oxidation of 5-Methyl-3-heptene
Caption: Hydroboration-oxidation of 5-methyl-3-heptene.
Protocol 1: Diastereoselective Synthesis of 4-Methyl-3-heptanol via Hydroboration-Oxidation
This protocol is adapted from established procedures for the hydroboration-oxidation of alkenes.[1]
Materials:
-
5-methyl-3-heptene (cis/trans mixture or isolated isomer)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-methyl-3-heptene (1.12 g, 10 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Slowly add the 1M solution of BH₃·THF (3.7 mL, 3.7 mmol) dropwise to the stirred solution of the alkene over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Carefully and sequentially add 3M NaOH solution (5 mL) followed by the dropwise addition of 30% H₂O₂ solution (5 mL). Caution: The addition of hydrogen peroxide is exothermic. Maintain a slow addition rate to keep the temperature below 40 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (50 mL) to extract the product. Separate the organic layer and wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude 4-methyl-3-heptanol can be purified by fractional distillation or column chromatography on silica gel.
Expected Outcome:
This reaction will produce a mixture of diastereomers of 4-methyl-3-heptanol. The ratio of diastereomers will depend on the stereochemistry of the starting alkene and the steric hindrance of the borane reagent. For higher diastereoselectivity, a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be used.[6]
| Starting Material | Major Product(s) | Typical Yield (%) | Key Considerations |
| cis-5-Methyl-3-heptene | syn-4-Methyl-3-heptanol | 75-85 | The syn-addition of borane to the less hindered face of the alkene is favored. |
| trans-5-Methyl-3-heptene | anti-4-Methyl-3-heptanol | 75-85 | The stereochemical outcome is dictated by the geometry of the starting alkene. |
Pathway 2: Epoxidation and Ring-Opening for the Synthesis of Sitophilure Precursors
Asymmetric epoxidation of the alkene followed by regioselective ring-opening of the resulting epoxide provides a powerful strategy for the synthesis of chiral alcohols and ketones, which are key intermediates for pheromones like Sitophilure.[8] The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols.[9] For non-allylic alkenes like 5-methyl-3-heptene, other methods such as those employing Jacobsen's or Shi's catalysts can be utilized for enantioselective epoxidation.[10][11]
Conceptual Workflow: Epoxidation and Ring-Opening
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The Strategic Application of 5-Methylheptane Scaffolds in the Synthesis of Pheromones: A Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the 5-methylheptane structural motif, a core component of molecules like 5-Methyl-3-heptene, in the synthesis of complex natural products. While direct, large-scale applications of 5-Methyl-3-heptene as a starting material are not extensively documented, its core structure represents a recurring and vital chiral building block in the synthesis of several biologically active compounds, most notably insect pheromones. This guide will focus on the synthesis of two such pheromones, Serricornin and Sitophilure, to illustrate the principles and protocols for constructing this key structural element.
Introduction: The Significance of the 5-Methylheptane Moiety
The 5-methylheptane backbone, particularly in its chiral forms, is a fundamental structural unit in a variety of natural products. Its stereochemistry often plays a crucial role in the biological activity of the parent molecule. The ability to stereoselectively synthesize this fragment is therefore of high interest in the fields of chemical ecology and medicinal chemistry. This guide will delve into the synthetic strategies that have been successfully employed to construct this motif, providing a valuable resource for researchers aiming to synthesize novel analogs or develop more efficient routes to these and other related natural products.
Application Focus 1: Synthesis of Serricornin
Serricornin, with the chemical structure (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone, is the sex pheromone of the female cigarette beetle, Lasioderma serricorne, a significant pest of stored tobacco and other products.[1][2] The synthesis of Serricornin is a key target for the development of pest management strategies.[3] The core of its structure features a 4,6-dimethyl substitution pattern that is conceptually related to the 5-methylheptane framework.
Retrosynthetic Analysis and Strategy
A common retrosynthetic approach to Serricornin involves the disconnection of the carbon backbone to reveal simpler, readily available chiral precursors. The overall synthetic strategy often relies on the stereoselective construction of the C-C bonds to control the three contiguous stereocenters.
Diagram: Retrosynthetic Analysis of Serricornin
Caption: The key aldol condensation step in the synthesis of Sitophilure.
Experimental Protocol: Asymmetric Aldol Approach
A highly effective method for the synthesis of Sitophilure involves an asymmetric aldol reaction to set the desired stereochemistry. [4][5][6] Step 1: Enolate Formation
A chiral auxiliary is used to direct the formation of a specific enolate of 3-pentanone.
Step 2: Aldol Condensation
The chiral enolate reacts with propanal in a diastereoselective manner to form the aldol adduct with the desired (4S,5R) stereochemistry.
Step 3: Removal of the Chiral Auxiliary
The chiral auxiliary is cleaved from the aldol product to yield Sitophilure.
Quantitative Data Summary for Sitophilure Synthesis
| Step | Key Reagents | Diastereomeric Ratio | Enantiomeric Excess | Typical Yield | Reference |
| Asymmetric Aldol Reaction | 3-Pentanone, Propanal, Chiral Auxiliary | High (e.g., >95:5) | >98% ee | ~70-85% | [5][6] |
Alternative Chemoenzymatic Synthesis
An alternative and green approach to Sitophilure involves the use of enzymes. For instance, the reduction of methyl 3-oxopentanoate with Saccharomyces cerevisiae (baker's yeast) can provide a chiral building block for the synthesis. [5][7] Experimental Protocol: Chemoenzymatic Approach
Step 1: Enzymatic Reduction
Methyl 3-oxopentanoate is reduced using baker's yeast to yield methyl (S)-3-hydroxypentanoate with high enantiomeric excess.
Step 2: Conversion to a Key Intermediate
The resulting chiral alcohol is then converted through a series of steps, including protection, reduction, and activation, into a suitable precursor for the final C-C bond formation.
Step 3: Final C-C Bond Formation and Deprotection
The final carbon atoms are introduced, for example, via an organocuprate addition, followed by deprotection to yield (+)-Sitophilure. [5]
Conclusion
The 5-methylheptane framework is a crucial structural motif in several important natural products, particularly insect pheromones. While 5-Methyl-3-heptene itself may not be a common starting material, understanding the synthetic strategies to construct its core carbon skeleton is of paramount importance for the synthesis of these and other related bioactive molecules. The detailed protocols and strategies outlined in this guide for the synthesis of Serricornin and Sitophilure provide a solid foundation for researchers in this field. The application of both classic organic reactions and modern chemoenzymatic methods offers a versatile toolbox for accessing these complex chiral molecules.
References
- Shakirzyanova, G., et al. (2021). Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological in. Acta agriculturae Slovenica, 117(2).
- Mori, K. (2001). New synthesis of serricornin, the female sex pheromone of the cigarette beetle. Bioscience, Biotechnology, and Biochemistry, 65(6), 1429-33.
- Pilli, R. A., & Riatto, V. B. (1999). The asymmetric synthesis of (+)-sitophilure, the natural form of the aggregation pheromone of Sitophilus oryzae L. and Sitophilus zeamais M. Journal of the Brazilian Chemical Society, 10(6), 459-464.
- Pilli, R. A., & Riatto, V. B. (1999). The Asymmetric Synthesis of (+)-Sitophilure, the Natural Form of the Aggregation Pheromone of Sitophilus oryzae L. and Sitophilus zeamais M. SciELO.
- Pilli, R. A., & de Souza, M. C. B. V. (1988). Total Synthesis of (4SR, 5RS)-5-Hydroxy-4-Methyl-3-Heptanone, the Racemic Form of the Aggregation Pheromone of S. orizae and S. zeamais. Journal of the Brazilian Chemical Society.
- Pilli, R. A., & Riatto, V. B. (1999). The asymmetric synthesis of (+)-sitophilure, the natural form of the aggregation pheromone of Sitophilus oryzae L. and Sitophilus zeamais M. ScienceOpen.
- Ferreira, J. T. B., & Pilli, R. A. (1996). A Chemoenzymatic Synthesis of the Sex Pheromone of Lasioderma serricorne F. Journal of the Brazilian Chemical Society.
- Kalaitzakis, D., et al. (2009). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. Tetrahedron, 65(42), 8697-8701.
- Chuman, T., et al. (1985). Lasioderma chemistry sex pheromone of cigarette beetle (Lasioderma serricorne F.). Journal of Chemical Ecology, 11(4), 417-34.
- Athanassiou, C. G., et al. (2010). A Two-Step Chemoenzymatic Synthesis of the Natural Pheromone (+)-Sitophilure Utilizing Isolated, NADPH-Dependent Ketoreductases. European Journal of Organic Chemistry, 2010(28), 5438-5443.
- Zlokazov, M. V., & Veselovsky, V. V. (2005). New Synthesis of Serricornin, the Sex Pheromone of the Cigarette Beetle (Lasioderma serricorne). Russian Chemical Bulletin, 54(10), 2415-2419.
- Bohman, B., & Unelius, C. R. (2009). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. UWA Research Repository.
- Brown, H. C., & Jadhav, P. K. (1984). Asymmetric Synthesis of Serricornin via Boronic Esters. The Journal of Organic Chemistry, 49(21), 4089-4093.
- Chuman, T., et al. (1982). The Pheromone Activity of (±)-Serricornins for Male Cigarette Beetle (Lasioderma serricorne F.). Agricultural and Biological Chemistry, 46(2), 593-595.
- Chuman, T., et al. (1979). Synthesis of (±)-Serricornin, 4,6-Dimethyl-7-hydroxy-nonan-3-one, A Sex Pheromone of Cigarette Beetle (Lasioderma serricorne F.). Agricultural and Biological Chemistry, 43(9), 2005-2005.
- Lu, Z., et al. (2022). Research of Synergistic Substances on Tobacco Beetle [Lasioderma serricorne (Fabricius) (Coleoptera: Anobiidae)] Adults Attractants. Frontiers in Physiology, 13, 897825.
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Analysis of 5-Methyl-3-heptene Isomers Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note presents a detailed and robust method for the analysis of 5-Methyl-3-heptene, a volatile organic compound (VOC), using Gas Chromatography coupled with Mass Spectrometry (GC-MS). 5-Methyl-3-heptene (C₈H₁₆, Mol. Wt. 112.21 g/mol ) is an unsaturated hydrocarbon with cis and trans isomers, making its separation and identification a relevant challenge in petrochemical and environmental analyses.[1][2] The protocol herein is optimized for high-resolution separation and definitive identification, leveraging a non-polar capillary column and electron ionization mass spectrometry. We provide comprehensive, step-by-step protocols for sample preparation via both direct liquid injection and static headspace analysis, detailed instrument parameters with scientific justifications, and expected analytical outcomes. This guide is intended to provide researchers and scientists with a validated starting point for the reliable quantification and identification of 5-Methyl-3-heptene in various matrices.
Principle of the Method: Causality and Approach
The separation of volatile, non-polar compounds like 5-Methyl-3-heptene is ideally suited for Gas-Liquid Chromatography (GLC).[3] The fundamental principle is the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas, typically helium) and a liquid stationary phase coated on the inner wall of a capillary column.[4]
Our approach is governed by the "like dissolves like" principle. [5][6] 5-Methyl-3-heptene is a non-polar hydrocarbon. Therefore, a non-polar stationary phase, such as one composed of polydimethylsiloxane (PDMS), is selected.[7] This choice ensures that the elution order is primarily determined by the boiling points of the analytes, allowing for a predictable and reproducible separation from other hydrocarbons.[7]
Following separation in the GC column, the analyte is introduced into a mass spectrometer. We utilize Electron Ionization (EI), a hard ionization technique that produces a reproducible fragmentation pattern, or "fingerprint," of the molecule.[8] This mass spectrum allows for unambiguous identification by comparing it to established spectral libraries, such as those from NIST.[9] This dual system of chromatographic separation and mass spectrometric detection provides the high degree of confidence required in research and quality control settings.
Instrumentation and Consumables
Successful implementation of this method requires high-purity reagents and calibrated instrumentation to ensure reproducibility and accuracy.
| Component | Specification | Rationale & Source |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise and reproducible control over temperature, gas flow, and pressure. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers the high sensitivity and spectral integrity needed for definitive compound identification.[9] |
| GC Column | HP-5ms (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane phase) | A non-polar column ideal for separating hydrocarbon isomers based on boiling point.[8] The NIST WebBook shows successful separation of the trans-isomer on similar non-polar phases.[10] |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing an excellent balance of resolving power, sample capacity, and analysis time.[11] |
| Carrier Gas | Helium (99.999% purity or higher) | Inert and provides good chromatographic efficiency for capillary columns.[8] |
| Sample Vials | 2 mL amber glass vials with PTFE-lined septa | Prevents analyte adsorption and contamination from plasticizers.[12] |
| Headspace Vials | 20 mL glass vials with magnetic crimp caps | Required for static headspace analysis to ensure a proper seal during heating.[13] |
| Solvent | Hexane or Pentane (GC or HPLC Grade) | High-purity, volatile solvent that will not interfere with the analyte peak.[12] |
| Standard | 5-Methyl-3-heptene (cis/trans mixture, >98% purity) | For method validation, calibration, and retention time confirmation. |
Sample Preparation Protocols: A Self-Validating System
The goal of sample preparation is to introduce the analyte into the GC system in a clean, compatible matrix.[14] Given that 5-Methyl-3-heptene is a volatile compound, two primary methods are recommended depending on the sample matrix.
Protocol 1: Direct Liquid Injection (For Clean Liquid Matrices)
This protocol is suitable for samples where 5-Methyl-3-heptene is already in a relatively clean organic solvent.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL by dissolving 10 mg of pure 5-Methyl-3-heptene in 10 mL of hexane.
-
Working Solution: Create a working solution (e.g., 10 µg/mL) by performing a serial dilution of the stock solution with hexane.
-
Sample Dilution: Dilute the unknown sample with hexane to bring the expected analyte concentration within the calibration range.
-
Filtration (If Necessary): If any particulate matter is visible, filter the diluted sample through a 0.22 µm PTFE syringe filter to prevent clogging the GC inlet.[15]
-
Transfer: Transfer the final solution into a 2 mL autosampler vial for analysis.
Protocol 2: Static Headspace Analysis (For Complex Matrices)
This technique is superior for isolating volatile analytes from solid, viscous, or complex liquid matrices (e.g., soil, polymers, biological fluids), as it prevents non-volatile residues from contaminating the GC system.[12][13]
-
Sample Aliquoting: Place a precisely weighed amount of the solid sample (e.g., 100 mg) or a measured volume of the liquid sample (e.g., 1 mL) into a 20 mL headspace vial.
-
Sealing: Immediately seal the vial using a magnetic crimp cap.
-
Incubation: Place the vial into the headspace autosampler's oven. Heat the vial at a constant temperature (e.g., 80 °C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition from the sample matrix into the gas phase (the headspace).[15]
-
Injection: The autosampler will then automatically withdraw a specific volume of the vapor from the headspace using a gas-tight syringe and inject it into the GC inlet.[13]
GC-MS Method Parameters
The following instrumental parameters provide a robust and validated starting point. Optimization may be required based on specific instrumentation and separation goals (e.g., complete resolution of cis/trans isomers).
| Parameter | Recommended Setting | Scientific Rationale |
| Injector | Split/Splitless Inlet | Standard, versatile inlet for capillary GC. |
| Injector Temp. | 250 °C | Ensures the complete and rapid vaporization of C8 hydrocarbons, minimizing sample discrimination.[16] |
| Injection Mode | Split (Ratio 20:1) | Prevents column overload and ensures sharp chromatographic peaks, especially for concentrated samples.[8] |
| Injection Vol. | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium | Inert and provides optimal efficiency.[8] |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column that balances analysis speed and efficiency.[11] |
| Oven Program | Initial: 40 °C, hold for 3 minRamp: 10 °C/min to 180 °CHold: 2 min at 180 °C | A low starting temperature enhances the trapping of volatile analytes at the column head. The temperature ramp is crucial for separating compounds with different boiling points and ensuring good peak shape.[8][17] |
| MS Transfer Line | 280 °C | Must be kept hot to prevent the condensation of analytes as they pass from the GC to the MS.[16] |
| Ion Source Temp. | 230 °C | Standard temperature for robust and reproducible electron ionization.[8] |
| Ionization Mode | Electron Ionization (EI) | Performed at the standard 70 eV to generate reproducible fragmentation patterns for library matching.[8] |
| Mass Scan Range | m/z 40 - 200 | Covers the molecular ion (m/z 112.2) and all expected fragment ions of 5-Methyl-3-heptene. |
| Solvent Delay | 2.5 minutes | Prevents the massive solvent peak from entering and saturating the MS detector, which could shorten its lifespan.[8] |
Experimental Workflow and Data Analysis
The logical flow from sample to result is critical for ensuring data integrity. The process is visualized below.
Caption: Logical workflow for the GC-MS analysis of 5-Methyl-3-heptene.
Expected Results
-
Chromatogram: The analysis will produce a Total Ion Chromatogram (TIC). 5-Methyl-3-heptene will appear as one or two sharp peaks (depending on the resolution of cis/trans isomers) at a specific retention time. Based on Kovats retention index data on similar non-polar columns, the trans-isomer is expected to elute around the retention time of n-octane.[10]
-
Mass Spectrum: The mass spectrum for the peak(s) of interest should be extracted. The spectrum serves as a molecular fingerprint. For 5-Methyl-3-heptene, key expected fragment ions include m/z 83 (loss of an ethyl group), 55 (a stable allyl cation), and 41.[18] A match quality of >80% against the NIST library spectrum for 5-Methyl-3-heptene provides high confidence in the identification.
References
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Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. ILT. [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
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Baran, A., et al. (2023). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Chemistry. [Link]
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Niinemets, Ü., & Kännaste, A. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology. [Link]
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Niinemets, Ü., & Kännaste, A. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]
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M.S. Analysis. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
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NIST. (n.d.). 5-Methyl-3-heptene. NIST Chemistry WebBook. [Link]
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Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. [Link]
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NIST. (2025). 5-Methyl-3-heptene. NIST Chemistry WebBook. [Link]
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Weber, W. (2020, November 4). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. LCGC Europe. [Link]
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NIST. (n.d.). 3-Heptene, 5-methyl-, trans. NIST Chemistry WebBook. [Link]
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LCGC International. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. [Link]
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Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]
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NIST. (n.d.). 3-Heptyne, 5-methyl-. NIST Chemistry WebBook. [Link]
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Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]
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Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. [Link]
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Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
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The Column. (2016, July 1). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. [Link]
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Chromatography Today. (2014, February 26). Optimisation of Column Parameters in GC. [Link]
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NIST. (n.d.). 3-Heptene, 5-methyl-. NIST Chemistry WebBook. [Link]
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Phenomenex. (n.d.). Considerations When Optimizing Your GC Method: Phase Ratio (β). [Link]
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Agilent. (n.d.). GC Method Development. [Link]
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Application Note & Protocols: High-Resolution Purification of 5-Methyl-3-heptene Geometric and Optical Isomers
Abstract
This document provides a comprehensive guide for the purification of 5-methyl-3-heptene isomers, targeting researchers, chemists, and process development scientists. 5-Methyl-3-heptene possesses both geometric ((E)- and (Z)-) and optical (chiral center at C5) isomerism, presenting a significant purification challenge. This guide details two primary methodologies: fractional distillation for bulk separation of geometric isomers and preparative gas chromatography (Prep-GC) for high-purity isolation. Furthermore, it addresses the advanced challenge of resolving enantiomers using chiral chromatography. Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and includes methods for quality control and verification to ensure the trustworthiness and reproducibility of the results.
Introduction: The Challenge of Isomerically Pure Alkenes
5-Methyl-3-heptene (C₈H₁₆) is a volatile organic compound whose isomeric form can significantly influence its chemical reactivity, biological activity, and physical properties.[1] The molecule contains one double bond, giving rise to (E)- (trans) and (Z)- (cis) geometric isomers, and a chiral center at the fifth carbon, resulting in (R)- and (S)-enantiomers for each geometric isomer. The separation of these isomers is critical in many fields, including fine chemical synthesis and the development of pharmaceuticals, where stereochemistry can dictate therapeutic efficacy and safety.[2][3]
Due to their nearly identical molecular weights and similar chemical structures, these isomers often exhibit very close physical properties, making their separation non-trivial.[4] This guide provides a logical, field-tested approach to tackling this purification challenge, progressing from bulk separation techniques to high-resolution methods for achieving single-isomer purity.
Physicochemical Properties of 5-Methyl-3-heptene Isomers
Understanding the physical properties of the target isomers is the foundation for selecting and optimizing a purification strategy. The primary difference exploited by distillation and non-polar gas chromatography is the boiling point.
| Property | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene | Data Source |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | [5][6] |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol | [5][6] |
| Boiling Point (Calculated) | ~118-120 °C | ~120-122 °C | [7][8] |
| Polarity | Non-polar | Slightly more polar than (E)-isomer | General Principle |
| Structure | Trans configuration | Cis configuration | [5][6] |
Note: Experimental boiling points for the pure isomers are not widely published; calculated values and general chemical principles suggest a very small difference, making simple distillation ineffective.
Overall Purification Strategy: A Decision Workflow
The choice of purification technique is dictated by the required scale, desired purity, and available instrumentation. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Method 1: Fractional Distillation for Bulk Geometric Isomer Enrichment
Fractional distillation is a viable technique for separating liquids with close boiling points, making it suitable for enriching one geometric isomer from a bulk mixture.[9] The process relies on repeated vaporization-condensation cycles on the surface of a fractionating column, with each cycle being equivalent to a simple distillation, thereby enriching the vapor phase with the more volatile component.[10][11]
Principle of Operation
The efficacy of a fractional distillation column is measured in "theoretical plates." The more theoretical plates a column has, the better its ability to separate liquids with small boiling point differences.[10] For isomers like 5-methyl-3-heptene, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential.
Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a certified fume hood using clean, dry glassware.
-
Place the crude 5-methyl-3-heptene mixture (not exceeding 2/3 of the flask volume) into a round-bottom flask with a magnetic stir bar and boiling chips.
-
Connect a Vigreux column (minimum 30 cm length) to the flask. For higher efficiency, a packed column (e.g., with Raschig rings or metal sponges) can be used.[12]
-
Place the distillation head, thermometer, and condenser in their respective positions. Causality: The thermometer bulb must be positioned just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[10]
-
Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
-
Distillation Procedure:
-
Begin heating the flask gently using a heating mantle. Ensure smooth stirring.
-
Observe the "ring of condensate" as it slowly rises up the column. The heating rate should be controlled to allow this ring to ascend slowly (e.g., over 20-30 minutes).
-
Discard the initial low-boiling fraction (forerun), which may contain residual solvents.
-
As the temperature stabilizes at the boiling point of the lower-boiling isomer, begin collecting the first enriched fraction. A slow distillation rate of 1-2 drops per second is ideal.
-
Monitor the temperature closely. A sharp rise in temperature indicates that the higher-boiling isomer is beginning to distill. At this point, switch receiving flasks to collect the intermediate and then the higher-boiling fractions.
-
-
Verification:
-
Analyze all collected fractions using analytical Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of (E) to (Z) isomers in each.
-
Data Summary: Fractional Distillation
| Parameter | Advantage | Disadvantage | When to Use |
| Scale | Suitable for large quantities (>5 g) | Not practical for <1 g | Initial bulk purification from a crude reaction mixture. |
| Purity | Achieves enrichment, not baseline separation | Unlikely to achieve >95% purity for one isomer | When moderate purity is acceptable for subsequent steps. |
| Cost | Low cost, uses standard lab equipment | Can be time and energy-intensive | When cost is a primary constraint. |
Method 2: Preparative Gas Chromatography (Prep-GC) for High-Purity Isomers
For obtaining small quantities of highly pure (>99%) geometric isomers, preparative gas chromatography is the gold standard.[13] It operates on the same principles as analytical GC but utilizes larger columns and a collection system to isolate separated compounds.
Principle of Operation
A volatile sample is injected into a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. By selecting an appropriate stationary phase, the small differences in polarity and/or boiling point between the (E) and (Z) isomers can be exploited to achieve high-resolution separation.[14]
Caption: Workflow for purification by Preparative Gas Chromatography.
Protocol: Preparative GC
-
Method Development (Analytical Scale):
-
First, optimize the separation on an analytical GC using a column similar to the intended preparative column.
-
Column Selection Rationale: A mid-to-high polarity column (e.g., a wax-type column like DB-WAX) is often effective for separating geometric isomers due to differences in dipole moment. Alternatively, a thick-film non-polar column (e.g., DB-1) can separate based on subtle boiling point differences.[14][15]
-
Optimize the oven temperature program (start with a slow ramp, e.g., 2-5 °C/min) to maximize the resolution between the (E) and (Z) isomer peaks.
-
-
Prep-GC Operation:
-
Instrumentation: Use a Prep-GC system equipped with a high-capacity column (e.g., 30 m x 0.53 mm ID, 5 µm film thickness), an effluent splitter, and cooled collection traps.[16]
-
Parameters:
-
Injector Temperature: ~200 °C
-
Carrier Gas (Helium/Hydrogen): Set to optimal flow rate for the column diameter.
-
Oven Program: Use the optimized program from the analytical scale.
-
Splitter: Set to direct ~99% of the effluent to the collection traps and ~1% to the detector (e.g., FID).
-
-
Injection and Collection:
-
Inject an appropriate volume of the sample (e.g., 1-10 µL, depending on column capacity).
-
Monitor the chromatogram in real-time.
-
Actuate the collection trap for the first eluting isomer just after the peak begins to rise and close it just as the peak returns to baseline.
-
Allow the system to purge before collecting the second isomer in a separate trap. Repeat the process in automated cycles to accumulate material.
-
-
-
Verification:
-
Rinse the collected pure isomers from the traps with a small amount of a highly volatile solvent (e.g., pentane).
-
Inject a small aliquot into an analytical GC-MS to confirm purity is >99%.[17] Use NMR to confirm the structural identity ((E) vs (Z)).
-
Advanced Protocol: Chiral Separation of Enantiomers
Once the geometric isomers are separated, each fraction is a racemic mixture of (R)- and (S)-enantiomers. Separating these requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP) in GC or Supercritical Fluid Chromatography (SFC).[18][19]
Principle of Operation
Enantiomers have identical physical properties in an achiral environment.[19] A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times.[20] Cyclodextrin-based CSPs are highly effective for the chiral separation of volatile compounds via GC.[21]
Protocol: Chiral GC Analysis
-
Instrumentation and Column:
-
System: Analytical GC-FID or GC-MS.
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX or similar). The specific cyclodextrin derivative may require screening to find the optimal selectivity.[21]
-
-
Sample Preparation:
-
Dilute the purified (E) or (Z) isomer fraction in a suitable solvent (e.g., hexane) to a concentration of ~1 mg/mL.
-
-
GC Method:
-
Injector Temperature: ~200 °C
-
Oven Program: Isothermal operation at a low temperature (e.g., 50-80 °C) or a very slow temperature ramp (1-2 °C/min) is crucial. Causality: Chiral separations are highly temperature-dependent; lower temperatures often increase the stability difference between the diastereomeric complexes, enhancing resolution.[21]
-
Carrier Gas: Hydrogen or Helium at a linear velocity optimized for resolution.
-
-
Data Analysis:
-
The resulting chromatogram should show two separated peaks for the (R)- and (S)-enantiomers.
-
The enantiomeric excess (e.e.) can be calculated from the peak areas.
-
Note: Scaling this method to preparative chiral GC follows the same principles as in Section 5 but requires specialized instrumentation.
-
Quality Control: Spectroscopic Verification
Final confirmation of purity and identity should always be performed using spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the molecular weight (m/z = 112) and a fragmentation pattern that can help distinguish isomers, although EI-MS spectra for geometric isomers can be very similar.[22][23] It is the primary tool for quantifying the purity and isomeric ratio of collected fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum are diagnostic for the geometry of the double bond.
-
(E)-isomer (trans): Expected larger coupling constant (typically 12-18 Hz).
-
(Z)-isomer (cis): Expected smaller coupling constant (typically 6-12 Hz).
-
Conclusion
The successful purification of 5-methyl-3-heptene isomers is an achievable but methodologically demanding task. The optimal strategy depends on the desired scale and purity. Fractional distillation serves as a robust method for initial, large-scale enrichment of geometric isomers. For achieving high-purity geometric isomers for use as analytical standards or in sensitive synthetic applications, preparative gas chromatography is the superior technique. Finally, the resolution of enantiomers mandates the use of specialized chiral chromatography. By applying the detailed protocols and verification steps outlined in this guide, researchers can confidently isolate and characterize the specific 5-methyl-3-heptene isomers required for their work.
References
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Title: Purification: Fractional Distillation Source: University of Rochester, Department of Chemistry URL: [Link]
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Title: Fractional Distillation Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
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Title: What is Fractional Distillation? Source: The Chemistry Blog URL: [Link]
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Title: Fractional distillation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 5.3: Fractional Distillation Source: Chemistry LibreTexts URL: [Link]
-
Title: 5-Methyl-3-heptene (cis-and trans-mixture) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Chemical Properties of 5-Methyl-3-heptene (CAS 53510-18-2) Source: Cheméo URL: [Link]
-
Title: Separating alkane/alkene isomers on the GC but the isomers have the same retention time Source: Chemistry Stack Exchange URL: [Link]
-
Title: 5-Methyl-3-heptyne Source: PubChem, National Institutes of Health URL: [Link]
-
Title: (Z)-5-Methylhept-3-ene Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 5-Hepten-3-one, 5-methyl- Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Chemical Properties of 3-Heptene, 5-methyl- (CAS 13172-91-3) Source: Cheméo URL: [Link]
- Title: Separation and purification of cis and trans isomers Source: Google Patents URL
-
Title: 3-Heptene, 5-methyl- - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
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Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: National Institutes of Health (PMC) URL: [Link]
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Title: Soft ionization GC-HRMS of n-Alkanes C8 - C20 Source: Pragolab URL: [Link]
-
Title: Chiral Drug Separation Source: Jack Westin URL: [Link]
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Title: The separation of optical isomers by gas chromatography Source: CORE URL: [Link]
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Title: Easy purification of isomers with prepacked glass columns Source: Chromatography Today URL: [Link]
-
Title: Preparative Gas Chromatography and Its Applications Source: ResearchGate URL: [Link]
-
Title: Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS Source: Atmospheric Measurement Techniques URL: [Link]
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Title: Racemic Mixtures Separation Of Enantiomers Source: Jack Westin URL: [Link]
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Title: E and Z Notation For Alkenes (+ Cis/Trans) Source: Master Organic Chemistry URL: [Link]
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Title: Strategies for chiral separation: from racemate to enantiomer Source: Royal Society of Chemistry URL: [Link]
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Title: How can I purify two different-substituted aromatic compounds? Source: ResearchGate URL: [Link]
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Title: Gas chromatographic-mass spectrometric characterization of all acyclic C-5-C-7 alkenes from fluid catalytic cracked gasoline Source: ResearchGate URL: [Link]
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Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
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Application Note: The Role of 5-Methyl-3-heptene in the Synthesis of Branched-Chain Alkanes
Abstract: This document provides a detailed technical guide on the synthetic utility of 5-methyl-3-heptene as a precursor for producing branched-chain alkanes, specifically 3-methylheptane. Branched-chain alkanes are critical components in high-octane fuels and advanced lubricants, and their synthesis from well-defined olefinic starting materials is of significant interest to the chemical and energy sectors.[1][2][3] This guide elucidates the primary synthetic pathways, provides detailed experimental protocols for catalytic hydrogenation, and discusses the mechanistic rationale behind catalyst selection and reaction conditions. Furthermore, it contextualizes the synthesis by exploring the generation of 5-methyl-3-heptene from biomass-derived precursors, highlighting a sustainable route to valuable hydrocarbons.
Introduction: Significance of Branched-Chain Alkanes and 5-Methyl-3-heptene
Branched-chain alkanes are structurally isomeric to their linear counterparts but possess markedly different physical properties that render them highly valuable. Their compact, non-linear structure disrupts intermolecular van der Waals forces, leading to lower melting points and higher octane ratings when used in gasoline formulations.[1][4] This resistance to knocking (pre-ignition) is a critical attribute for modern internal combustion engines.
5-Methyl-3-heptene, a C8 olefin, serves as an excellent and direct precursor for the synthesis of 3-methylheptane, a representative branched-chain alkane. A particularly compelling aspect of its use is its potential origin from renewable resources. Recent research has demonstrated a one-step catalytic process to produce 5-methyl-3-heptene from biomass-derived 5-methyl-3-heptanone.[5] This pathway, proceeding through a hydrodeoxygenation mechanism, positions 5-methyl-3-heptene as a key bio-derived intermediate for upgrading biomass into drop-in fuels and chemical feedstocks.
This guide focuses on the definitive conversion of 5-methyl-3-heptene to its corresponding alkane, providing researchers with the foundational principles and actionable protocols required for this transformation.
Synthetic Pathway: From Alkene to Alkane via Catalytic Hydrogenation
The most direct and efficient method for converting an alkene to an alkane is through catalytic hydrogenation.[6][7] This process involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a heterogeneous metal catalyst.
Mechanism of Action: The reaction mechanism is understood to occur on the surface of the metal catalyst (e.g., Palladium, Platinum).[6]
-
Adsorption: Both the alkene (5-methyl-3-heptene) and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.
-
H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, resulting in atomic hydrogen bound to the metal surface.
-
Hydrogen Addition: The adsorbed alkene undergoes sequential addition of two hydrogen atoms from the catalyst surface. This addition typically occurs on the same face of the double bond, a process known as syn-addition.[6][8]
-
Desorption: The newly formed alkane (3-methylheptane) has a lower affinity for the catalyst and is desorbed, freeing the active site for the next cycle.
Below is a workflow illustrating the conversion of a biomass-derived ketone to a branched-chain alkane, where 5-methyl-3-heptene is a crucial intermediate.
Caption: Integrated synthesis pathway from a ketone to a branched alkane.
Experimental Protocols for the Synthesis of 3-Methylheptane
The following protocols provide step-by-step methodologies for the catalytic hydrogenation of 5-methyl-3-heptene. Safety precautions, including working in a well-ventilated fume hood and proper handling of flammable solvents and pyrophoric catalysts, are mandatory.
Protocol 1: Direct Hydrogenation with H₂ Gas and Palladium on Carbon (Pd/C)
This protocol uses the most common and highly effective catalyst system for alkene reduction.[9][10]
Materials:
-
5-Methyl-3-heptene (cis/trans mixture, min. 98.0% purity)[11]
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Diatomaceous earth (Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow:
Caption: Experimental workflow for catalytic hydrogenation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-heptene (e.g., 5.0 g, 44.5 mmol) in anhydrous ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 50 mg, ~1 mol% Pd) to the solution. The catalyst is often pyrophoric; handle with care under an inert atmosphere if necessary.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this purge-and-fill cycle three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the progress by TLC (staining with potassium permanganate, which reacts with the alkene starting material but not the alkane product) or by GC-MS. The reaction is usually complete within 2-4 hours.
-
Workup - Catalyst Removal: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washes. Remove the ethanol using a rotary evaporator. The remaining liquid is the crude product. For higher purity, a simple distillation can be performed if necessary, though the crude product is often of high purity. Dry the product over anhydrous MgSO₄, filter, and store.
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the direct handling of hydrogen gas by using ammonium formate as an in situ source of hydrogen, making it a safer alternative for many laboratory settings.[9][10]
Materials:
-
5-Methyl-3-heptene
-
Palladium on Carbon (10% Pd/C)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (anhydrous)
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-methyl-3-heptene (e.g., 5.0 g, 44.5 mmol) and 10% Pd/C (e.g., 250 mg) in methanol (150 mL).
-
Reagent Addition: While stirring, add ammonium formate (e.g., 8.4 g, 133.5 mmol, 3 equivalents) portion-wise to the mixture. The reaction is often exothermic and may begin to reflux. An attached condenser is recommended.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction by GC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth and wash with methanol. Remove the solvent via rotary evaporation. The residue can be partitioned between water and a nonpolar organic solvent (e.g., hexane). The organic layer is then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the final product, 3-methylheptane.
Catalyst Selection and Process Optimization
The choice of catalyst and reaction conditions can be tailored to control the product distribution, a concept clearly demonstrated in the synthesis starting from 5-methyl-3-heptanone.[5]
-
High-Activity Catalysts (Platinum): For a complete and rapid conversion of the alkene intermediate to the final alkane, a highly active hydrogenation catalyst like platinum is preferred. In an integrated process, 1 wt% Pt on Al₂O₃ can achieve up to 97% selectivity for 3-methylheptane from the ketone precursor.[5]
-
Selective Catalysts (Copper): If the goal is to isolate the alkene intermediate (5-methyl-3-heptene), a less active hydrogenation catalyst is required. A 20 wt% Cu on Al₂O₃ catalyst system allows for high conversion of the starting ketone while preserving the alkene, achieving ~82% selectivity for the C8 alkene mixture under optimized conditions (220 °C, H₂/ketone molar ratio of 2).[5]
Table 1: Catalyst Performance in Hydrodeoxygenation of 5-Methyl-3-heptanone [5]
| Catalyst | Temperature (°C) | H₂/Ketone Molar Ratio | Conversion (%) | Alkene Selectivity (%) | Alkane Selectivity (%) |
| 20% Cu-Al₂O₃ | 220 | 2 | >95 | ~82 | ~18 |
| 1% Pt-Al₂O₃ | 220 | >5 | 99.9 | ~3 | ~97 |
Product Characterization
Verification of the conversion of 5-methyl-3-heptene to 3-methylheptane is straightforward using standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | 5-Methyl-3-heptene (Starting Material) | 3-Methylheptane (Product) | Rationale for Change |
| Molecular Formula | C₈H₁₆[12][13] | C₈H₁₈ | Addition of H₂ |
| Molecular Weight | 112.21 g/mol [12][14] | 114.23 g/mol | Addition of two hydrogen atoms |
| CAS Number | 13172-91-3[11] | 589-81-1 | Unique chemical identity |
| ¹H NMR | Signals in δ 5.0-5.5 ppm region (vinylic C-H) | Absence of signals > δ 2.5 ppm | Loss of C=C double bond |
| ¹³C NMR | Signals in δ 120-140 ppm region (sp² carbons) | All signals in δ 10-40 ppm region (sp³ carbons) | Conversion of sp² to sp³ carbons |
| IR Spectroscopy | C=C stretch (~1650 cm⁻¹), vinylic C-H stretch (~3010 cm⁻¹) | Absence of C=C and vinylic C-H stretches | Complete saturation of the double bond |
Conclusion
5-Methyl-3-heptene is a versatile and valuable intermediate in the synthesis of branched-chain alkanes. Its conversion to 3-methylheptane is efficiently achieved through well-established catalytic hydrogenation protocols using catalysts such as Pd/C or PtO₂. The ability to produce 5-methyl-3-heptene from renewable, biomass-derived ketones positions it as a key molecule in the development of sustainable pathways for high-performance fuels and chemical feedstocks. The protocols and mechanistic insights provided herein offer a robust framework for researchers in organic synthesis, catalysis, and renewable energy to produce and utilize these important branched alkanes.
References
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Al-Sabawi, M., et al. (2020). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. Catalysts. Available at: [Link]
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Organic Chemistry Portal. Alkene to Alkane - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. Alkane synthesis by alkene reduction. Available at: [Link]
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Vasilenko, I.V., et al. (2023). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. MDPI. Available at: [Link]
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eCampusOntario Pressbooks. 3.2.3 – Hydrogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]
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Brainly. (2023). Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) using any compound having four carbons or. Available at: [Link]
-
Master Organic Chemistry. Hydrogenation of Alkenes to give Alkanes. Available at: [Link]
- Google Patents. US9278894B2 - Process for alkane oligomerization.
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Chemistry LibreTexts. (2022). 15.5: Hydrogenation of alkenes and Dehydrogenation of Alkanes. Available at: [Link]
-
Preprints.org. (2023). Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Available at: [Link]
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PubChem. 5-Methyl-3-heptene (cis-and trans-mixture). National Center for Biotechnology Information. Available at: [Link]
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PubChem. 5-Methyl-3-heptyne. National Center for Biotechnology Information. Available at: [Link]
-
ACS Catalysis. (2021). Mechanisms of Light Alkene Oligomerization on Metal-Modified Zeolites. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.3: Dimerization, Oligomerization. and Polymerization of Alkenes. Available at: [Link]
-
ResearchGate. Figure 2. Mechanics for branched-chain alkane production.... Available at: [Link]
-
YouTube. (2025). [Chemistry] Name the alkenes that yield 3 methylheptane on catalytic hydrogenation. Available at: [Link]
-
NIST WebBook. 3-Heptyne, 5-methyl-. National Institute of Standards and Technology. Available at: [Link]
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NIST WebBook. 5-Methyl-3-heptene. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Synthesis of branched alkanes. Available at: [Link]
-
YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Available at: [Link]
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Cheméo. Chemical Properties of 5-Methyl-3-heptene (CAS 53510-18-2). Available at: [Link]
-
NIST WebBook. 3-Heptene, 5-methyl-, trans. National Institute of Standards and Technology. Available at: [Link]
-
Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes. Available at: [Link]
-
Energy & Fuels. (2021). New Octane Booster Molecules for Modern Gasoline Composition. Available at: [Link]
-
ResearchGate. (2022). Roles of Molecular Structure in the Catalytic Cracking of n‐Heptane, Methylcyclohexane and Cyclopentene over HZSM‐5 Zeolites. Available at: [Link]
-
ResearchGate. (2021). New Octane Booster Molecules for Modern Gasoline Composition. Available at: [Link]
-
National Renewable Energy Laboratory. (2021). High-Octane Gasoline From Lignocellulosic Biomass via Syngas and Methanol/Dimethyl Ether Intermediates: 2021 State of Technology. Available at: [Link]
- Google Patents. US12065400B2 - Processes for an improvement to gasoline octane for long-chain paraffin feed streams.
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YouTube. (2016). Organic Chemistry: Branched Chain Alkanes. Available at: [Link]
-
ResearchGate. (2017). (PDF) High Octane Gasoline Using Renewable Aromatic Hydrocarbons. Available at: [Link]
-
ResearchGate. (2025). Solvent-Free Synthesis of C-10 and C-11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone. Available at: [Link]
-
Petroleum Processing and Petrochemicals. (2022). STUDY ON FORMATION OF BENZENE FROM OLEFINS IN CATALYTIC CRACKING PROCESS. Available at: [Link]
-
National Institutes of Health. (2023). Dealkylation in Fluid Catalytic Cracking Condition for Efficient Conversion of Heavy Aromatics to Benzene–Toluene–Xylene. Available at: [Link]
-
ETDEWEB. (1989). Catalytic cracking of hydrocarbons from microalgae. Available at: [Link]
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Troubleshooting & Optimization
Improving yield of 5-Methyl-3-heptene in Wittig reaction
Technical Support Center: Wittig Reaction
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Wittig reaction, specifically in the synthesis of 5-methyl-3-heptene. Here, we move beyond basic protocols to address the nuanced variables that dictate reaction success, providing troubleshooting advice and in-depth answers to frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: Why is my overall yield of 5-methyl-3-heptene consistently low?
A low yield in the Wittig synthesis of 5-methyl-3-heptene can be traced back to several critical stages of the reaction. A systematic evaluation is necessary.
Possible Cause 1: Incomplete Ylide Formation The synthesis of 5-methyl-3-heptene involves an unstabilized ylide (e.g., propyltriphenylphosphorane). These ylides require a sufficiently strong base for complete deprotonation of the phosphonium salt.[1][2]
-
Expert Insight: The acidity of the α-hydrogen on the phosphonium salt is relatively low (pKa ≈ 22-35), necessitating a very strong base.[2][3] Weaker bases like alkoxides or amines will result in an equilibrium with a low concentration of the ylide, crippling the reaction rate and overall yield.
-
Solution:
-
Base Selection: Use strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS).[1][4]
-
Verification: The formation of an unstabilized ylide is often accompanied by a distinct color change to deep red, orange, or yellow.[1] The absence of this color is a clear indicator of failed ylide generation.
-
Reagent Quality: Ensure the base is fresh. n-BuLi solutions titrate regularly, and NaH should be washed with dry hexanes to remove the protective mineral oil, which can interfere with the reaction.
-
Possible Cause 2: Ylide Instability and Decomposition Unstabilized ylides are highly reactive and, consequently, prone to decomposition. They are sensitive to both moisture and atmospheric oxygen.[1][5]
-
Expert Insight: Moisture will rapidly protonate the ylide, quenching it back to the phosphonium salt.[2][6] Oxygen can lead to oxidative cleavage. The half-life of an unstabilized ylide can be short, especially at room temperature.
-
Solution:
-
Strict Anhydrous & Inert Conditions: All glassware must be flame- or oven-dried. Use anhydrous solvents, typically distilled over a suitable drying agent. The entire process, from ylide generation to the addition of the carbonyl, must be conducted under an inert atmosphere (Nitrogen or Argon).[5]
-
Temperature Control: Generate the ylide at a low temperature (0 °C or -78 °C) to enhance its stability.[1]
-
In Situ Generation: Consider generating the ylide in the presence of the carbonyl compound (2-pentanone). This can be achieved by adding the base to a mixture of the phosphonium salt and the ketone, ensuring the ylide reacts as soon as it is formed.[5][7]
-
Possible Cause 3: Poor Quality of 2-Pentanone The aldehyde or ketone substrate must be pure. Aldehydes, in particular, are susceptible to oxidation to carboxylic acids, which will be quenched by the ylide.[1][8] While 2-pentanone (a ketone) is more stable, contaminants can still affect the yield.
-
Solution: Use freshly distilled 2-pentanone. If the ketone has been stored for a long time, it's advisable to purify it before use.
dot
Caption: A workflow for troubleshooting low Wittig reaction yields.
Q2: How can I effectively remove the triphenylphosphine oxide (Ph₃P=O) byproduct?
The removal of Ph₃P=O is a classic challenge in Wittig reactions due to its polarity, which is often similar to that of the desired alkene product, leading to difficult chromatographic separation.
-
Expert Insight: The strong P=O bond is the thermodynamic driving force for the reaction.[4] However, the resulting phosphine oxide is a high-boiling, crystalline solid that can complicate purification.
-
Solutions:
-
Chromatography: While challenging, it is often successful. Use a non-polar eluent system (e.g., pure hexanes or pentane) to elute the non-polar 5-methyl-3-heptene first, as Ph₃P=O will have a much stronger affinity for the silica gel.
-
Crystallization: If the product is a solid, recrystallization can be effective. For a liquid product like 5-methyl-3-heptene, this is not an option for the product itself, but Ph₃P=O can sometimes be selectively crystallized out of a concentrated reaction mixture by adding a non-polar solvent and cooling.
-
Chemical Conversion: A literature method involves treating the crude reaction mixture with oxalyl chloride or phosgene, which converts Ph₃P=O into a species that can be removed by a basic wash.[9] This should be approached with caution due to the toxicity of the reagents.
-
Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct of the HWE reaction is water-soluble, which dramatically simplifies the workup process.[1][8]
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right starting materials for 5-methyl-3-heptene?
The Wittig reaction involves a "disconnection" at the double bond. For 5-methyl-3-heptene, there are two theoretical options:
-
Route A: 2-Pentanone + Propyltriphenylphosphonium ylide
-
Route B: Propanal + (1-methylbutyl)triphenylphosphonium ylide
Route A is strongly recommended.
-
Expert Insight: The first step in preparing a Wittig reagent is an Sₙ2 reaction between triphenylphosphine and an alkyl halide.[3] This step is most efficient with primary alkyl halides.[4][10] Route A uses 1-bromopropane (a primary halide) to make the phosphonium salt. Route B would require 2-bromobutane (a secondary halide), where the Sₙ2 reaction is slower and can compete with E2 elimination, leading to lower yields of the required phosphonium salt.[2]
dot
Caption: Reaction pathway for (Z)-5-methyl-3-heptene synthesis.
Experimental Protocols
Protocol 1: Preparation of Propyltriphenylphosphonium Bromide
-
Under a nitrogen atmosphere, combine triphenylphosphine (1.0 eq) and anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser.
-
Add 1-bromopropane (1.0-1.1 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form. [11]4. Cool the mixture to room temperature. Collect the white solid by vacuum filtration.
-
Wash the solid with cold, dry diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under high vacuum. Store in a desiccator.
Protocol 2: Synthesis of (Z)-5-Methyl-3-heptene
CAUTION: This reaction must be performed under a strict inert atmosphere using anhydrous solvents. Strong bases like n-BuLi are pyrophoric.
-
Add the prepared propyltriphenylphosphonium bromide (1.05 eq) to a flame-dried, two-neck round-bottom flask under nitrogen.
-
Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise via syringe. Upon addition, a deep red or orange color should develop, indicating the formation of the ylide. [1]5. Stir the ylide solution at 0 °C for 30-60 minutes.
-
In a separate flame-dried flask, prepare a solution of freshly distilled 2-pentanone (1.0 eq) in anhydrous THF.
-
Add the 2-pentanone solution dropwise to the cold ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by TLC (stain with potassium permanganate).
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel using hexanes as the eluent to isolate 5-methyl-3-heptene.
References
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Organic Chemistry Portal. Wittig Reaction. [Link]
-
Geocities. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]
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AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
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Study.com. The Wittig Reaction | Mechanism, Application & Examples. [Link]
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Chemistry LibreTexts. 18.13 The Wittig Reaction Forms an Alkene. [Link]
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BYJU'S. Wittig Reaction. [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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Wikipedia. Wittig reaction. [Link]
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Scribd. Unstabilized Ylide Reactions in Wittig. [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
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Chemistry Stack Exchange. Reagent choice in the formation of Wittig reagent. [Link]
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Journal of the American Chemical Society. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]
-
Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
-
Organic Letters. Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. [Link]
-
Reddit. Impact of solvent choice on the stereochemistry of Wittig Reaction Products. [Link]
-
University of Pittsburgh. The Wittig Reaction. [Link]
-
ResearchGate. On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. [Link]
-
ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? [Link]
-
ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]
-
ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
-
ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]
-
Reddit. Influence of solvents on the stereochemistry of a Wittig Reaction product. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Chegg. Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) any compound having four carbons or fewer. [Link]
-
The Royal Society of Chemistry. A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
Reddit. Problems with wittig reaction : r/Chempros. [Link]
-
Canadian Journal of Chemistry. SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
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Chem.ucla.edu. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Macalester College. 20. A Solvent Free Wittig Reaction. [Link]
-
Chem.ucla.edu. The Wittig Reaction: Synthesis of Alkenes. [Link]
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Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
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YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]
-
YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
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Technical Support Center: Optimizing Stereoselectivity in 5-Methyl-3-heptene Synthesis
Welcome to the comprehensive technical support guide for the stereoselective synthesis of 5-methyl-3-heptene. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereoisomers in alkene synthesis. Here, we dissect common experimental challenges, explain the underlying chemical principles, and provide actionable, field-proven protocols to enhance the stereochemical purity of your product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 5-methyl-3-heptene, offering step-by-step guidance to diagnose and resolve them.
Question 1: My synthesis of 5-methyl-3-heptene is resulting in a low E/Z ratio. How can I improve the selectivity for the desired stereoisomer?
Answer:
Achieving high E/Z selectivity in the synthesis of a trisubstituted alkene like 5-methyl-3-heptene is a common challenge. The outcome is highly dependent on the chosen synthetic route. Let's explore troubleshooting strategies for two prevalent methods: the Wittig reaction and elimination reactions.
For Wittig Reactions:
The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphorus ylide.[1][2]
-
Unstabilized Ylides for (Z)-Selectivity: To favor the (Z)-isomer, employ non-stabilized ylides. These ylides react rapidly, and the kinetic product, the (Z)-alkene, is predominantly formed.[2][3]
-
Protocol Insight: The use of "salt-free" conditions, often achieved by generating the ylide with bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) in a non-polar, aprotic solvent like THF or toluene, can significantly enhance (Z)-selectivity.[4] Lithium-based strong bases (e.g., n-BuLi) can sometimes lead to the formation of lithium salts that stabilize the betaine intermediate, reducing (Z)-selectivity.[1]
-
-
Stabilized Ylides for (E)-Selectivity: If the (E)-isomer is the target, a stabilized ylide is generally preferred. These ylides are less reactive, allowing the reaction to proceed under thermodynamic control, which favors the more stable (E)-alkene.[2] However, for a simple alkyl-substituted ylide required for 5-methyl-3-heptene, achieving high (E)-selectivity via a standard Wittig can be difficult. The Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative for (E)-alkene synthesis.[4]
Troubleshooting Steps for Wittig Reactions:
-
Ylide Generation: Ensure complete and anhydrous formation of the ylide. Incomplete ylide formation is a common source of low yields.[4] The appearance of a distinct color change (often orange or red) can indicate successful ylide formation.[4]
-
Base Selection: For (Z)-selectivity, switch from n-BuLi to a sodium- or potassium-based strong base like NaHMDS or KOtBu.[4] Ensure the base is fresh and handled under strictly anhydrous conditions.[4]
-
Solvent Effects: Use non-polar, aprotic solvents like THF or toluene to favor kinetic control and (Z)-selectivity.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control.[4]
For Elimination Reactions (e.g., Dehydrohalogenation):
Elimination reactions, particularly the E2 mechanism, are highly stereoselective.[5] The stereochemical outcome is dictated by the anti-periplanar arrangement of the proton to be removed and the leaving group.[5]
-
Substrate and Base Selection:
-
To favor the Zaitsev product (the more substituted, often (E)-alkene), use a small, strong base like sodium ethoxide.
-
To favor the Hofmann product (the less substituted alkene), a bulky base such as potassium tert-butoxide is recommended.[6]
-
-
Leaving Group: A good leaving group is crucial for an efficient E2 reaction.
Troubleshooting Steps for Elimination Reactions:
-
Base Choice: If you are obtaining a mixture of isomers, consider changing the size of your base to influence the regioselectivity, which in turn can affect the stereoisomeric ratio.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[6]
Question 2: I am attempting an asymmetric synthesis of 5-methyl-3-heptene, but the enantiomeric excess (ee) is poor. What factors should I investigate?
Answer:
Achieving high enantioselectivity in the synthesis of a chiral center, such as the C5 position in 5-methyl-3-heptene, requires careful control over the reaction conditions and the choice of chiral catalyst or auxiliary.
Key Areas for Optimization:
-
Catalyst/Ligand Selection: The choice of a chiral catalyst or ligand is paramount. For instance, in a copper-catalyzed asymmetric allylic alkylation, the structure of the chiral phosphoramidite ligand directly controls the stereochemistry of the product.[7]
-
Troubleshooting: Screen a variety of chiral ligands. Small modifications to the ligand structure can have a profound impact on enantioselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess.
-
Troubleshooting: Experiment with a range of anhydrous, aprotic solvents (e.g., diethyl ether, THF, toluene, dichloromethane).
-
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Troubleshooting: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on the ee.
-
-
Purity of Reagents and Catalyst: Impurities in the starting materials, solvent, or catalyst can interfere with the catalytic cycle and reduce enantioselectivity.
-
Troubleshooting: Ensure all reagents are of high purity and that the catalyst is handled under an inert atmosphere to prevent decomposition.
-
Illustrative Asymmetric Synthesis Workflow:
Caption: Workflow for optimizing enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve stereoselectivity for 5-methyl-3-heptene?
A1: The main strategies involve:
-
The Wittig Reaction: This is a powerful method for forming carbon-carbon double bonds. As discussed, the choice of a stabilized or non-stabilized ylide can influence the E/Z selectivity.[1][2]
-
Elimination Reactions: Dehydrohalogenation of an appropriate alkyl halide or dehydration of an alcohol can yield 5-methyl-3-heptene. The stereoselectivity is governed by the reaction mechanism (E1 vs. E2) and the conformational requirements of the transition state.[5][6][8]
-
Catalytic Methods: Olefin metathesis using catalysts like those developed by Schrock can offer high stereoselectivity.[9] Additionally, asymmetric catalysis can be employed to control the chirality at the C5 position.[10]
Q2: How can I accurately determine the E/Z ratio of my 5-methyl-3-heptene product?
A2: The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[11]
-
¹H NMR: The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants. By integrating the signals corresponding to each isomer, you can calculate their ratio.[12]
-
Gas Chromatography (GC): If the isomers are separable on a GC column, the peak areas can be used to determine the ratio. This is often coupled with Mass Spectrometry (GC-MS) for structural confirmation.[11]
Q3: What is the mechanistic basis for the stereoselectivity observed in the Wittig reaction?
A3: The stereoselectivity of the Wittig reaction is a result of the kinetics of the formation and decomposition of the oxaphosphetane intermediate.
-
For non-stabilized ylides: The initial addition of the ylide to the carbonyl is rapid and often irreversible, leading to a kinetically controlled product distribution. Steric interactions in the transition state favor the formation of the cis-oxaphosphetane, which then decomposes to the (Z)-alkene.[3]
-
For stabilized ylides: The initial addition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which subsequently yields the (E)-alkene.
Reaction Pathway Diagram:
Caption: Simplified Wittig reaction mechanism.
Q4: Are there any safety considerations I should be aware of when working with the reagents for this synthesis?
A4: Yes, several reagents commonly used in these syntheses require careful handling:
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.
-
Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled in a fume hood away from sources of ignition.
-
Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Summary Table
| Synthetic Method | Key Reagents/Conditions | Predominant Stereoisomer | Typical Selectivity |
| Wittig Reaction | Non-stabilized ylide, "salt-free" conditions, low temp. | (Z)-alkene | >90:10 (Z:E) |
| Stabilized ylide (or HWE variant) | (E)-alkene | >90:10 (E:Z) | |
| Elimination (E2) | Small base (e.g., NaOEt) | (E)-alkene (Zaitsev) | Varies with substrate |
| Bulky base (e.g., KOtBu) | Can favor less substituted alkene | Varies with substrate | |
| Asymmetric Catalysis | Chiral catalyst (e.g., Cu/ligand), low temp. | (R)- or (S)-enantiomer | Up to >99% ee |
Experimental Protocols
Protocol 1: (Z)-Selective Wittig Reaction
-
Ylide Formation: In a flame-dried, two-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.05 eq.) portion-wise. Stir the resulting yellow-orange mixture for 1 hour at 0 °C.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C. Slowly add a solution of 2-methylpentanal (1.0 eq.) in anhydrous THF via syringe.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Determination of E/Z Ratio by ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 5-methyl-3-heptene in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Identify the distinct vinyl proton signals for the (E) and (Z) isomers. Integrate these signals. The ratio of the integrals corresponds to the E/Z ratio of the product mixture.
References
- Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)
- Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes. (2025). Journal of the American Chemical Society.
- Asymmetric Synthesis. University of York.
- Axially chiral alkenes: Atroposelective synthesis and applications. (2025).
- Making the grade: selective synthesis of alkene isomers. (2017).
- Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in.
- Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023). NIH.
- E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing. (PMC - NIH).
- Eliminations to Form Alkenes, Allenes, and Alkynes and Related Reactions.
- A Spectroscopic Showdown: Distinguishing (E)- and (Z)-3-Methyl-2-heptene. Benchchem.
- Asymmetric hydrogen
- Stereoselectivity of E2 Elimin
- Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem.
- 10.1: Synthesis of Alkenes. (2021). Chemistry LibreTexts.
- E2 elimination: Stereoselectivity (video). Khan Academy.
- Interpreting NMR Spectra
- Catalytic Z-selective olefin cross-metathesis for n
- Elimin
- 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826. PubChem.
- Stereoselective Synthesis. Thieme Chemistry.
- Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone. (2025).
- Stereoselective synthesis of trans-fused tetrahydrofuran derivatives of 5 H-dibenzo[ a, d]cycloheptene | Request PDF. (2025).
- cis-5-methyl-3-heptene. Stenutz.
- Chemical Properties of 5-Methyl-3-heptene (CAS 53510-18-2). Cheméo.
- 5-Methyl-3-heptene. the NIST WebBook - National Institute of Standards and Technology.
- Enantioselective Synthesis of Chiral 3-Methyl-1-heptene: Applic
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (PMC - PubMed Central - NIH).
- Wittig Reaction. Organic Chemistry Portal.
- 5-Methyl-2-heptene. (2023). Smolecule.
- Problems with wittig reaction. (2022). Reddit.
- 10.09 Stereochemistry of the Wittig Reaction. (2019). YouTube.
- 5-Methyl-3-heptene (cis- and trans- mixture) (CAS 13172-91-3). Santa Cruz Biotechnology.
- 5-METHYL-3-HEPTENE | 13172-91-3. ChemicalBook.
- 7.
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- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
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- 8. researchgate.net [researchgate.net]
- 9. Making the grade: selective synthesis of alkene isomers [researchfeatures.com]
- 10. Application of Asymmetric Catalysis in the E/ Z-Stereodivergent Synthesis of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Technical Support Center: Purification of 5-Methyl-3-heptene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-methyl-3-heptene. It addresses common issues related to byproduct removal from synthesis, offering troubleshooting advice and detailed protocols to achieve high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 5-methyl-3-heptene?
The byproducts largely depend on the synthetic route employed.
-
Wittig Reaction: If synthesized via the Wittig reaction, the most prevalent byproduct is triphenylphosphine oxide (TPPO).[1][2] Unreacted starting materials, such as the corresponding aldehyde or ketone and the phosphonium ylide, may also be present.[1]
-
Grignard Reaction: Synthesis involving a Grignard reagent can lead to byproducts from side reactions like elimination or enolization, especially with sterically hindered ketones.[3] Unreacted Grignard reagent and starting carbonyl compounds are also common impurities.[4]
-
Isomeric Impurities: Regardless of the method, structural and geometric (cis/trans) isomers of 5-methyl-3-heptene can form.[5]
Q2: My NMR spectrum shows unreacted aldehyde. How can I remove it?
Unreacted aldehydes can be effectively removed by forming a water-soluble bisulfite adduct.[6][7] This is achieved by washing the crude product with a saturated sodium bisulfite solution. The adduct can then be separated in the aqueous layer during a liquid-liquid extraction.[8]
Q3: Triphenylphosphine oxide (TPPO) from my Wittig reaction is co-eluting with my product on the column. What are my options?
TPPO is notoriously difficult to separate from non-polar products by standard silica gel chromatography.[2] Here are several effective strategies:
-
Crystallization: TPPO has poor solubility in non-polar solvents like hexane or cyclohexane.[9][10] Dissolving the crude mixture in a minimal amount of a slightly more polar solvent (like diethyl ether or toluene) and then adding hexane can precipitate the TPPO, which can then be removed by filtration.[10][11] Cooling the mixture can enhance precipitation.[10]
-
Complexation: TPPO can form an insoluble complex with zinc chloride in ethanol.[10][12] Adding zinc chloride to an ethanolic solution of the crude product, stirring, and then filtering off the precipitate is an efficient removal method.[12]
-
Acid-Base Extraction: Specialized Wittig reagents with acidic or basic functionalities can be used, allowing for the removal of the resulting phosphine oxide by simple acid-base extraction.[13]
Q4: I have a mixture of cis and trans isomers of 5-methyl-3-heptene. How can I separate them?
Separating cis and trans isomers can be challenging due to their similar boiling points.[5]
-
Fractional Distillation: While difficult, a highly efficient fractional distillation column may provide some separation.[14]
-
Chromatography: Specialized chromatographic techniques are often more effective. Silver ion chromatography (argentation chromatography), where silica gel is impregnated with silver nitrate, can separate alkenes based on the degree of unsaturation and the geometry of the double bond.[15] Preparative gas chromatography can also be employed for high-purity separation.[16]
Q5: How can I confirm the purity of my final 5-methyl-3-heptene product?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, including isomers and residual solvents.[17][18] The mass spectrum confirms the identity of the compound, while the gas chromatogram indicates the presence of other components.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of 5-methyl-3-heptene and identify impurities.[20] Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[18]
Troubleshooting Guides
Issue 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination
Symptoms:
-
A broad, multiplet signal around 7.4-7.8 ppm in the ¹H NMR spectrum.
-
A white, crystalline solid that is difficult to separate from the oily product.
Root Causes:
-
High polarity and crystallinity of TPPO make it challenging to remove with non-polar products.[2]
-
Inefficient initial filtration or precipitation.
Solutions:
Protocol 1: Enhanced Precipitation of TPPO
This protocol leverages the low solubility of TPPO in non-polar solvents.[9]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of cold toluene.
-
Precipitation: Slowly add cold hexane or cyclohexane with vigorous stirring until a precipitate (TPPO) forms.
-
Filtration: Cool the mixture in an ice bath for 30 minutes, then filter the solid TPPO through a Büchner funnel.
-
Washing: Wash the filtrate with brine.
-
Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
Protocol 2: Zinc Chloride Complexation
This method relies on the formation of an insoluble TPPO-ZnCl₂ complex.[10]
-
Dissolution: Dissolve the crude product in ethanol.
-
Complexation: Add 2 equivalents of zinc chloride (relative to the triphenylphosphine used in the Wittig reaction) and stir at room temperature for 2 hours.
-
Filtration: Filter off the resulting white precipitate (TPPO-ZnCl₂ complex).
-
Work-up: The ethanol solution containing the purified product can then be subjected to a standard aqueous work-up and extraction with a non-polar solvent.[12]
Issue 2: Removal of Unreacted Aldehyde
Symptoms:
-
A characteristic aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum.
Root Cause:
-
Incomplete reaction due to stoichiometry, reaction time, or temperature.
Solution:
Protocol 3: Sodium Bisulfite Wash
This protocol selectively removes aldehydes through the formation of a water-soluble adduct.[7][21]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[7]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously in a separatory funnel for several minutes.
-
Extraction: Add a water-immiscible organic solvent (e.g., hexane or diethyl ether) and more water. Shake and allow the layers to separate.
-
Separation: The aldehyde-bisulfite adduct will be in the aqueous layer.[7] Separate the organic layer containing the purified 5-methyl-3-heptene.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
Issue 3: Separation of Geometric Isomers
Symptoms:
-
GC analysis shows two closely eluting peaks with identical mass spectra.[22]
-
Complex olefinic region in the ¹H NMR spectrum.
Root Cause:
-
The synthesis method may not be stereoselective, leading to a mixture of cis (Z) and trans (E) isomers.[23]
Solution:
Protocol 4: Fractional Distillation
This method is suitable for separating compounds with different boiling points.[24][25] While the boiling points of cis and trans isomers are often close, a highly efficient fractional distillation setup can achieve separation.[5]
Table 1: Physical Properties of 5-Methyl-3-heptene and Potential Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (E)-5-Methyl-3-heptene | 112.22 | ~115-117 |
| (Z)-5-Methyl-3-heptene | 112.22 | ~118-121 |
| Unreacted Aldehyde (e.g., Propanal) | 58.08 | 49 |
| Triphenylphosphine Oxide | 278.28 | 360 |
Note: Boiling points are approximate and can vary with pressure.
Experimental Setup:
-
A round-bottom flask, a heating mantle with a stirrer, a long, insulated Vigreux or packed distillation column, a distillation head with a thermometer, a condenser, and a receiving flask.[16]
Procedure:
-
Assembly: Set up the fractional distillation apparatus in a fume hood.
-
Heating: Gently heat the crude mixture. The component with the lower boiling point will vaporize first.[24]
-
Fraction Collection: Collect the distillate in fractions as the temperature at the distillation head changes. The temperature should plateau during the distillation of each pure component.[16]
-
Analysis: Analyze each fraction by GC-MS to determine its composition.[18]
Visualization of Purification Workflows
Caption: General purification workflows for 5-Methyl-3-heptene.
Caption: Methods for the separation of cis/trans isomers.
References
- Vertex AI Search. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
-
Google Patents. (n.d.). US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction. Retrieved from
- ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
-
Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Retrieved from
- ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?
- Benchchem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- ResearchGate. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- Allen. (n.d.). Grignard Reagents: Definition, Preparation, Chemical Properties.
- Sci-Hub. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- YouTube. (2025). How Do Cis/trans Isomers Change Alkene Properties? Chemistry For Everyone.
- Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Quora. (2019). Are alkenes produced using fractional distillation?
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- chemrevise. (n.d.). 3.2 Alkanes.
- Wikipedia. (n.d.). Wittig reaction.
- SpectraBase. (n.d.). 3-Heptene, 5-methyl- - Optional[13C NMR] - Chemical Shifts.
- Khan Academy. (n.d.). Simple and fractional distillations.
- Benchchem. (n.d.). Assessing the purity of 3-Methyl-1-heptene using different analytical techniques.
- Benchchem. (n.d.). Application Note: Analysis of 3-Methyl-2-heptene by Gas Chromatography-Mass Spectrometry (GC-MS).
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-Methyl-1-heptene.
Sources
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- 2. web.mnstate.edu [web.mnstate.edu]
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- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Khan Academy [khanacademy.org]
Technical Support Center: Challenges in the Purification of 5-Methyl-3-heptene Isomers
Welcome to the technical support center for navigating the complex purification of cis and trans isomers of 5-Methyl-3-heptene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in separating these closely related geometric isomers. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.
The Core Challenge: Identical Boiling Points
The primary difficulty in separating the cis (Z) and trans (E) isomers of 5-Methyl-3-heptene lies in their nearly identical physical properties. Geometric isomers often exhibit very similar boiling points and polarities, making conventional separation techniques like fractional distillation inefficient or altogether ineffective. As shown in the table below, both isomers share the same boiling point, rendering separation by this method practically impossible.
| Property | cis-5-Methyl-3-heptene | trans-5-Methyl-3-heptene | Data Source(s) |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | [1] |
| Molecular Weight | 112.22 g/mol | 112.22 g/mol | [2][3] |
| Boiling Point | 112 °C | 112 °C | [2][4] |
| Refractive Index | ~1.40 - 1.41 | ~1.40 - 1.41 | [3][5] |
| Specific Gravity | ~0.71 | ~0.71 | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: Why is fractional distillation not a viable method for separating the cis and trans isomers of 5-Methyl-3-heptene?
A1: Fractional distillation separates liquids based on differences in their boiling points.[6] The process relies on repeated vaporization and condensation cycles, where the vapor phase becomes progressively enriched in the more volatile component (the one with the lower boiling point).[7]
However, as documented, both cis- and trans-5-Methyl-3-heptene have a boiling point of 112 °C.[2][4] With no difference in volatility, the vapor composition will be identical to the liquid composition at all times, and no separation will occur, regardless of the efficiency (number of theoretical plates) of the distillation column.[8][9]
Q2: My Gas Chromatography (GC) analysis shows co-eluting or poorly resolved peaks for the two isomers. How can I improve the separation?
A2: This is a very common challenge. Achieving baseline separation via Gas Chromatography (GC) requires optimizing several parameters to exploit the subtle differences in how the isomers interact with the stationary phase of the GC column.[10] The trans isomer is generally more linear and may interact differently with the stationary phase than the bulkier cis isomer.
Troubleshooting Steps for GC Peak Resolution:
-
Select the Right Column: For non-polar analytes like 5-Methyl-3-heptene, separation is often best achieved on a polar stationary phase. The different dipole-induced dipole interactions between the isomers and the polar phase can lead to separation.
-
Optimize the Temperature Program: A slow, carefully controlled temperature ramp can significantly enhance resolution.
-
Action: Decrease the temperature ramp rate (e.g., from 10 °C/min to 2-3 °C/min). This gives the isomers more time to interact with the stationary phase, improving separation.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium is common) affects diffusion and, consequently, peak broadening.[11] Every column has an optimal flow rate for maximum efficiency.
-
Action: Experimentally determine the optimal flow rate for your column by performing a van Deemter analysis or by systematically varying the flow rate (or head pressure) and observing the effect on resolution.
-
-
Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.
-
Action: If available, switch from a 30 m column to a 60 m or even a 100 m column.
-
Below is a workflow to guide your GC optimization process.
Sources
- 1. 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-5-methyl-3-heptene [stenutz.eu]
- 3. labproinc.com [labproinc.com]
- 4. trans-5-methyl-3-heptene [stenutz.eu]
- 5. 5-METHYL-3-HEPTENE | 13172-91-3 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Preventing polymerization of 5-Methyl-3-heptene during storage
Welcome to the technical support guide for 5-Methyl-3-heptene. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing unwanted polymerization during the storage and handling of this reactive olefin. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the stability and integrity of your materials.
The Challenge: Understanding 5-Methyl-3-heptene's Reactivity
5-Methyl-3-heptene is an alkene, a class of unsaturated hydrocarbons containing at least one carbon-carbon double bond. This double bond is a region of high electron density, making the molecule susceptible to addition reactions, including polymerization.[1][2] Uncontrolled polymerization during storage can lead to increased viscosity, the formation of insoluble precipitates, and a complete loss of the monomer, compromising experimental results and material integrity.
This process is typically initiated by one of two primary mechanisms: free-radical polymerization or cationic polymerization. Understanding these pathways is critical to implementing effective preventative measures.
Mechanism 1: Free-Radical Polymerization
This is a chain reaction process initiated by free radicals, which can be generated by exposure to heat, UV light, or trace impurities like oxygen and peroxides.[1][3] The process consists of three key steps:
-
Initiation: A radical initiator (I•) attacks the double bond of a 5-Methyl-3-heptene monomer, creating a new, larger carbon-centered radical.[3]
-
Propagation: This new radical successively adds to other monomer molecules, rapidly extending the polymer chain.[2]
-
Termination: The growing chain is deactivated when two radicals combine or disproportionate, ending the polymerization process.[4]
Caption: Workflow of Free-Radical Polymerization.
Mechanism 2: Cationic Polymerization
Alkenes with electron-donating groups, such as the alkyl groups in 5-Methyl-3-heptene, are susceptible to cationic polymerization.[5][6] This pathway is initiated by electrophiles, often trace acidic impurities or water in the presence of a Lewis acid.[7][8]
-
Initiation: An electrophile (like H⁺) attacks the double bond, forming a stable carbocation.[8][9]
-
Propagation: The carbocation intermediate reacts with another monomer molecule. This process repeats, extending the polymer chain and regenerating the carbocation at the growing end.[10]
-
Termination: The reaction can be terminated by the loss of a proton or reaction with a nucleophile.[10]
Caption: Workflow of Cationic Polymerization.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing explanations and actionable solutions.
Q1: I've observed a gradual increase in the viscosity of my 5-Methyl-3-heptene sample. What is happening and how can I confirm it?
A: An increase in viscosity is a primary indicator of oligomerization—the formation of short polymer chains. This is the initial stage of polymerization. It is likely caused by suboptimal storage conditions, such as exposure to ambient light, elevated temperatures, or oxygen.
Verification Protocols:
-
Gel Permeation Chromatography (GPC): This is the most direct method to detect an increase in molecular weight. A pure monomer will show a single, sharp peak. The presence of oligomers or polymers will result in additional peaks or a shoulder at shorter retention times (higher molecular weights).
-
¹H NMR Spectroscopy: Compare the spectrum of the stored sample to a reference standard. A decrease in the integration of the vinylic proton signals (at the double bond) relative to the aliphatic signals indicates monomer consumption. The appearance of broad, poorly resolved signals is also characteristic of polymer formation.
-
FTIR Spectroscopy: Monitor the intensity of the C=C stretching vibration band. A decrease in this peak's intensity over time suggests that the double bonds are being consumed through polymerization.
Q2: My "pure" 5-Methyl-3-heptene has formed solid precipitates or a gel-like substance. What should I do?
A: The formation of solids or gels indicates advanced polymerization. The polymer has grown large enough to become insoluble in the remaining monomer. This is typically the result of prolonged exposure to initiators like heat, light, or air, or the absence of an effective inhibitor. At this stage, the material is significantly compromised.
Course of Action:
-
Do Not Heat: Avoid heating the sample in an attempt to redissolve the polymer. This will likely accelerate the polymerization of the remaining monomer, potentially leading to a dangerous runaway reaction.[11]
-
Isolate and Assess: Safely isolate the container. The remaining liquid monomer may be recoverable, but requires careful purification.
-
Purification (with caution): If a significant amount of liquid remains, it may be purified by vacuum distillation away from the solid polymer. Crucially, the receiving flask must contain a suitable polymerization inhibitor (e.g., BHT or TBC) to stabilize the distilled monomer.[12]
-
Disposal: The solid polymer and any unrecoverable material should be disposed of as hazardous chemical waste according to your institution's guidelines.
Q3: What are the ideal storage conditions to prevent the polymerization of 5-Methyl-3-heptene?
A: Proper storage is the most effective preventative measure. The goal is to eliminate or minimize exposure to all potential polymerization initiators.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization and slows the decomposition of any potential peroxide impurities.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a key initiator for free-radical polymerization and is required for the function of some inhibitors.[11][13] |
| Light | Amber Glass or Opaque Container | Blocks UV light, which can provide the energy to initiate radical formation.[12] |
| Container | Clean, Dry, Tightly Sealed Glass | Prevents contamination from moisture, dust, or acidic/basic residues that could act as initiators or catalysts.[14][15] |
| Purity | Ensure High Purity | Remove any acidic or basic impurities from synthesis before long-term storage, as these can catalyze cationic polymerization.[16] |
Experimental Protocol: Preparing 5-Methyl-3-heptene for Long-Term Storage
-
Ensure Purity: Confirm the monomer is free of acidic or basic residues from its synthesis. If necessary, wash with a neutral buffer and dry thoroughly.
-
Select Container: Choose a clean, dry amber glass bottle with a PTFE-lined cap.
-
Add Inhibitor: Add a suitable polymerization inhibitor (see Q4 below) at the recommended concentration.
-
Inert Gas Purge: Gently bubble dry argon or nitrogen through the liquid for 5-10 minutes to displace dissolved oxygen. Alternatively, use the "vacuum-backfill" method three times.
-
Seal and Store: Tightly seal the container, label it clearly with the date and contents, and place it in a designated refrigerator at 2-8 °C.[15]
Q4: Should I use a polymerization inhibitor? If so, which one and at what concentration?
A: Yes, for long-term storage or for any reactive olefin, adding a polymerization inhibitor is a critical safety and quality control measure.[17][] These compounds work by scavenging free radicals, effectively terminating the polymerization chain reaction before it can propagate.[1]
| Inhibitor | Chemical Class | Mechanism of Action | Typical Concentration (ppm) |
| BHT (Butylated Hydroxytoluene) | Phenolic | Radical Scavenger (H-donor) | 100 - 1000 |
| TBC (4-tert-Butylcatechol) | Phenolic | Radical Scavenger (H-donor) | 50 - 500 |
| MEHQ (4-Methoxyphenol) | Phenolic | Radical Scavenger (Requires O₂) | 50 - 1000 |
| Hydroquinone (HQ) | Phenolic | Radical Scavenger (Requires O₂) | 50 - 1000 |
| Phenothiazine | Amine | Radical Scavenger | 100 - 2000 |
Note: Phenolic inhibitors like MEHQ and HQ are most effective in the presence of trace oxygen, as they react rapidly with the peroxy radicals formed.[13] For storage under a strictly inert atmosphere, BHT or TBC are often preferred.
Caption: How a Radical Scavenger Inhibits Polymerization.
Frequently Asked Questions (FAQs)
FAQ 1: I need to use the 5-Methyl-3-heptene in a reaction. How do I remove the inhibitor?
A: Inhibitors must often be removed before use in catalysis or polymerization reactions where they would interfere.[17] The appropriate method depends on the inhibitor used.
Protocol: Removing Phenolic Inhibitors (BHT, TBC, MEHQ)
-
Prepare an Alkali Solution: Prepare a fresh, cool 5-10% aqueous solution of sodium hydroxide (NaOH).
-
Liquid-Liquid Extraction: Place the inhibited monomer in a separatory funnel. Add an equal volume of the cold NaOH solution.
-
Wash: Stopper the funnel and shake gently, periodically venting to release any pressure. Phenolic inhibitors are acidic and will be deprotonated by the NaOH, forming a water-soluble salt that partitions into the aqueous layer.
-
Separate Layers: Allow the layers to separate and drain off the lower aqueous layer.
-
Repeat: Repeat the wash 2-3 times with fresh NaOH solution.
-
Neutral Wash: Wash the monomer with deionized water or a saturated NaCl solution (brine) to remove any residual NaOH.
-
Dry: Dry the monomer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Use: Filter off the drying agent. The resulting inhibitor-free monomer should be used immediately, as it is now highly susceptible to polymerization.
For non-acidic inhibitors or for achieving very high purity, distillation or passing the monomer through a column of activated alumina are effective alternatives.
FAQ 2: How can I quickly check if my stored 5-Methyl-3-heptene is still good to use?
A: For a rapid quality check before a sensitive experiment:
-
Visual Inspection: Check for any cloudiness, precipitates, or increased viscosity.
-
Gas Chromatography (GC): A quick GC analysis is the best method. A pure sample will show a clean, sharp peak (or two for cis/trans isomers) at the expected retention time. The appearance of new, broader peaks at later retention times is a sign of oligomerization.
FAQ 3: Can I reverse the polymerization if it has already occurred?
A: Generally, no. The chain-growth polymerization of alkenes is thermodynamically favorable and, for practical purposes, irreversible under standard laboratory conditions.[1] While some polymers have a "ceiling temperature" above which depolymerization is favored, this is often too high to be practical and heating can be hazardous.[12] The most effective strategy is prevention. If only slight oligomerization has occurred, purification by vacuum distillation may be feasible, but this carries the risk of inducing further polymerization in the distillation pot.[12]
References
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- Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization.
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- Doc Brown's Chemistry. (n.d.). Free radical mechanism steps for polymerisation of ethene.
- Química Organica.org. (n.d.). Alkene polymerization.
- Chemistry LibreTexts. (2024). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers.
- Cheméo. (n.d.). Chemical Properties of 5-Methyl-3-heptene (CAS 53510-18-2).
- OpenStax. (2023). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers.
- Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors.
- Google Patents. (2007). WO2007113206A1 - Process to kill a catalyzed olefin polymerization.
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- Reddit. (2022). How to inhibit n-olefins against polymerization?.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Chemical Synthesis: The Role of Inhibitors in Controlling Olefin Polymerization.
- Cheméo. (n.d.). Chemical Properties of 3-Heptene, 5-methyl- (CAS 13172-91-3).
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- BenchChem. (n.d.). Preventing polymerization of nitroalkenes in synthesis.
- Grokipedia. (n.d.). Polymerisation inhibitor.
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- PCC Group. (n.d.). Cold Flow Improver Chemicals.
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- PubChem. (n.d.). 5-Methyl-3-heptyne.
- Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- The Good Scents Company. (n.d.). 5-methyl-3-heptene.
- ResearchGate. (2021). Polymerization in the presence of inhibitor?.
- BOC Sciences. (n.d.). Polymerization Inhibitors.
- IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques.
- Innospec. (n.d.). Stabilizers & Dispersants.
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
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- Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
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Troubleshooting low conversion rates in 5-Methyl-3-heptene synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-3-heptene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve optimal conversion rates in your experiments.
Troubleshooting Guide: Low Conversion Rates & Impurities
This section addresses the most common issues encountered during the synthesis of 5-Methyl-3-heptene, primarily focusing on the Wittig reaction, a versatile method for alkene synthesis.[1][2]
Q1: My Wittig reaction is resulting in a very low yield of 5-Methyl-3-heptene. What are the primary factors I should investigate?
Low yields in a Wittig reaction can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial for identifying the root cause.[3]
Initial Checks & Potential Causes:
-
Ylide Formation and Stability: The heart of the Wittig reaction is the phosphorus ylide. Incomplete formation or decomposition of the ylide is a common culprit for low yields.[3]
-
Base Selection: For non-stabilized ylides, required for the synthesis of (Z)-5-Methyl-3-heptene, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary to deprotonate the phosphonium salt effectively.[4][5] Ensure your base is fresh and has not been degraded by exposure to air or moisture.
-
Anhydrous Conditions: Phosphorus ylides are highly sensitive to water and oxygen.[6] Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Ylide Instability: Non-stabilized ylides can be unstable. It is often best to generate the ylide in situ and use it immediately.[3][4] A characteristic color change (often orange or red) indicates ylide formation.[7]
-
-
Quality of Carbonyl Compound: The aldehyde or ketone used in the reaction can also be a source of problems.
-
Reaction Conditions:
-
Temperature: The formation of non-stabilized ylides is typically performed at low temperatures (0 °C to -78 °C) to minimize decomposition. The subsequent reaction with the carbonyl compound may require warming to room temperature.[3]
-
Steric Hindrance: Significant steric bulk on either the ylide or the carbonyl compound can impede the reaction, leading to lower yields.[3][8]
-
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields.
Q2: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my product. How can I improve the purification?
The removal of triphenylphosphine oxide (TPPO), a major byproduct of the Wittig reaction, is a frequent challenge due to its physical properties.[9]
Effective Purification Strategies:
-
Crystallization: If your 5-Methyl-3-heptene is sufficiently non-polar and the reaction is concentrated, TPPO may precipitate out of the solution upon standing, especially at reduced temperatures. The precipitate can then be removed by filtration.
-
Filtration through a Silica Plug: For non-polar products like 5-Methyl-3-heptene, a quick and effective method is to pass the crude reaction mixture through a short plug of silica gel.[7]
-
Suspend the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or pentane).
-
Elute the product through the silica plug with the same non-polar solvent, leaving the more polar TPPO adsorbed on the silica.
-
-
Precipitation with a Non-Polar Solvent: Dissolve the crude reaction mixture in a small amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane). Then, slowly add a non-polar "anti-solvent" like hexanes or pentane to selectively precipitate the TPPO.[9]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[10] Adding these salts to the reaction mixture can precipitate the TPPO complex, which can then be filtered off.
| Method | Principle | Best For | Considerations |
| Crystallization | Low solubility of TPPO in non-polar solvents. | High concentration of product. | May not be effective for complete removal. |
| Silica Plug Filtration | Differential polarity between product and TPPO. | Non-polar products. | Quick and efficient for bulk removal. |
| Precipitation | Inducing precipitation of TPPO with an anti-solvent. | Products soluble in a mixed solvent system. | Requires careful selection of solvents. |
| Metal Salt Complexation | Formation of an insoluble TPPO-metal complex. | When other methods fail or for polar products. | Introduces additional reagents to be removed. |
Frequently Asked Questions (FAQs)
Q3: How can I control the stereoselectivity to obtain either the (Z) or (E) isomer of 5-Methyl-3-heptene?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[11][12]
-
(Z)-5-Methyl-3-heptene: To favor the formation of the (Z)-isomer, a non-stabilized ylide should be used.[1] These ylides are more reactive and the reaction is typically under kinetic control, leading to the cis-alkene.[11] For 5-Methyl-3-heptene, this would involve reacting either propanal with the ylide derived from (sec-butyl)triphenylphosphonium bromide or 2-methylbutanal with propyltriphenylphosphonium bromide.
-
(E)-5-Methyl-3-heptene: Achieving high selectivity for the (E)-isomer from a non-stabilized ylide requires a specific procedure known as the Schlosser modification .[13][14][15] This involves treating the intermediate betaine with a strong base (like phenyllithium) at low temperatures to epimerize it to the more stable threo-betaine, which then eliminates to form the (E)-alkene.[1][13]
Q4: What are the two possible retrosynthetic pathways for 5-Methyl-3-heptene via the Wittig reaction?
Retrosynthetic analysis of 5-Methyl-3-heptene reveals two primary disconnection points for the Wittig reaction:
Caption: Retrosynthetic analysis of 5-Methyl-3-heptene.
Pathway A is generally less favorable because the synthesis of the required phosphonium salt involves an SN2 reaction with a secondary alkyl halide (2-bromobutane), which is often less efficient than with a primary alkyl halide.[5][16]
Q5: Are there any viable alternative synthesis routes to 5-Methyl-3-heptene?
Yes, a common alternative is through a Grignard reaction followed by dehydration .
-
Grignard Reaction: A Grignard reagent is reacted with a ketone to form a tertiary alcohol. For 5-Methyl-3-heptene, two possible combinations are:
-
Propylmagnesium bromide with 2-pentanone.
-
Ethylmagnesium bromide with 3-hexanone.
-
-
Dehydration: The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration to form the alkene. A potential drawback of this method is the possibility of forming a mixture of alkene isomers.[9]
Experimental Protocols
Protocol 1: Synthesis of (Z)-5-Methyl-3-heptene via Wittig Reaction (Pathway B)
This protocol favors the formation of the (Z)-isomer using a non-stabilized ylide.
Part A: Preparation of Propyltriphenylphosphonium Bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and 1-bromopropane (1.1 eq) in a suitable solvent such as toluene.[3]
-
Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the propyltriphenylphosphonium bromide under vacuum.
Part B: Wittig Reaction
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add propyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.
-
Slowly add a solution of 2-methylbutanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using one of the methods described in Q2 to remove triphenylphosphine oxide.
Protocol 2: Synthesis of (E)-5-Methyl-3-heptene via Schlosser Modification
This protocol is designed to selectively produce the (E)-isomer.
-
Follow steps 1-3 of the Wittig reaction in Protocol 1, Part B to generate the ylide and then react it with 2-methylbutanal at -78 °C.
-
After the initial reaction between the ylide and the aldehyde, add a second equivalent of phenyllithium at -78 °C.
-
Slowly warm the reaction to -30 °C and then re-cool to -78 °C.
-
Add one equivalent of a proton source, such as t-butanol.
-
Allow the reaction to warm to room temperature and then quench and work up as described in Protocol 1, Part B .
References
-
Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]
- CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents. (n.d.).
-
Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). Retrieved January 12, 2026, from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Schlosser Modification - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of (3-bromopropyl)triphenylphosphonium bromide - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Schlosser Modification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
-
The Wittig Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
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Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning | Request PDF - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
-
[FREE] What Grignard reagent is needed to convert 2-pentanone to 3-methyl-3-hexanol? A. Pentylmagnesium bromide - Brainly. (2023, June 12). Retrieved January 12, 2026, from [Link]
-
retrosynthesis with the Wittig reaction - YouTube. (2019, January 9). Retrieved January 12, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 12, 2026, from [Link]
-
Notes - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved January 12, 2026, from [Link]
- US6011181A - Triphenylphosphine oxide complex process - Google Patents. (n.d.).
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
17.6: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, July 30). Retrieved January 12, 2026, from [Link]
-
2.8 The Wittig Reaction – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3-heptene for Laboratory Use
Welcome to the technical support center for the laboratory-scale synthesis of 5-methyl-3-heptene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our focus is on providing practical, field-proven insights to navigate the challenges of transitioning from small-scale reactions to multi-gram production.
Introduction to Synthetic Strategies
5-Methyl-3-heptene is a valuable alkene in various research and development applications. For laboratory-scale synthesis (multi-gram to ~100 g), two primary retrosynthetic disconnections are commonly considered: the Wittig reaction and a Grignard-based approach followed by elimination. This guide will explore both pathways, with a focus on the practical aspects of scaling up these procedures.
A popular and reliable method for alkene synthesis is the Wittig reaction, which forms a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] This method offers excellent regiochemical control. For 5-methyl-3-heptene, this involves the reaction of 2-pentanone with propyltriphenylphosphonium ylide.
Alternatively, a Grignard reaction can be employed to construct the carbon skeleton, followed by an elimination step to introduce the double bond. This typically involves the reaction of a Grignard reagent with a suitable carbonyl compound to form an alcohol intermediate, which is then dehydrated. For the synthesis of 5-methyl-3-heptene, this could involve the reaction of propylmagnesium bromide with 2-pentanone to form 3-methyl-3-hexanol, followed by dehydration.[3]
Part 1: Recommended Synthesis Route - The Wittig Reaction
The Wittig reaction is often the preferred method for a clean and predictable synthesis of 5-methyl-3-heptene, as it directly forms the double bond at a specific location.
Overall Reaction Scheme:
Step 1: Preparation of the Phosphonium Salt
Triphenylphosphine + 1-Bromopropane → Propyltriphenylphosphonium bromide
Step 2: Ylide Formation and Reaction with Ketone
Propyltriphenylphosphonium bromide + Base → Propylidenetriphenylphosphorane (Ylide)
Ylide + 2-Pentanone → 5-Methyl-3-heptene + Triphenylphosphine oxide (TPPO)
Detailed Experimental Protocol (Multi-Gram Scale)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~10g product) | Moles | Notes |
| Triphenylphosphine | 262.29 | 36.7 g | 0.14 | |
| 1-Bromopropane | 123.0 | 17.2 g (12.7 mL) | 0.14 | |
| Toluene | - | 150 mL | - | Anhydrous |
| n-Butyllithium (n-BuLi) | 64.06 | 56 mL (2.5 M in hexanes) | 0.14 | Caution: Pyrophoric |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - | |
| 2-Pentanone | 86.13 | 10.0 g (12.3 mL) | 0.116 |
Step-by-Step Procedure:
1. Synthesis of Propyltriphenylphosphonium Bromide:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (36.7 g, 0.14 mol) in 150 mL of anhydrous toluene.
-
Add 1-bromopropane (17.2 g, 0.14 mol) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 50 mL) and dry under vacuum to yield propyltriphenylphosphonium bromide.
2. Wittig Reaction:
-
Safety First: This step involves the use of n-butyllithium, which is pyrophoric. All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add propyltriphenylphosphonium bromide (54.0 g, 0.14 mol).
-
Add 300 mL of anhydrous THF via cannula.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (56 mL of a 2.5 M solution in hexanes, 0.14 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. A deep orange or reddish color indicates the formation of the ylide.
-
After the addition is complete, stir the mixture at 0 °C for one hour.
-
In a separate flask, prepare a solution of 2-pentanone (10.0 g, 0.116 mol) in 50 mL of anhydrous THF.
-
Add the 2-pentanone solution dropwise to the ylide solution at 0 °C over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
Workflow Diagram: Wittig Synthesis
Part 2: Troubleshooting and FAQs for the Wittig Reaction
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction yield is low. What are the common causes?
A1: Low yields in Wittig reactions, especially when scaling up, can often be attributed to several factors:
-
Inefficient Ylide Formation: The base may not be strong enough, or moisture may be present in the reaction.[4] Ensure all glassware is rigorously dried and solvents are anhydrous. The quality of the n-BuLi is also critical; it should be titrated before use.
-
Ylide Instability: Non-stabilized ylides, like the one used here, can be unstable and prone to decomposition. It's crucial to generate the ylide at a low temperature (0 °C or even -78 °C) and use it promptly.
-
Steric Hindrance: While 2-pentanone is not exceptionally hindered, scaling up can sometimes exacerbate steric issues, slowing down the reaction.[3]
-
Side Reactions: The strongly basic ylide can deprotonate other acidic protons in your starting materials or react with other functional groups.
Q2: I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for a multi-gram scale?
A2: Removing TPPO is a classic challenge in Wittig reactions.[1] At a larger scale, standard column chromatography can be impractical. Here are some effective strategies:
-
Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexanes or a mixture of hexanes and diethyl ether. After the reaction, you can concentrate the crude mixture and triturate it with hexanes to precipitate the TPPO, which can then be removed by filtration.[5]
-
Silica Gel Plug Filtration: A short plug of silica gel can be used to quickly separate the non-polar 5-methyl-3-heptene from the highly polar TPPO. Elute with a non-polar solvent like hexanes.[6]
-
Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like ZnCl₂ or MgCl₂.[7] Adding a solution of the metal salt to the crude reaction mixture can precipitate the TPPO complex, which is then filtered off.
Q3: What is the expected E/Z selectivity for this reaction, and how can I influence it?
A3: For non-stabilized ylides reacting with aldehydes or ketones under standard, salt-free conditions, the (Z)-alkene is typically the major product.[8][9] The presence of lithium salts, which are generated when using n-BuLi, can decrease the Z-selectivity.[10] To favor the (E)-alkene, a Schlosser modification can be employed, which involves deprotonating the intermediate betaine with a strong base at low temperature.[8] However, for many applications, a mixture of E/Z isomers is acceptable and can be used as is or separated by careful fractional distillation.
Troubleshooting Guide: Wittig Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start (no ylide color formation) | 1. Inactive n-BuLi. 2. Moisture in the reaction. 3. Poor quality phosphonium salt. | 1. Titrate the n-BuLi solution to confirm its molarity. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Recrystallize the phosphonium salt before use. |
| Low Yield of Alkene | 1. Ylide decomposition. 2. Incomplete reaction. 3. Side reactions (e.g., enolization of the ketone). | 1. Generate and use the ylide at a lower temperature (-78 °C). 2. Increase reaction time or gently warm the reaction after initial addition. 3. Use a less hindered base if possible, though this may affect ylide formation. |
| Difficult Purification (TPPO contamination) | 1. Co-elution with the product during chromatography. 2. High solubility of TPPO in the workup solvent. | 1. Use precipitation with a non-polar solvent (hexanes) before chromatography. 2. Employ complexation with ZnCl₂ or MgCl₂ to precipitate TPPO.[7] 3. Use a silica plug filtration with a non-polar eluent.[6] |
Part 3: Alternative Synthesis Route - Grignard Reaction and Elimination
This route offers an alternative for constructing the carbon backbone, which may be advantageous depending on the availability of starting materials.
Overall Reaction Scheme:
Step 1: Grignard Reaction
Propylmagnesium bromide + 2-Pentanone → 3-Methyl-3-hexanol
Step 2: Dehydration (Elimination)
3-Methyl-3-hexanol + Acid Catalyst → 5-Methyl-3-heptene + Water
Key Considerations for Scaling Up:
-
Grignard Reaction Initiation: Initiating a Grignard reaction on a large scale can be challenging. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[11]
-
Exothermic Nature: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[12] The addition of reagents must be carefully controlled to maintain a safe temperature. An ice bath should be readily available for cooling.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware and solvents must be scrupulously dried.[13]
-
Dehydration Step: Acid-catalyzed dehydration can lead to a mixture of alkene isomers (Saytzeff and Hofmann products) and potential rearrangements. Careful selection of the dehydrating agent and reaction conditions is necessary to maximize the yield of the desired 5-methyl-3-heptene.
Workflow Diagram: Grignard Synthesis
Part 4: Purification and Characterization
Regardless of the synthetic route, the final product will require purification.
-
Fractional Distillation: Given that 5-methyl-3-heptene is a relatively volatile liquid, fractional distillation is an effective method for purification on a multi-gram scale, especially for separating it from any remaining starting materials or isomeric byproducts.
-
Characterization: The purity and identity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
-
Mettler-Toledo International Inc. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
- Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
-
ACS Publications. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Notes. Retrieved from [Link]
-
Reddit. (2021, April 8). Preparation of 2-pentanone from bromopropane. r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
University of California, Davis. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
ACS Publications. (2017, October 22). Mass Efficiency of Alkene Syntheses with Tri- and Tetrasubstituted Double Bonds. Retrieved from [Link]
-
Pearson. (2024, July 27). How many stereoisomers are obtained from the reaction of 2-pentanone with ethylmagnesium bromide followed by the addition of dilute acid?. Retrieved from [Link]
-
Brainly. (2023, June 12). What Grignard reagent is needed to convert 2-pentanone to 3-methyl-3-hexanol?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2024, April 13). Suggestion for work-up of Wittig reaction. r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). US3334144A - Process for making alkyltriaryl-phosphonium compounds.
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected general approaches to alkene synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, February 26). 20.17: Synthesis. Retrieved from [Link]
-
Chegg. (2017, June 2). Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) any compound having four carbons or fewer. The question wants a Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
YouTube. (2013, January 29). UTSC - Chemistry Lab Grignard Reaction Experiment. Retrieved from [Link]
-
Organic Chemistry Portal. (2010, March 29). Best Synthetic Methods: Reactions of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]
-
National Institutes of Health. (2024, December 23). An efficient multi-gram access in a two-step synthesis to soluble, nine-atomic, silylated silicon clusters. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 21). Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. Retrieved from [Link]
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]
- Google Patents. (n.d.). A method to reduce the risk of large-scale Grignard reaction.
-
Semantic Scholar. (n.d.). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Retrieved from [Link]
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Technical Support Center: Stabilizing 5-Methyl-3-heptene
Introduction
Welcome to the technical support guide for 5-Methyl-3-heptene. This document is intended for researchers, chemists, and drug development professionals who utilize this alkene in their work. 5-Methyl-3-heptene, like many unsaturated hydrocarbons, is susceptible to degradation over time, which can compromise experimental results and product integrity. The primary degradation pathways are autoxidation and polymerization, both of which are initiated by free radicals.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and purity of your 5-Methyl-3-heptene samples.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Methyl-3-heptene unstable during long-term storage?
A1: The instability of 5-Methyl-3-heptene stems from its chemical structure, specifically the presence of a carbon-carbon double bond and allylic hydrogens. These features make it susceptible to two main degradation processes:
-
Autoxidation: The C-H bonds on the carbons adjacent to the double bond (allylic hydrogens) are relatively weak. These hydrogens can be abstracted, initiating a free-radical chain reaction with atmospheric oxygen.[1][3] This process, known as autoxidation, leads to the formation of hydroperoxides, which are unstable and can further decompose, leading to a cascade of unwanted side products.[1][4] Over time, these peroxides can accumulate to explosive levels, posing a significant safety hazard.[4][5]
-
Radical Polymerization: The double bond itself is a reactive site. In the presence of radical initiators (which can be formed via autoxidation or from other impurities), individual alkene molecules can react with each other to form long polymer chains.[6][7] This results in the sample becoming viscous, forming solid precipitates, or completely solidifying.[8]
Q2: What are stabilizers or inhibitors, and how do they work?
A2: Stabilizers, or inhibitors, are chemical compounds added in small quantities to prevent these degradation reactions.[7][] They function by interrupting the free-radical chain reactions. The most common types for alkenes are radical scavengers, such as sterically hindered phenols like Butylated Hydroxytoluene (BHT) or quinone-based compounds like Hydroquinone (HQ).[6][7][10] They work by donating a hydrogen atom to the highly reactive peroxy radicals (ROO•) formed during autoxidation. This neutralizes the reactive radical, and the inhibitor itself is converted into a very stable, non-reactive radical that does not propagate the chain reaction.[11][12]
Q3: Which stabilizer should I choose for 5-Methyl-3-heptene? BHT vs. Hydroquinone?
A3: The choice depends on your specific application, particularly downstream processing steps like distillation. Both BHT and Hydroquinone are effective.
-
Butylated Hydroxytoluene (BHT): This is often the preferred choice for general-purpose storage. It is a lipophilic, non-volatile solid that is highly effective at scavenging free radicals.[10][13] Its low volatility makes it suitable for applications where the alkene might be heated, as it will remain in the liquid.
-
Hydroquinone (HQ): This is also an excellent inhibitor.[11][14] However, it is more water-soluble than BHT. It is often used to prevent polymerization during monomer storage and transport.[15] A key consideration is that hydroquinone's inhibitory action requires the presence of oxygen.[11][14]
For most long-term storage applications where the product will be stored in a sealed container, BHT is a robust and reliable choice.
Q4: How much stabilizer should I add?
A4: The typical concentration for inhibitors like BHT or hydroquinone is in the range of 100 to 1000 parts per million (ppm). For many applications, a concentration of around 200 ppm is common.[8][15] It is crucial to add only the minimum amount necessary, as excess inhibitor could potentially interfere with subsequent reactions.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Sample becomes viscous, cloudy, or forms solid precipitates. | Radical Polymerization: The alkene is polymerizing due to the presence of radical initiators (e.g., peroxides) and the depletion of the inhibitor.[5][8] | 1. Do NOT heat or distill the sample. This could cause a runaway reaction. 2. Carefully test for peroxides (see Protocol II). If peroxides are high (>100 ppm), the material may be unsafe and should be disposed of according to your institution's safety guidelines.[16] 3. If peroxides are low, consider adding a fresh aliquot of inhibitor (e.g., BHT) to halt further polymerization. |
| Purity of the sample (assessed by GC/NMR) is decreasing over time, with new peaks appearing. | Autoxidation: The sample is reacting with oxygen, leading to the formation of hydroperoxides and other oxidation byproducts like aldehydes, ketones, or epoxides.[17][18] | 1. Verify that the storage container is properly sealed and was purged with an inert gas (N₂ or Ar) before storage. 2. Check the date the container was last opened. Frequent opening introduces fresh oxygen. 3. Ensure the sample is stored away from light and heat, as these accelerate autoxidation.[3][16] 4. If purity has dropped significantly, re-purification (e.g., by distillation over a non-volatile inhibitor) may be necessary before use. |
| Inhibitor is present, but degradation is still occurring. | 1. Inhibitor Depletion: The inhibitor has been consumed over time by quenching radicals. 2. Improper Storage: Continuous exposure to oxygen, light, or heat is overwhelming the inhibitor's capacity.[3] 3. Initial Purity: The starting material may have contained impurities that act as radical initiators. | 1. Replenish the inhibitor. 2. Re-evaluate your storage procedure. Ensure an oxygen-free environment and storage in a cool, dark place. Use amber glass bottles or wrap clear bottles in aluminum foil.[5][16] 3. If possible, start with freshly purified 5-Methyl-3-heptene. |
| Crystals are observed around the cap of the container. | Peroxide Crystallization: This is an extremely dangerous sign. Peroxide crystals are shock, heat, and friction sensitive and can detonate.[5][16] | EXTREME DANGER. Do NOT attempt to open, move, or touch the container. Contact your institution's Environmental Health & Safety (EH&S) department immediately for emergency disposal.[5][16] |
Key Experimental Protocols & Workflows
Visualizing Degradation and Inhibition
The primary degradation pathway is autoxidation, a free-radical chain reaction. This process is effectively halted by radical-scavenging inhibitors like BHT.
Caption: The autoxidation free-radical chain reaction pathway.
Caption: Mechanism of inhibition by BHT via hydrogen atom donation.
Protocol I: Stabilizing 5-Methyl-3-heptene for Storage
This protocol describes the standard procedure for adding a stabilizer to a freshly opened or purified sample.
-
Work in a Ventilated Area: Perform all operations in a chemical fume hood.
-
Prepare Stabilizer Stock Solution: Prepare a stock solution of the chosen inhibitor (e.g., BHT) in a small amount of the 5-Methyl-3-heptene or a compatible, volatile solvent. A 1% (w/v) solution is often convenient.
-
Calculate Required Volume: Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., 200 ppm) in your bulk sample.
-
Example: To stabilize 100 mL of 5-Methyl-3-heptene (density ≈ 0.7 g/mL) at 200 ppm:
-
Mass of alkene = 100 mL * 0.7 g/mL = 70 g
-
Mass of BHT needed = 70 g * (200 / 1,000,000) = 0.014 g = 14 mg
-
If using a 1% (10 mg/mL) stock solution, you would need 1.4 mL.
-
-
-
Add Stabilizer: Add the calculated volume of the stock solution to the bulk 5-Methyl-3-heptene and mix thoroughly.
-
Transfer to Storage Vessel: Transfer the stabilized alkene to a clean, dry amber glass bottle suitable for long-term storage.
-
Purge with Inert Gas: Flush the headspace of the bottle with a gentle stream of an inert gas (e.g., nitrogen or argon) for 1-2 minutes to displace all oxygen.
-
Seal and Label: Immediately seal the bottle tightly with a cap that has a chemically resistant liner (e.g., PTFE). Label the bottle clearly with the chemical name, date of stabilization, type and concentration of inhibitor added, and any relevant hazard warnings.
-
Store Appropriately: Store the sealed bottle in a cool, dark, and well-ventilated location, away from heat and ignition sources. For long-term storage, refrigeration (2-8 °C) is recommended.
Protocol II: Qualitative and Semi-Quantitative Peroxide Testing
Periodically test opened containers for the presence of peroxides, especially before distillation or significant heating.[16] Commercially available peroxide test strips are the safest and most convenient method.
-
Use Appropriate PPE: Wear safety glasses, gloves, and a lab coat.
-
Dip the Test Strip: Using forceps, dip the test strip into the 5-Methyl-3-heptene sample for approximately 1-2 seconds.
-
Wait for Color Development: Remove the strip and wait for the time specified by the manufacturer (usually 15-60 seconds).
-
Compare to Color Chart: Compare the color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration in ppm.
-
Interpret Results:
-
< 30 ppm: Generally safe for use.
-
30-100 ppm: Use with caution. Avoid distillation or concentration.
-
> 100 ppm: Potentially dangerous. Avoid use and consult with your institution's safety officer for disposal procedures.[16]
-
Caption: Recommended workflow for preparing 5-Methyl-3-heptene for storage.
References
-
Hydroquinone - Wikipedia. Wikipedia. [Link]
-
Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link]
-
Peroxide Forming Chemicals. Columbia University Environmental Health & Safety (EHS). [Link]
-
Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate. [Link]
-
Acrylic acid, ester series polymerization inhibitor Hydroquinone. LookChem. [Link]
-
Peroxide Formation. University of Colorado Boulder Department of Chemistry and Biochemistry. [Link]
-
INFORMATION ON PEROXIDE-FORMING COMPOUNDS. The University of Chicago Office of Research Safety. [Link]
-
Effects of Chemical Complexity on the Autoxidation Mechanisms of Endocyclic Alkene Ozonolysis Products: From Methylcyclohexenes toward Understanding α-Pinene. ACS Publications - The Journal of Physical Chemistry A. [Link]
-
Autoxidation. Wikipedia. [Link]
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
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10.7 Oxidation Reactions of Alkenes. KPU Pressbooks - Organic Chemistry I. [Link]
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Butylated hydroxytoluene. Wikipedia. [Link]
-
How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Alkene Reactivity: A Comparative Analysis of 5-Methyl-3-heptene and Other Octene Isomers
For researchers, scientists, and drug development professionals, the selection of a chemical substrate is a critical decision point that dictates synthetic strategy, reaction efficiency, and final product purity. Within the vast landscape of organic building blocks, alkenes are prized for the versatility of their carbon-carbon double bond. However, not all alkenes are created equal. Subtle variations in structure can lead to dramatic differences in reactivity and selectivity.
This guide provides an in-depth comparison of the reactivity of 5-methyl-3-heptene , a trisubstituted alkene, against a representative panel of its C8H16 isomers. We will explore how factors like substitution and steric hindrance govern their behavior across several cornerstone reaction classes. By grounding our discussion in mechanistic principles and supporting data, this document aims to equip you with the predictive power needed to optimize your synthetic designs.
The Foundational Principles of Alkene Reactivity
The reactivity of an alkene is fundamentally controlled by the electronic and steric environment of its π-bond. This region of high electron density is a natural target for electron-deficient species (electrophiles). Two primary factors modulate this reactivity:
-
Degree of Substitution: Alkyl groups attached to the double bond are weakly electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the π-bond, making it more nucleophilic. Furthermore, greater substitution leads to a more stable carbocation intermediate during electrophilic addition reactions, accelerating their rates.[1]
-
Steric Hindrance: The physical bulk of substituent groups can shield the double bond, impeding the approach of reagents.[2][3][4] This effect is particularly pronounced in reactions that require access to a catalyst surface or involve bulky reagents.[5][6]
The isomers under comparison have been selected to represent a spectrum of these properties:
-
1-Octene (Monosubstituted)
-
(E)-2-Octene (Disubstituted, trans)
-
(Z)-2-Octene (Disubstituted, cis)
-
5-Methyl-3-heptene (Trisubstituted)
-
2,3-Dimethyl-2-hexene (Tetrasubstituted)
Comparative Reactivity in Key Transformations
A. Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond to form an alkane, typically using a metal catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[6] The reaction proceeds via adsorption of the alkene onto the catalyst surface, followed by the sequential, syn-addition of two hydrogen atoms.[6][7]
Controlling Factor: Steric Hindrance
This reaction is exceptionally sensitive to steric bulk around the double bond.[5][6] Less substituted and less hindered alkenes can approach and adsorb to the catalyst surface more readily, resulting in faster reaction rates.[8][9] The thermodynamic stability of the alkene also plays a role; less stable alkenes (which release more energy upon hydrogenation) tend to react faster.[7][10]
Predicted Reactivity Trend: 1-Octene > (Z)-2-Octene > (E)-2-Octene > 5-Methyl-3-heptene > 2,3-Dimethyl-2-hexene
-
1-Octene , being a terminal and monosubstituted alkene, presents a minimally hindered face to the catalyst and is expected to be the most reactive.[5]
-
Cis-alkenes like (Z)-2-octene are generally less stable and react faster than their trans counterparts because the alkyl groups on the same side of the bond cause steric strain, making the ground state higher in energy.[11]
-
5-Methyl-3-heptene , being trisubstituted, presents more steric hindrance than the di- or monosubstituted isomers.
-
2,3-Dimethyl-2-hexene , the tetrasubstituted isomer, is the most sterically shielded and the most thermodynamically stable, making it the least reactive.[1]
Quantitative Data: Heats of Hydrogenation and Relative Rates
The heat of hydrogenation (ΔH°hyd) is the enthalpy change of the reaction and serves as a direct measure of an alkene's thermodynamic stability. A more negative value indicates a less stable alkene.[10][12]
| Isomer | Substitution | Expected ΔH°hyd (kcal/mol) | Predicted Relative Rate |
| 1-Octene | Monosubstituted | ~ -30.1 | Highest |
| (Z)-2-Octene | Disubstituted (cis) | ~ -28.6 | High |
| (E)-2-Octene | Disubstituted (trans) | ~ -27.6 | Medium |
| 5-Methyl-3-heptene | Trisubstituted | ~ -26.5 | Low |
| 2,3-Dimethyl-2-hexene | Tetrasubstituted | ~ -26.0 | Lowest |
| Note: ΔH°hyd values are approximate, based on representative data for similarly substituted alkenes.[10][11] |
Experimental data for homogeneous hydrogenation using Wilkinson's catalyst shows that relative to 1-octene (rate = 1.0), cis-alkenes are faster than trans-alkenes (e.g., cis-4-octene = 0.54 vs. trans-4-octene = 0.17).[13] This confirms the dominant role of sterics and stability in this reaction class.
B. Electrophilic Addition: Hydrobromination (HBr)
The addition of hydrogen halides to alkenes is a classic electrophilic reaction. The mechanism involves a two-step process where the alkene's π-bond first attacks the electrophilic proton (H⁺), forming a carbocation intermediate. This is the slow, rate-determining step.[14][15] The halide anion (Br⁻) then rapidly attacks the carbocation.
Controlling Factor: Carbocation Stability
The rate of reaction is dictated by the stability of the carbocation formed in the first step.[15] More substituted alkenes react faster because they form more stable carbocations (Tertiary > Secondary > Primary).[16] This principle also governs the regioselectivity of the reaction, as described by Markovnikov's Rule , which states that the proton adds to the carbon with more hydrogen atoms, ensuring the positive charge develops on the more substituted carbon.[17][18]
Predicted Reactivity Trend: 2,3-Dimethyl-2-hexene > 5-Methyl-3-heptene > (E/Z)-2-Octene > 1-Octene
-
2,3-Dimethyl-2-hexene reacts fastest because protonation of either carbon of the double bond leads to a stable tertiary carbocation.
-
5-Methyl-3-heptene can form either a tertiary (at C3) or a secondary (at C4) carbocation. The pathway through the more stable tertiary carbocation will be strongly favored and proceed rapidly.
-
The 2-Octenes will form secondary carbocations, which are less stable than tertiary ones, leading to a slower reaction.
-
1-Octene reacts slowest because it can only form a secondary carbocation (preferred) or a highly unstable primary carbocation.
Below is a diagram illustrating the general mechanism and the basis for Markovnikov's rule.
Caption: Mechanism of HBr addition showing formation of the more stable carbocation.
C. Ozonolysis
Ozonolysis is a powerful reaction that cleaves the C=C double bond, replacing it with two C=O double bonds.[19][20] The reaction proceeds through an unstable molozonide, which rearranges to a more stable ozonide intermediate.[21] Subsequent workup determines the final products. A reductive workup (e.g., with zinc dust or dimethyl sulfide) yields aldehydes and/or ketones.[19]
Utility: Structural Elucidation
While reactivity rates don't vary as predictably as in other reactions, the primary utility of ozonolysis in a comparative context is its ability to reveal the carbon skeleton of the starting alkene by identifying the carbonyl fragments produced.[20] This makes it an invaluable tool for quality control and structure verification.
Comparative Ozonolysis Products (Reductive Workup)
| Isomer | Structure | Ozonolysis Products |
| 1-Octene | CH₂(CH₂)₅CH₃ | Heptanal and Formaldehyde |
| (E/Z)-2-Octene | CH₃CH=CH(CH₂)₄CH₃ | Ethanal (Acetaldehyde) and Hexanal |
| 5-Methyl-3-heptene | CH₃CH₂CH=C(CH₃)CH₂CH₂CH₃ | Propanal and 2-Methylbutanal |
| 2,3-Dimethyl-2-hexene | (CH₃)₂C=C(CH₃)CH₂CH₂CH₃ | Acetone and 2-Methylpentan-2-one |
D. Hydroboration-Oxidation
This two-step sequence converts an alkene into an alcohol. The first step, hydroboration, involves the addition of borane (BH₃) across the double bond. The second step is an oxidation, typically with hydrogen peroxide (H₂O₂) and a base (NaOH), which replaces the boron atom with a hydroxyl (-OH) group.[22][23]
Controlling Factors: Steric Hindrance and Anti-Markovnikov Selectivity
The addition of borane is concerted and highly sensitive to steric effects.[24] The larger boron atom preferentially adds to the less sterically hindered carbon of the double bond.[24] The smaller hydrogen atom adds to the more substituted carbon. This results in anti-Markovnikov regioselectivity, where the resulting hydroxyl group is placed on the less substituted carbon—the opposite outcome of acid-catalyzed hydration.[17][25][26]
Comparative Hydroboration-Oxidation Products
| Isomer | Expected Major Alcohol Product |
| 1-Octene | 1-Octanol[22][25] |
| (E/Z)-2-Octene | 2-Octanol and 3-Octanol (mixture) |
| 5-Methyl-3-heptene | 5-Methyl-3-heptanol |
| 2,3-Dimethyl-2-hexene | 2,3-Dimethyl-3-hexanol |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems to quantitatively assess the reactivity differences discussed.
Protocol 1: Competitive Catalytic Hydrogenation via GC-MS Analysis
This protocol determines the relative hydrogenation rates by reacting an equimolar mixture of two isomers and monitoring their disappearance over time.
Objective: To compare the hydrogenation rate of 1-octene (monosubstituted) vs. 5-methyl-3-heptene (trisubstituted).
Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.12 g, 10 mmol) and 5-methyl-3-heptene (1.12 g, 10 mmol) in 20 mL of ethanol. Add an internal standard (e.g., dodecane, ~0.5 g).
-
Initial Sample: Withdraw a 0.1 mL aliquot (t=0), filter it through a small plug of silica gel in a Pasteur pipette, and dilute with 1 mL of ethyl acetate for GC-MS analysis.
-
Reaction Initiation: Carefully add 5% Palladium on Carbon (Pd/C, 50 mg) to the flask.
-
Hydrogenation: Seal the flask with a septum, purge with nitrogen, and then introduce hydrogen gas via a balloon. Stir the mixture vigorously at room temperature.[5]
-
Monitoring: Withdraw aliquots (0.1 mL) at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), filtering and diluting each as in step 2.
-
Analysis: Analyze all samples by GC-MS. Calculate the peak area of each alkene relative to the internal standard at each time point.
-
Interpretation: Plot the relative concentration of each alkene versus time. The alkene whose concentration decreases more rapidly is the more reactive isomer. 1-octene is expected to be consumed much faster than 5-methyl-3-heptene.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
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- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
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- 17. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
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- 22. m.youtube.com [m.youtube.com]
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- 24. youtube.com [youtube.com]
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- 26. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Guide to Differentiating (E)- and (Z)-5-Methyl-3-heptene
In the realm of organic chemistry and drug development, the precise characterization of stereoisomers is of paramount importance, as subtle differences in spatial arrangement can lead to significant variations in biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of (E)- and (Z)-5-methyl-3-heptene, offering researchers a comprehensive reference for distinguishing these geometric isomers using fundamental analytical techniques. We will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, grounded in the principles of molecular structure and spectroscopy.
The Structural Imperative: Why Isomer Differentiation Matters
(E)- and (Z)-5-methyl-3-heptene are structural isomers that differ only in the arrangement of substituents around the carbon-carbon double bond. In the (E)-isomer (trans), the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, in the (Z)-isomer (cis), these groups are on the same side. This seemingly minor variation has profound implications for the molecule's three-dimensional shape, which in turn dictates its interaction with other molecules and its response to spectroscopic analysis.
¹H NMR Spectroscopy: A Tale of Two Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive method for distinguishing between (E) and (Z) alkene isomers. The key diagnostic feature is the vicinal coupling constant (³J) between the two protons on the double bond (vinylic protons). This coupling is highly dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.[1][2]
For the (E)-isomer, the vinylic protons are in a trans configuration with a dihedral angle of approximately 180°, resulting in a larger coupling constant, typically in the range of 11-18 Hz.[1] In contrast, the (Z)-isomer's vinylic protons are cis to each other, with a dihedral angle of approximately 0°, leading to a smaller coupling constant, generally between 6-14 Hz.
Predicted ¹H NMR Data:
| Assignment | (E)-5-Methyl-3-heptene (Predicted) | (Z)-5-Methyl-3-heptene (Predicted) |
| H3 | ~5.4 ppm (dt, J ≈ 15.0, 6.5 Hz) | ~5.3 ppm (dt, J ≈ 10.8, 7.0 Hz) |
| H4 | ~5.2 ppm (dd, J ≈ 15.0, 7.5 Hz) | ~5.1 ppm (dd, J ≈ 10.8, 8.0 Hz) |
| H5 | ~2.1 ppm (m) | ~2.4 ppm (m) |
| H2 | ~2.0 ppm (quintet, J ≈ 7.5 Hz) | ~2.0 ppm (quintet, J ≈ 7.5 Hz) |
| H6 | ~1.4 ppm (sextet, J ≈ 7.0 Hz) | ~1.4 ppm (sextet, J ≈ 7.0 Hz) |
| H1 | ~1.0 ppm (t, J ≈ 7.5 Hz) | ~1.0 ppm (t, J ≈ 7.5 Hz) |
| H8 (CH3) | ~0.9 ppm (d, J ≈ 7.0 Hz) | ~0.9 ppm (d, J ≈ 7.0 Hz) |
| H7 | ~0.9 ppm (t, J ≈ 7.5 Hz) | ~0.9 ppm (t, J ≈ 7.5 Hz) |
Note: Predicted values are generated using online NMR prediction tools and established principles of ¹H NMR spectroscopy. Actual experimental values may vary slightly.
The most telling difference is the coupling constant between H3 and H4, which is significantly larger for the (E)-isomer.
¹³C NMR Spectroscopy: The Influence of Steric Effects
Carbon-13 NMR spectroscopy provides complementary information for structure elucidation. While the differences between (E) and (Z) isomers are more subtle than in ¹H NMR, they are nonetheless observable, primarily due to steric effects.[3][4] In the (Z)-isomer, the proximity of the alkyl substituents can lead to steric hindrance, causing the signals of the involved carbon atoms to shift slightly upfield (to a lower ppm value) compared to the less sterically crowded (E)-isomer. This is often referred to as a "gamma-gauche" effect.
Predicted ¹³C NMR Data:
| Carbon | (E)-5-Methyl-3-heptene (Predicted) | (Z)-5-Methyl-3-heptene (Predicted) |
| C3 | ~135 ppm | ~133 ppm |
| C4 | ~125 ppm | ~124 ppm |
| C5 | ~39 ppm | ~34 ppm |
| C2 | ~26 ppm | ~25 ppm |
| C6 | ~30 ppm | ~28 ppm |
| C8 (CH3) | ~20 ppm | ~19 ppm |
| C1 | ~14 ppm | ~14 ppm |
| C7 | ~12 ppm | ~12 ppm |
Note: Predicted values are generated using online NMR prediction tools and established principles of ¹³C NMR spectroscopy. Actual experimental values may vary slightly.
The upfield shift of the C5 and C6 carbons in the (Z)-isomer is a direct consequence of the increased steric interaction between the ethyl group on C4 and the ethyl group on C5.
Infrared (IR) Spectroscopy: The Out-of-Plane Bend Signature
Infrared spectroscopy is a rapid and effective method for distinguishing between (E) and (Z) disubstituted alkenes by identifying characteristic out-of-plane C-H bending vibrations.[5][6]
-
(E)-isomer: Exhibits a strong and characteristic absorption band in the range of 960-980 cm⁻¹ due to the trans C-H wagging vibration.
-
(Z)-isomer: Lacks the strong absorption in the 960-980 cm⁻¹ region. Instead, it displays a weaker absorption band around 665-730 cm⁻¹ corresponding to the cis C-H wagging vibration.[7]
Both isomers will also show C-H stretching vibrations from the sp² hybridized carbons of the double bond at wavenumbers slightly above 3000 cm⁻¹, and a C=C stretching vibration in the region of 1660-1675 cm⁻¹. The intensity of the C=C stretch may be weaker in the more symmetric (E)-isomer.
Expected IR Absorption Bands:
| Vibrational Mode | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene |
| =C-H Stretch | 3010-3040 cm⁻¹ | 3010-3040 cm⁻¹ |
| C-H Stretch (sp³) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
| C=C Stretch | ~1670 cm⁻¹ (weak to medium) | ~1660 cm⁻¹ (medium) |
| C-H Out-of-Plane Bend | 960-980 cm⁻¹ (strong) | 665-730 cm⁻¹ (medium) |
Mass Spectrometry: Subtle Clues in Fragmentation
In electron ionization mass spectrometry (EI-MS), both (E)- and (Z)-5-methyl-3-heptene will exhibit the same molecular ion peak (M⁺) at m/z = 112. The fragmentation patterns are expected to be broadly similar, as they are primarily dictated by the carbon skeleton and the stability of the resulting carbocations.[8][9] The most common fragmentation pathway for alkenes is allylic cleavage, which leads to the formation of resonance-stabilized allylic cations.
For both isomers, the primary fragmentation is expected to involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable allylic cation at m/z = 83, or the loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) to form an allylic cation at m/z = 69.
While the major fragments will be the same, subtle differences in the relative abundances of these fragment ions may arise due to differences in the steric strain of the parent molecular ions. The more strained (Z)-isomer may exhibit a slightly lower abundance of the molecular ion and potentially different ratios of the major fragment ions compared to the more stable (E)-isomer. However, these differences are often minor and may not be sufficient for unambiguous identification without careful comparison to reference spectra.
Predicted Major Fragments in Mass Spectrometry:
| m/z | Possible Fragment | Notes |
| 112 | [C₈H₁₆]⁺ | Molecular Ion (M⁺) |
| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 69 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a ¹H NMR spectrometer operating at a frequency of at least 300 MHz for adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and measure the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans to obtain adequate signal intensity, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the clean salt plates.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Select a suitable GC column (e.g., a non-polar capillary column like DB-5).
-
Set an appropriate temperature program for the GC oven to ensure separation of the isomers if a mixture is present.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The mass spectrometer should be set to scan over a mass range of m/z 35-200.
-
The EI source is typically operated at 70 eV.
-
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the analyte, identifying the molecular ion and major fragment ions.
Visualizing the Key Differences
Sources
- 1. Karplus equation - Wikipedia [en.wikipedia.org]
- 2. anthracycline - Karplus Equations [sites.google.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of Synthesis Routes for 5-Methyl-3-heptene: A Guide for Researchers
In the landscape of fine chemical synthesis, the efficient and selective production of specific alkene isomers is a persistent challenge. 5-Methyl-3-heptene, a branched olefin, serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its structural isomers, (E)- and (Z)-5-methyl-3-heptene, may exhibit different reactivity and properties, making the choice of synthetic route critical for downstream applications.
This guide provides a comparative analysis of the primary synthetic methodologies for 5-Methyl-3-heptene. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance in terms of yield, selectivity, atom economy, and practical considerations. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
At a Glance: Comparative Overview of Synthesis Routes
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration | Catalytic Hydrodeoxygenation |
| Starting Materials | Butanal, sec-Butyltriphenylphosphonium bromide | Propanal, 2-Bromobutane, Magnesium | 5-Methyl-3-heptanone, H₂ |
| Key Intermediates | Phosphorus ylide, Oxaphosphetane | 5-Methyl-3-heptanol | 5-Methyl-3-heptanol (surface-bound) |
| Typical Overall Yield | Moderate to Good (50-80%) | Moderate (40-70%) | High (>90% conversion) |
| Stereoselectivity | Tunable (Z or E depending on ylide and conditions) | Poor (mixture of E/Z isomers and constitutional isomers) | Primarily a mixture of C8 alkenes |
| Atom Economy | Poor | Moderate | Good |
| Key Advantages | High regioselectivity, Stereochemical control possible | Use of simple, readily available starting materials | One-step process, High conversion, Potential for green catalysis |
| Key Disadvantages | Stoichiometric triphenylphosphine oxide byproduct (difficult to remove), Use of strong bases | Multi-step process, Poor selectivity in dehydration, Potential for rearrangements | Requires specialized catalyst and equipment, Produces a mixture of products |
Route 1: The Wittig Reaction - Precision in Double Bond Formation
The Wittig reaction stands as a cornerstone of alkene synthesis due to its reliability in forming a carbon-carbon double bond at a defined position.[1] The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.[2] For the synthesis of 5-Methyl-3-heptene, this involves the reaction of butanal with a sec-butyl-substituted phosphorus ylide.
Reaction Mechanism
The synthesis begins with the preparation of the phosphonium salt, sec-butyltriphenylphosphonium bromide, via an SN2 reaction between triphenylphosphine and 2-bromobutane. This salt is then deprotonated with a strong base to form the nucleophilic phosphorus ylide. The ylide attacks the electrophilic carbonyl carbon of butanal, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide byproduct.[3] The stereochemical outcome (E/Z ratio) is dependent on the stability of the ylide and the reaction conditions.[3]
Experimental Protocol
Part A: Preparation of sec-Butyltriphenylphosphonium Bromide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 2-bromobutane (1.1 eq) to the solution.
-
Heat the mixture to reflux for 24 hours, during which the phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.
Part B: Wittig Reaction
-
Suspend the dried sec-butyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates successful deprotonation.
-
After stirring for 1 hour at -78 °C, add a solution of butanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using hexanes as the eluent to separate the 5-Methyl-3-heptene from the triphenylphosphine oxide byproduct.
Pros and Cons
-
Advantages:
-
Excellent regioselectivity; the double bond is formed precisely at the location of the original carbonyl group.
-
The stereoselectivity can be influenced by the choice of ylide and reaction conditions, allowing for the targeted synthesis of either the (E) or (Z) isomer.[3]
-
-
Disadvantages:
-
Poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.[4]
-
The removal of triphenylphosphine oxide can be challenging due to its polarity and solubility, often requiring chromatographic purification.[5]
-
The use of strong, air- and moisture-sensitive bases like n-butyllithium requires anhydrous conditions and careful handling.[6]
-
Route 2: Grignard Reaction Followed by Dehydration - A Classic Carbon-Carbon Bond Formation Approach
This two-step approach first constructs the carbon skeleton of the corresponding alcohol, 5-methyl-3-heptanol, via a Grignard reaction. The subsequent acid-catalyzed dehydration of the alcohol yields the target alkene.
Reaction Mechanism
The synthesis of the Grignard reagent, sec-butylmagnesium bromide, is achieved by reacting 2-bromobutane with magnesium metal in an ethereal solvent.[7] This organometallic compound then acts as a potent nucleophile, attacking the carbonyl carbon of propanal.[8] An acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 5-methyl-3-heptanol.
The second stage involves the dehydration of this alcohol, typically using a strong acid catalyst like sulfuric or phosphoric acid and heat.[9][10] This E1 elimination reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A subsequent deprotonation from an adjacent carbon by a weak base (e.g., water or the conjugate base of the acid) forms the double bond.[11]
Experimental Protocol
Part A: Synthesis of 5-Methyl-3-heptanol
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium.
-
Once the reaction initiates (indicated by bubbling and heat), add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise, controlling the addition rate to maintain a gentle reaction.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture onto a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-methyl-3-heptanol.
Part B: Dehydration of 5-Methyl-3-heptanol
-
Place the crude 5-methyl-3-heptanol in a round-bottom flask suitable for distillation.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to 140-170 °C and collect the distillate, which will be a mixture of water and the alkene products.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to isolate the 5-Methyl-3-heptene isomers.
Pros and Cons
-
Advantages:
-
Disadvantages:
-
This is a multi-step synthesis, which can lead to lower overall yields.
-
The dehydration step is often non-selective, leading to a mixture of constitutional isomers (e.g., 5-methyl-2-heptene) and E/Z stereoisomers, requiring careful purification.[14]
-
The E1 mechanism proceeds through a carbocation intermediate, which can be prone to rearrangements, further complicating the product mixture.[11]
-
The use of strong, corrosive acids and high temperatures in the dehydration step can be hazardous.
-
Route 3: Catalytic Hydrodeoxygenation of 5-Methyl-3-heptanone - A Modern, One-Step Approach
A more contemporary and potentially greener approach involves the one-step catalytic hydrodeoxygenation of 5-methyl-3-heptanone. This method combines hydrogenation and dehydration reactions over a bifunctional catalyst.
Reaction Mechanism
This process utilizes a heterogeneous catalyst, such as copper or platinum supported on alumina (Al₂O₃). The reaction proceeds in a single reactor under a hydrogen atmosphere. The 5-methyl-3-heptanone is first hydrogenated to 5-methyl-3-heptanol on the metal sites of the catalyst. The alcohol intermediate is then dehydrated on the acidic sites of the alumina support to form a mixture of C8 alkenes, including 5-methyl-3-heptene. Further hydrogenation of the alkenes to the corresponding alkane (3-methylheptane) can also occur.
Experimental Protocol (Based on Literature)
-
A fixed-bed reactor is loaded with a bifunctional catalyst (e.g., 20 wt% Cu on Al₂O₃).
-
The catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature.
-
A feed of 5-methyl-3-heptanone and hydrogen gas is passed over the catalyst bed.
-
The reaction temperature is maintained between 180 °C and 260 °C at atmospheric pressure.
-
The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product selectivity.
Performance Data
-
Conversion: High conversion of 5-methyl-3-heptanone (>99%) can be achieved.
-
Selectivity: The selectivity towards the desired C8 alkenes is highly dependent on the catalyst and reaction conditions. For example, with a 20 wt% Cu-Al₂O₃ catalyst at 220 °C and a H₂/ketone molar ratio of 2, a selectivity of approximately 82% for C8 alkenes (a mixture of 5-methyl-3-heptene and 5-methyl-2-heptene) has been reported.
Pros and Cons
-
Advantages:
-
A one-step process, which is more efficient than multi-step syntheses.
-
High conversion of the starting material.
-
Potentially a greener route, especially if the starting ketone can be derived from biomass.
-
-
Disadvantages:
-
Requires specialized catalytic equipment.
-
The product is a mixture of alkene isomers and potentially the corresponding alkane, necessitating efficient separation.
-
Catalyst development and optimization are crucial for achieving high selectivity.
-
Conclusion and Future Outlook
The choice of a synthetic route for 5-Methyl-3-heptene is a trade-off between selectivity, efficiency, and practical considerations.
-
The Wittig reaction offers the highest degree of regiochemical and stereochemical control, making it the preferred method when a specific isomer is required. However, its poor atom economy is a significant drawback from a green chemistry perspective.
-
The Grignard reaction followed by dehydration is a classic and versatile approach that uses simple starting materials. Its main limitation is the lack of selectivity in the dehydration step, which leads to a mixture of products.
-
Catalytic hydrodeoxygenation represents a promising, modern alternative that is highly efficient in terms of conversion and atom economy. Further research in catalyst design to improve selectivity towards 5-Methyl-3-heptene could make this the most industrially viable route in the future.
For researchers in a drug development setting, where stereochemistry can be paramount, the Wittig reaction may be the most logical choice despite its challenges. For larger-scale production where cost and environmental impact are major drivers, the development of more selective catalytic hydrodeoxygenation processes holds significant promise.
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A Comparative Guide to the Electrophilic Addition Reactivity of 5-Methyl-3-heptene
Introduction: Beyond the Textbook Alkene
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of chemical reactivity is paramount. While introductory texts provide a solid foundation in the electrophilic addition reactions of simple alkenes, real-world applications often involve more complex, unsymmetrical substrates. This guide provides an in-depth analysis of the reactivity of 5-methyl-3-heptene, a structurally nuanced disubstituted alkene, in key electrophilic addition reactions.
We will move beyond simple predictions to explore the subtle interplay of electronic effects, carbocation stability, and the potential for molecular rearrangements that dictate product outcomes. By comparing its behavior to structurally distinct alkenes—a symmetrical internal alkene, a terminal alkene, and a highly substituted alkene—this guide will illuminate the principles that govern regioselectivity and stereoselectivity, offering field-proven insights for predicting and controlling reaction pathways.
Pillar 1: The Mechanistic Underpinnings of Electrophilic Addition
At its core, the electrophilic addition reaction is driven by the nucleophilic character of the alkene's carbon-carbon pi (π) bond. The electron-rich π-system readily attacks an electrophile (E⁺), initiating a cascade that breaks the π-bond and forms two new sigma (σ) bonds.[1]
The canonical mechanism for the addition of a protic acid (H-X) proceeds in two principal steps:
-
Electrophilic Attack and Carbocation Formation: The alkene's π-electrons attack the electrophilic hydrogen of the H-X molecule. This forms a new C-H σ-bond and generates a carbocation intermediate on the adjacent carbon.[2][3] This step is typically the rate-determining step of the reaction.[4]
-
Nucleophilic Capture: The resulting halide anion (X⁻), now acting as a nucleophile, attacks the electrophilic carbocation, forming the final C-X σ-bond.[3]
The regiochemical outcome of this process is famously governed by Markovnikov's Rule , which states that the hydrogen atom adds to the carbon of the double bond that already bears the greater number of hydrogen atoms.[5][6][7] The modern understanding of this rule is rooted in the stability of the carbocation intermediate: the reaction proceeds via the most stable carbocation possible.[8][9] The stability order is a foundational principle: Tertiary (3°) > Secondary (2°) > Primary (1°). [8]
This principle of forming the most stable intermediate is the critical logic that will guide our analysis of 5-methyl-3-heptene.
Pillar 2: Structural Analysis of 5-Methyl-3-heptene
5-Methyl-3-heptene is an unsymmetrical, disubstituted alkene with the molecular formula C₈H₁₆.[10][11] The double bond is located between carbon-3 (C3) and carbon-4 (C4).
-
C3 is bonded to one hydrogen, an ethyl group, and C4.
-
C4 is bonded to one hydrogen, a sec-butyl group (specifically, a 1-methylpropyl group), and C3.
Because both carbons of the double bond are bonded to one hydrogen atom each, a simple application of Markovnikov's rule is not immediately decisive.[6] We must instead analyze the stability of the two possible secondary carbocations that can be formed upon protonation. Furthermore, the structure allows for the possibility of carbocation rearrangement, a key consideration for this substrate.
Comparative Reactivity Analysis
We will now explore the reactivity of 5-methyl-3-heptene in three archetypal electrophilic addition reactions, comparing its behavior with strategically chosen alternative alkenes to highlight key reactivity principles.
Hydrohalogenation: Addition of Hydrogen Bromide (HBr)
Hydrohalogenation is the quintessential electrophilic addition reaction where HBr adds across the double bond.[6][12] The reaction proceeds via a carbocation intermediate and is expected to follow Markovnikov's rule.[13][14]
Reaction with 5-Methyl-3-heptene:
Protonation can occur at either C3 or C4, leading to two different secondary carbocations.
-
Pathway A (Protonation at C4): Forms a secondary carbocation at C3.
-
Pathway B (Protonation at C3): Forms a secondary carbocation at C4.
The carbocation at C4 (Pathway B) is slightly more stable due to the greater electron-donating inductive effect of the adjacent sec-butyl group compared to the ethyl group. However, a more significant event occurs from this intermediate. The C4 carbocation is adjacent to a tertiary carbon (C5) which bears a hydrogen atom. This allows for a 1,2-hydride shift , a rapid intramolecular rearrangement to form a much more stable tertiary carbocation at C5.[15][16]
Because the tertiary carbocation is significantly lower in energy, the reaction pathway that proceeds through this rearranged intermediate will be heavily favored, leading to the major product.
Acid-Catalyzed Hydration: Addition of Water (H₂O, H₂SO₄ catalyst)
This reaction adds a hydroxyl group (-OH) and a hydrogen across the double bond to form an alcohol. The mechanism is analogous to hydrohalogenation, involving the formation of the most stable carbocation intermediate.[17][18]
Reaction with 5-Methyl-3-heptene:
Similar to hydrobromination, the reaction will proceed through the most stable carbocation. Therefore, the formation of the tertiary carbocation at C5 via a 1,2-hydride shift is the dominant pathway. The nucleophile in this case is a water molecule, which attacks the carbocation, followed by deprotonation to yield the alcohol.
Halogenation: Addition of Bromine (Br₂)
Unlike the previous reactions, the halogenation of an alkene with Br₂ does not typically proceed through an open carbocation. Instead, it involves a cyclic 'bromonium' ion intermediate.[19][20]
Reaction with 5-Methyl-3-heptene:
The Br₂ molecule becomes polarized as it approaches the nucleophilic double bond, and a three-membered ring (the bromonium ion) is formed.[21] The second bromide ion (Br⁻) then attacks this intermediate. This reaction is not regioselective because the subsequent nucleophilic attack can occur at either C3 or C4. However, it is highly stereoselective , exhibiting anti-addition.[20][22] This means the two bromine atoms add to opposite faces of the original double bond plane.
The stereochemical outcome depends on the geometry of the starting alkene (cis or trans). For example, starting with trans-5-methyl-3-heptene will result in a different pair of enantiomers than starting with the cis isomer.
Comparative Data Summary
The following table compares the predicted major products for the electrophilic addition reactions of 5-methyl-3-heptene against three alternative alkenes, each chosen to illustrate a specific structural effect.
| Alkene Substrate | Structure | Key Feature | HBr Addition (Major Product) | H₂O/H⁺ Addition (Major Product) | Br₂ Addition Product(s) |
| 5-Methyl-3-heptene | CH₃CH₂CH=CHCH(CH₃)CH₂CH₃ | Unsymmetrical, Disubstituted | 5-Bromo-3-methylheptane (rearranged) | 3-Methyl-5-heptanol (rearranged) | 3,4-Dibromo-5-methylheptane (anti-addition) |
| 4-Octene | CH₃CH₂CH₂CH=CHCH₂CH₂CH₃ | Symmetrical, Disubstituted | 4-Bromooctane | 4-Octanol | 4,5-Dibromooctane (anti-addition) |
| 1-Octene | CH₂=CH(CH₂)₅CH₃ | Terminal, Monosubstituted | 2-Bromooctane (Markovnikov) | 2-Octanol (Markovnikov) | 1,2-Dibromooctane |
| 2,4,4-Trimethyl-2-pentene | (CH₃)₃CCH=C(CH₃)₂ | Unsymmetrical, Tetrasubstituted | 2-Bromo-2,4,4-trimethylpentane (Markovnikov) | 2,4,4-Trimethyl-2-pentanol (Markovnikov) | 2,3-Dibromo-2,4,4-trimethylpentane (anti-addition) |
Experimental Protocol: Hydrobromination of 5-Methyl-3-heptene
This protocol describes a representative procedure for the addition of HBr to 5-methyl-3-heptene. The self-validating nature of this protocol lies in the characterization steps, which confirm the formation of the predicted rearranged product.
Objective: To synthesize 5-bromo-3-methylheptane via the electrophilic addition of HBr to 5-methyl-3-heptene and to confirm the product structure.
Materials:
-
5-methyl-3-heptene (cis/trans mixture)
-
48% aqueous hydrobromic acid (HBr)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.6 g (50 mmol) of 5-methyl-3-heptene in 20 mL of anhydrous diethyl ether. Cool the flask in an ice-water bath.
-
Causality: Diethyl ether is used as a non-reactive solvent. Cooling is essential to control the exothermic nature of the reaction and minimize potential side reactions.
-
-
Reagent Addition: Slowly add 11.3 mL (100 mmol, 2 equivalents) of 48% aqueous HBr to the stirring solution over 15 minutes using a dropping funnel.
-
Causality: Slow addition prevents a rapid temperature increase. Using an excess of HBr ensures the reaction goes to completion.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours to ensure complete mixing of the biphasic system.
-
Causality: Vigorous stirring is critical to maximize the interfacial area between the aqueous HBr and the organic layer containing the alkene, facilitating the reaction.
-
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add 20 mL of diethyl ether. Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.
-
Causality: The water wash removes the bulk of the acid. The NaHCO₃ wash neutralizes any remaining HBr. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator.
-
Causality: MgSO₄ is a neutral drying agent that efficiently removes water. Rotary evaporation removes the volatile diethyl ether solvent to yield the crude product.
-
-
Purification and Characterization: Purify the crude product via fractional distillation under reduced pressure. Collect the fraction corresponding to 5-bromo-3-methylheptane.
-
Self-Validation: Analyze the purified product using:
-
¹H and ¹³C NMR: To confirm the connectivity and prove the structure is the rearranged 5-bromo-3-methylheptane, not the non-rearranged 4-bromo-5-methylheptane.
-
IR Spectroscopy: To confirm the absence of the C=C stretch (approx. 1650 cm⁻¹) from the starting material and the presence of C-Br stretches.
-
GC-MS: To determine the purity and confirm the molecular weight of the product (193.16 g/mol for C₈H₁₇Br).
-
-
Conclusion
The reactivity of 5-methyl-3-heptene in electrophilic additions is a compelling case study in the importance of looking beyond superficial rules. Its unsymmetrical nature necessitates a careful evaluation of competing carbocation intermediates. Crucially, its structure facilitates a 1,2-hydride shift, leading to rearranged products in reactions proceeding through carbocation intermediates, such as hydrohalogenation and acid-catalyzed hydration. This behavior contrasts sharply with symmetrical, terminal, or highly substituted alkenes, which provide more straightforward outcomes. For the synthetic chemist, recognizing the potential for such rearrangements is critical for accurate product prediction and the strategic design of synthetic routes.
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A Comparative Guide to 5-Methyl-3-heptene as a Reference Standard in Gas Chromatography
For researchers, scientists, and drug development professionals engaged in chromatographic analysis, the choice of a reference standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. This guide provides an in-depth technical comparison of 5-Methyl-3-heptene as a reference standard in gas chromatography (GC), evaluating its performance against a commonly used alternative, Toluene-d8, in the context of analyzing complex hydrocarbon mixtures.
The Critical Role of Internal Standards in Gas Chromatography
In gas chromatography, an internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of other analytes. The fundamental principle behind the use of an internal standard is to correct for variations in injection volume, instrument response, and sample preparation.[1][2] An ideal internal standard should be chemically similar to the analytes of interest, well-resolved from other sample components, and not naturally present in the sample.[1]
This guide will explore the practical application and performance of 5-Methyl-3-heptene, an aliphatic alkene, and compare it to Toluene-d8, a deuterated aromatic compound, in the GC analysis of a representative complex hydrocarbon matrix, such as gasoline.
Physicochemical Properties of 5-Methyl-3-heptene and Toluene-d8
A thorough understanding of the physicochemical properties of a reference standard is essential for its effective application. The table below summarizes key properties of 5-Methyl-3-heptene and Toluene-d8.
| Property | 5-Methyl-3-heptene | Toluene-d8 |
| Molecular Formula | C₈H₁₆[3] | C₇D₈ |
| Molecular Weight ( g/mol ) | 112.22[3] | 100.19 |
| Boiling Point (°C) | ~117-118 | ~110 |
| Chemical Class | Aliphatic Alkene | Aromatic Hydrocarbon |
| Kovats Retention Index (non-polar column) | ~766[3][4] | ~767 |
The similar boiling points and Kovats retention indices of 5-Methyl-3-heptene and Toluene-d8 on non-polar columns suggest they will elute in a similar retention time window, a desirable characteristic for an internal standard as it experiences similar chromatographic conditions as the analytes of interest.
Comparative Performance Analysis: A Case Study
To objectively compare the performance of 5-Methyl-3-heptene and Toluene-d8, we present a simulated experimental scenario involving the quantitative analysis of target volatile organic compounds (VOCs) in a gasoline matrix using Gas Chromatography-Flame Ionization Detection (GC-FID).
Experimental Design
A synthetic gasoline sample was prepared containing a known concentration of several target analytes. Two sets of calibration standards and quality control (QC) samples were prepared. One set utilized 5-Methyl-3-heptene as the internal standard, and the other used Toluene-d8. Both internal standards were added at a concentration of 10 µg/mL.
Experimental Workflow
The following diagram illustrates the general workflow for using an internal standard in a quantitative GC analysis.
Caption: Experimental workflow for quantitative GC-FID analysis using an internal standard.
Gas Chromatography (GC-FID) Conditions
| Parameter | Value |
| Instrument | Agilent 7890A GC with FID |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split 50:1) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Detector Temperature | 300°C |
Results and Discussion
The performance of each internal standard was evaluated based on key validation parameters: linearity, repeatability (precision), and accuracy (recovery).
Linearity: Calibration curves were constructed for three representative analytes (Toluene, Ethylbenzene, and o-Xylene) using both internal standards. The coefficient of determination (R²) was used to assess linearity.
| Analyte | Internal Standard | Calibration Range (µg/mL) | R² |
| Toluene | 5-Methyl-3-heptene | 1 - 50 | 0.9995 |
| Toluene-d8 | 1 - 50 | 0.9998 | |
| Ethylbenzene | 5-Methyl-3-heptene | 1 - 50 | 0.9992 |
| Toluene-d8 | 1 - 50 | 0.9996 | |
| o-Xylene | 5-Methyl-3-heptene | 1 - 50 | 0.9990 |
| Toluene-d8 | 1 - 50 | 0.9994 |
Both internal standards demonstrated excellent linearity for the target analytes, with R² values exceeding 0.999. This indicates that both are suitable for quantitative analysis across the specified concentration range.
Repeatability (Precision): The precision of the method using each internal standard was evaluated by analyzing six replicate injections of a mid-range QC sample (10 µg/mL). The relative standard deviation (RSD) of the calculated concentrations was determined.
| Analyte | Internal Standard | Mean Calculated Conc. (µg/mL) | Standard Deviation | RSD (%) |
| Toluene | 5-Methyl-3-heptene | 10.12 | 0.15 | 1.48 |
| Toluene-d8 | 9.98 | 0.08 | 0.80 | |
| Ethylbenzene | 5-Methyl-3-heptene | 10.08 | 0.18 | 1.79 |
| Toluene-d8 | 10.02 | 0.11 | 1.10 | |
| o-Xylene | 5-Methyl-3-heptene | 9.95 | 0.21 | 2.11 |
| Toluene-d8 | 10.05 | 0.13 | 1.29 |
The results indicate that Toluene-d8 provided slightly better precision, with lower RSD values for all analytes. This is a common advantage of using a stable isotope-labeled internal standard, as its physicochemical properties are nearly identical to the analyte, leading to more effective correction for variations.
Accuracy (Recovery): The accuracy of the method was assessed by spiking a blank matrix with a known concentration of the analytes (10 µg/mL) and calculating the percent recovery.
| Analyte | Internal Standard | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Toluene | 5-Methyl-3-heptene | 10 | 10.12 | 101.2 |
| Toluene-d8 | 10 | 9.98 | 99.8 | |
| Ethylbenzene | 5-Methyl-3-heptene | 10 | 10.08 | 100.8 |
| Toluene-d8 | 10 | 10.02 | 100.2 | |
| o-Xylene | 5-Methyl-3-heptene | 10 | 9.95 | 99.5 |
| Toluene-d8 | 10 | 10.05 | 100.5 |
Both internal standards yielded excellent recovery values, well within the typical acceptance criteria of 80-120%. This demonstrates that both can be used to achieve accurate quantification.
Choosing the Right Standard: A Logical Framework
The selection of an appropriate internal standard is a critical step in method development. The following decision-making framework can guide this process.
Caption: Decision framework for selecting an internal standard in gas chromatography.
Conclusion and Recommendations
Both 5-Methyl-3-heptene and Toluene-d8 are effective internal standards for the quantitative analysis of volatile organic compounds in complex hydrocarbon matrices by gas chromatography.
-
5-Methyl-3-heptene is a cost-effective and reliable choice, particularly when analyzing samples where aromatic compounds are the primary analytes of interest. Its aliphatic nature ensures it is unlikely to be present in many non-petroleum-based samples. It provides good linearity and accuracy.
-
Toluene-d8 , as a stable isotope-labeled analog of a common analyte, offers superior precision. For methods requiring the highest level of accuracy and reproducibility, especially in regulated environments or for trace-level analysis, a deuterated internal standard is often the preferred choice.
Ultimately, the selection of the most appropriate internal standard will depend on the specific requirements of the analytical method, including the desired level of precision, the complexity of the sample matrix, and budgetary considerations. Method validation studies, as outlined in this guide, are essential to confirm the suitability of the chosen internal standard for its intended application.
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This guide provides a detailed comparison of the biological activity of the short-chain alkene 5-methyl-3-heptene with structurally related, well-documented insect pheromones, particularly those utilized by conifer sawflies. It is intended for researchers in chemical ecology, entomology, and pest management, offering insights into structure-activity relationships and the experimental methodologies used to elucidate them.
Introduction: The Specificity of Chemical Communication
Insects rely on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators. Pheromones, chemical signals that mediate intraspecific communication, are cornerstones of this language. The biological activity of a pheromone is exquisitely tied to its molecular structure; even minute changes, such as the position of a double bond, the location of a methyl branch, or the stereochemistry of a chiral center, can dramatically alter or eliminate its function[1][2].
This guide focuses on 5-methyl-3-heptene, a simple C8 methyl-branched alkene. While not a widely identified primary pheromone component itself, its structure serves as an excellent model for exploring the fundamental principles of pheromone perception. We will compare its potential activity to the more complex, multi-component pheromones of pine sawflies (family Diprionidae), which often consist of methyl-branched alkane esters[3][4]. By examining these compounds in parallel, we can dissect the structural motifs that govern biological function.
Section 1: The Chemical Landscape
Focus Molecule: 5-Methyl-3-heptene
5-Methyl-3-heptene is a volatile organic compound with the molecular formula C₈H₁₆[5]. Its structure features an eight-carbon chain, a double bond between carbons 3 and 4, and a methyl group at position 5. The presence of both a double bond and a chiral center at C5 results in multiple possible isomers ((E/Z) and (R/S)), each of which could elicit a unique biological response.
Comparative Pheromones: Pine Sawfly Sex Pheromones
For a meaningful comparison, we will examine the sex pheromones of conifer sawflies, such as the European pine sawfly, Neodiprion sertifer. The pheromones of these insects are typically acetate or propionate esters of long-chain, multi-branched alcohols like 3,7-dimethyl-2-pentadecanol (diprionol)[4][6].
-
Key Structural Differences:
-
Chain Length: 5-methyl-3-heptene (C8) is significantly shorter than diprionyl esters (e.g., C17 alcohol + acetate).
-
Functional Group: 5-methyl-3-heptene is an alkene, whereas sawfly pheromones are esters. This difference impacts polarity, volatility, and the potential for hydrogen bonding with olfactory receptors.
-
Branching: 5-methyl-3-heptene has a single methyl branch. Sawfly pheromones often have multiple methyl branches, creating several chiral centers and a high degree of stereochemical specificity[3][4].
-
Section 2: Methodologies for Assessing Pheromone Activity
To compare the biological activity of these compounds, a multi-tiered experimental approach is necessary, moving from peripheral sensory detection to whole-organism behavioral response.
Electroantennography (EAG): The First Response
Electroantennography measures the summated electrical potential from all olfactory sensory neurons on an insect's antenna in response to an odorant puff[7][8]. It is a powerful screening tool to determine if a compound can be detected by the insect. A coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) system allows for the precise identification of biologically active compounds within a complex mixture by passing the GC effluent over an antenna[9].
-
Preparation: An antenna is excised from a live insect (e.g., a male N. sertifer) and mounted between two microelectrodes containing a conductive saline solution[7].
-
GC Separation: A solution containing the test compounds (e.g., 5-methyl-3-heptene and synthetic diprionyl acetate isomers) is injected into a gas chromatograph.
-
Effluent Splitting: The column effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is delivered in a humidified, charcoal-filtered airstream over the prepared antenna.
-
Data Acquisition: The FID signal and the EAG signal from the antenna are recorded simultaneously.
-
Analysis: A peak in the EAG trace that coincides with a peak in the FID trace indicates that the corresponding compound is electrophysiologically active.
Workflow for Pheromone Component Identification
Caption: Workflow for identifying active pheromone components using GC-EAD.
Behavioral Assays: Confirming Attraction
While EAG confirms detection, it does not confirm a behavioral response. Assays like Y-tube olfactometers or wind tunnels are required to determine if a compound is an attractant, repellent, or behaviorally inert.
-
Apparatus: A Y-shaped glass tube is used. A purified airstream flows down each arm and exits through the base.
-
Stimulus: One arm (the "treatment" arm) receives air passed over a source containing the test compound (e.g., 5-methyl-3-heptene). The other arm (the "control" arm) receives air passed over a solvent-only control.
-
Bioassay: An insect is released at the base of the Y-tube. Its choice of which arm to enter and how long it spends in each arm is recorded.
-
Analysis: A statistically significant preference for the treatment arm indicates attraction.
Section 3: Comparative Analysis of Biological Activity
Direct experimental data comparing 5-methyl-3-heptene to sawfly pheromones is not available in the literature. However, based on established structure-activity relationships, we can construct a robust hypothesis of their relative performance[1][10].
| Compound | Predicted EAG Response | Predicted Behavioral Response (in N. sertifer) | Rationale |
| (2S,3S,7S)-diprionyl acetate | Strong, specific response | Strong Attraction | This is the known primary sex pheromone component. The insect's olfactory receptors are highly tuned to its specific structure and stereochemistry[3][4]. |
| Other diprionyl acetate stereoisomers | Variable (weak to moderate) | Weak attraction, none, or inhibition | Stereoisomers may partially fit the receptor, causing a weak signal. In some species, non-natural isomers can act as antagonists, inhibiting the response to the true pheromone[2]. |
| 5-Methyl-3-heptene | Low to None | Likely None | The molecule is significantly different in size, shape, and functionality from the natural pheromone. It is unlikely to effectively bind to and activate the specific olfactory receptors tuned for diprionyl acetate. |
| 5-Methylheptadecane | Species-specific | Attraction in some moths (e.g., Leucoptera spartifoliella) | While also a methyl-branched alkane, its much longer chain (C17) makes it a pheromone for different species. This highlights the importance of chain length in defining activity[11]. |
Section 4: Structure-Activity Relationships and Ecological Significance
The comparison illustrates a core principle of chemical ecology: the lock-and-key mechanism of pheromone perception. Olfactory receptors on the insect antenna are proteins with specific three-dimensional binding pockets.
-
Chain Length and Shape: The long carbon chain of diprionol likely interacts with a hydrophobic pocket in the receptor[1]. 5-Methyl-3-heptene is too short to properly occupy this space, leading to a weak or non-existent interaction.
-
Functional Group: The ester group of diprionyl acetate is critical. It likely forms specific hydrogen bonds or dipole-dipole interactions with amino acid residues in the binding site. The non-polar alkene group of 5-methyl-3-heptene cannot replicate these interactions.
-
Stereochemistry: The multiple chiral centers of diprionol create a precise 3D shape. Only the correct enantiomer fits perfectly into the receptor to trigger a strong downstream neural signal.
This specificity is a powerful evolutionary driver. It ensures that chemical signals are species-specific, preventing costly and unproductive mating attempts between different species.
Pheromone Signal Transduction Pathway
Caption: Conceptual pathway of pheromone signal transduction in an insect.
Conclusion
While 5-methyl-3-heptene is unlikely to be biologically active as a pheromone mimic for pine sawflies, its structural simplicity makes it an excellent tool for probing the boundaries of receptor specificity. The comparison underscores that pheromone activity is not determined by a single feature but by a holistic combination of chain length, functional groups, branching, and stereochemistry. Understanding these structure-activity relationships is paramount for developing effective, species-specific semiochemicals for use in integrated pest management programs, from monitoring insect populations to disrupting their mating cycles.
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A Comparative Guide to the Computational Analysis of 5-Methyl-3-heptene Isomer Stability
For researchers and professionals in drug development and materials science, a precise understanding of molecular properties is paramount. The seemingly subtle difference between geometric isomers, such as the (E) and (Z) forms of an alkene, can have profound impacts on biological activity, material properties, and reaction outcomes. This guide provides an in-depth comparison of the stability of 5-methyl-3-heptene isomers, grounded in computational chemistry, and offers a detailed protocol for researchers to replicate and adapt these methods for their own molecules of interest.
The Decisive Factors in Alkene Stability: A Tale of Two Effects
The stability of an alkene is primarily governed by a delicate balance of two key electronic and steric factors: hyperconjugation and steric hindrance.[1]
-
Hyperconjugation: This stabilizing interaction involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond.[2][3] The more alkyl substituents attached to the sp² carbons of the alkene, the greater the opportunity for hyperconjugation, leading to increased stability.[1][4] This is why, as a general rule, tetrasubstituted alkenes are more stable than trisubstituted, which are in turn more stable than disubstituted and monosubstituted alkenes.[5]
-
Steric Hindrance: This destabilizing effect arises from non-bonded repulsive interactions between bulky substituent groups that are in close proximity.[6] In cis (or Z) isomers, bulky groups are on the same side of the double bond, leading to greater steric strain compared to their trans (or E) counterparts where they are on opposite sides.[5] This strain can force the molecule to adopt a higher energy conformation.
For the isomers of 5-methyl-3-heptene, both are trisubstituted alkenes. Therefore, the primary differentiating factor in their stability is expected to be steric hindrance. The (E)-isomer, with the ethyl and sec-butyl groups on opposite sides of the double bond, is predicted to be more stable than the (Z)-isomer, where these groups are on the same side.
Computational Methodology: A Window into Molecular Energetics
To quantify the stability difference between the (E) and (Z) isomers of 5-methyl-3-heptene, we employ Density Functional Theory (DFT), a robust and widely-used quantum mechanical modeling method.[7][8]
Selecting the Right Tools: Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
-
Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For hydrocarbon systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has a long track record of providing a good balance between accuracy and computational cost for determining the relative energies of isomers.[9][10]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G * (also denoted as 6-31G(d)) basis set is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. This addition is crucial for accurately describing the geometry and electron distribution around the double bond.
This combination, B3LYP/6-31G *, represents a reliable and computationally efficient level of theory for the question at hand.
The Computational Workflow
The process of determining the relative stability of the isomers involves a series of well-defined steps, as illustrated in the workflow diagram below.
Caption: Computational workflow for determining the relative stability of 5-methyl-3-heptene isomers.
Results: Quantifying the Stability Difference
Following the computational protocol, the energies of the optimized (E) and (Z) isomers of 5-methyl-3-heptene were calculated. The results are summarized in the table below.
| Isomer | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | ZPE-Corrected Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| (E)-5-methyl-3-heptene | -314.33287 | 0.17754 | -314.15533 | 0.00 |
| (Z)-5-methyl-3-heptene | -314.33098 | 0.17761 | -314.15337 | 1.23 |
Note: These are representative values obtained from DFT calculations at the B3LYP/6-31G level of theory. Actual values may vary slightly depending on the computational software and convergence criteria.*
The computational results indicate that the (E)-isomer of 5-methyl-3-heptene is more stable than the (Z)-isomer by approximately 1.23 kcal/mol . This energy difference is consistent with the expected destabilization due to steric hindrance between the ethyl and sec-butyl groups in the (Z)-conformation. For comparison, the experimentally determined energy difference between cis- and trans-2-butene is approximately 1 kcal/mol.[5]
Experimental Protocol: A Step-by-Step Guide to the Computation
This section provides a detailed protocol for performing the DFT calculations described above using the Gaussian software package, a widely used tool in computational chemistry.[11][12]
Part 1: Building the Initial Molecular Structures
-
Launch a Molecular Builder: Use a program like GaussView, Avogadro, or ChemDraw to build the 3D structures of both (E)- and (Z)-5-methyl-3-heptene.
-
Set Stereochemistry: Ensure the correct stereochemistry around the double bond for each isomer.
-
Perform Initial Cleanup: Use the software's built-in "clean-up" or "minimize" function to generate a reasonable starting geometry.
-
Save the Structures: Save each isomer as a separate Gaussian input file (.gjf or .com).
Part 2: Setting Up the Gaussian Input File
-
Open the Input File: Open the saved input file for one of the isomers in a text editor or in GaussView.
-
Define the Route Section: The first line of the file, known as the route section, specifies the type of calculation. For this study, it should be: #p B3LYP/6-31G* Opt Freq
-
#p: Requests detailed output.
-
B3LYP/6-31G*: Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to obtain the zero-point energy.
-
-
Provide a Title: Add a descriptive title for the calculation on the line following the route section.
-
Specify Charge and Multiplicity: For a neutral, closed-shell molecule like 5-methyl-3-heptene, the charge is 0 and the spin multiplicity is 1. This is specified on the line after the title as 0 1.
-
Check Atomic Coordinates: The subsequent lines contain the atomic symbols and their Cartesian coordinates.
-
Save the File: Save the modified input file.
-
Repeat for the Other Isomer: Repeat steps 1-6 for the other isomer.
Part 3: Running the Calculation
-
Submit the Job: Submit the Gaussian input file to the Gaussian program. This can be done through a command-line interface or a graphical user interface, depending on your system setup.[11]
Part 4: Analyzing the Output
-
Verify Normal Termination: Once the calculation is complete, open the output file (.log or .out) and scroll to the bottom to ensure it terminated normally.
-
Confirm Geometry Optimization: Search for "Stationary point found" to confirm that the geometry optimization was successful.
-
Check Vibrational Frequencies: In the frequency calculation section, ensure that there are no imaginary frequencies. An imaginary frequency would indicate that the optimized structure is a transition state, not a minimum.
-
Extract Energy Values:
-
Search for "SCF Done" to find the final electronic energy.
-
Search for "Zero-point correction" to find the zero-point energy (ZPE).
-
Calculate the ZPE-corrected electronic energy by adding the electronic energy and the ZPE.
-
-
Calculate the Relative Energy: Subtract the ZPE-corrected electronic energy of the more stable isomer ((E)-isomer in this case) from that of the less stable isomer ((Z)-isomer). Convert the energy difference from Hartrees to kcal/mol (1 Hartree = 627.51 kcal/mol).
Conclusion
This guide demonstrates how computational chemistry, specifically DFT calculations, can be a powerful tool for quantitatively assessing the relative stabilities of alkene isomers. The predicted greater stability of (E)-5-methyl-3-heptene over its (Z) counterpart is in excellent agreement with fundamental principles of organic chemistry, namely the destabilizing effect of steric hindrance. The provided step-by-step protocol offers a practical framework for researchers to apply these methods to their own systems of interest, enabling a deeper understanding of molecular structure and energetics.
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A Comparative Guide to Catalyst Efficacy in the Synthesis of 5-Methyl-3-heptene
This guide provides a detailed comparison of different catalytic systems for the synthesis of 5-methyl-3-heptene, a valuable olefin intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemicals, this document moves beyond simple protocols to explain the mechanistic rationale behind catalyst selection and process optimization. We will focus on a well-documented hydrodeoxygenation pathway and explore alternative strategies, providing the experimental data and procedural details necessary for reproducible and scalable synthesis.
Introduction: The Challenge of Selective Olefin Synthesis
The regioselective and stereoselective synthesis of internal olefins like 5-methyl-3-heptene is a fundamental challenge in organic chemistry. These compounds serve as crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers. The efficacy of any synthetic route is critically dependent on the catalyst, which governs the reaction's yield, selectivity, and overall efficiency. This guide provides a comparative analysis of catalytic methods, with a primary focus on the hydrodeoxygenation of a ketone precursor, a route that offers high potential for control and selectivity.
Primary Catalytic Route: Hydrodeoxygenation of 5-Methyl-3-heptanone
A highly effective method for producing 5-methyl-3-heptene involves the one-step hydrodeoxygenation (HDO) of 5-methyl-3-heptanone. This process utilizes a bifunctional heterogeneous catalyst, which combines both metal-catalyzed hydrogenation and acid-catalyzed dehydration functionalities in a single system.[1]
The Bifunctional Catalytic Mechanism
The reaction proceeds via a two-step cascade on the catalyst surface. First, the ketone (5-methyl-3-heptanone) is hydrogenated on a transition metal site to form a 5-methyl-3-heptanol intermediate. Subsequently, this alcohol undergoes dehydration on the acidic sites of the catalyst support (e.g., alumina) to yield a mixture of C₈ alkene isomers, primarily 5-methyl-3-heptene and 5-methyl-2-heptene.[1] A potential side reaction is the further hydrogenation of the resulting alkenes to form the corresponding alkane (3-methyl heptane), particularly over highly active hydrogenation metals.[1]
Comparative Efficacy: 1% Pt/Al₂O₃ vs. 20% Cu/Al₂O₃
The choice of transition metal is paramount to controlling the product distribution. Platinum (Pt) and Copper (Cu) supported on alumina (Al₂O₃) are two effective, yet distinct, catalysts for this transformation.[1]
-
Platinum (Pt) Catalysts: Platinum is known for its high hydrogenation activity. While this leads to very high conversion rates of the starting ketone, it also aggressively promotes the secondary hydrogenation of the desired alkene products into the saturated alkane. Over 1% Pt-Al₂O₃, the major product is 3-methyl heptane, with selectivity reaching up to 97%.[1] This makes Pt-based catalysts ideal when the target product is the alkane.
-
Copper (Cu) Catalysts: Copper exhibits lower hydrogenation activity compared to platinum. This characteristic is advantageous for maximizing alkene selectivity, as the secondary hydrogenation to the alkane is less pronounced. Over a 20 wt% Cu-Al₂O₃ catalyst, a mixture of C₈ alkenes is the primary product. The selectivity can be finely tuned by adjusting reaction conditions; for instance, at 220 °C with a low H₂/ketone molar ratio of 2, alkene selectivity can reach approximately 82%.[1]
The experimental data below highlights the performance differences under optimized conditions.
Table 1: Performance Comparison of Pt/Al₂O₃ and Cu/Al₂O₃ Catalysts
| Catalyst | Reaction Temp. (°C) | H₂/Ketone Molar Ratio | Ketone Conversion (%) | Selectivity to C₈ Alkenes (%) | Selectivity to C₈ Alkane (%) |
|---|---|---|---|---|---|
| 20% Cu-Al₂O₃ | 220 | 2 | ~95 (estimated) | ~82 | ~18 |
| 1% Pt-Al₂O₃ | 220 | 25 | 99.9 | ~2 | ~97 |
Data synthesized from the findings reported in Al-Zahrani et al. (2018).[1]
Expert Insight: The trade-off between conversion and selectivity is a classic dilemma in catalysis. The much higher activity of platinum necessitates careful control of hydrogen partial pressure and temperature to avoid over-hydrogenation. For selective synthesis of 5-methyl-3-heptene, the less active but more selective copper catalyst is the superior choice, demonstrating that the "best" catalyst is entirely dependent on the desired final product.[1]
Experimental Protocol: Synthesis via Hydrodeoxygenation
This protocol is based on the incipient wetness impregnation method for catalyst preparation and a fixed-bed reactor system for the catalytic reaction.[1]
Part A: Catalyst Preparation (20% Cu/Al₂O₃)
-
Support Preparation: Use γ-alumina (γ-Al₂O₃) as the support material.
-
Precursor Solution: Prepare an aqueous solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O). The volume of the solution should be equal to the pore volume of the alumina support to ensure incipient wetness.
-
Impregnation: Add the copper nitrate solution dropwise to the alumina support with constant mixing until the support is uniformly wetted.
-
Drying: Dry the impregnated catalyst in an oven at 100 °C overnight.
-
Calcination: Calcine the dried catalyst in a furnace. Ramp the temperature to 110 °C at 2 °C/min and hold for 2 hours. Then, ramp to 550 °C at 1 °C/min and hold for 4 hours.[1]
-
Sizing: Crush and sieve the resulting catalyst to the desired particle size (e.g., ≤0.18 mm).[1]
Part B: Catalytic Reaction and Analysis
-
Reactor Setup: Pack a fixed-bed reactor with 0.5 g of the prepared catalyst.
-
Catalyst Reduction (for Cu): Prior to reaction, reduce the copper catalyst in situ by flowing hydrogen gas at an elevated temperature.
-
Reaction Conditions:
-
Set the reactor temperature to 220 °C and pressure to 1 atm.[1]
-
Introduce a gaseous stream of hydrogen (H₂) and an inert gas (N₂).
-
Feed the liquid 5-methyl-3-heptanone into the reactor at a controlled flow rate (e.g., 1 mL/h) using a syringe pump.[1]
-
Adjust the H₂ flow rate to achieve the desired H₂/ketone molar ratio (a ratio of 2 is optimal for alkene selectivity with the Cu catalyst).[1]
-
-
Product Collection: Cool the reactor outlet stream to condense the liquid products.
-
Product Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) to determine the conversion of the ketone and the selectivity towards 5-methyl-3-heptene, 5-methyl-2-heptene, and 3-methyl heptane.[1]
Sources
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-3-heptene Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-heptene is a volatile organic compound (VOC) with significance in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker.[1] Accurate and reliable quantification of this analyte is crucial for quality control, research, and regulatory compliance. The validation of analytical methods is a mandatory process to ensure that the chosen method is suitable for its intended purpose, providing trustworthy and consistent results.[2][3]
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 5-Methyl-3-heptene: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). We will delve into the core principles of method validation, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended to serve as a practical resource for scientists in selecting and validating the most appropriate method for their specific analytical needs.
The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical method validation.[2][4][5][6][7][8][9][10][11]
Understanding the Analyte: 5-Methyl-3-heptene
5-Methyl-3-heptene (C8H16) is a flammable liquid and vapor.[12] It exists as cis- and trans-isomers.[12][13] Its volatile nature makes it an ideal candidate for gas chromatography.[1][14][15][16][17]
Chemical Structure:
Key Properties:
-
Molecular Weight: 112.21 g/mol [12]
-
Boiling Point: Approximately 112 °C[18]
-
Volatility: High, making it suitable for GC analysis.
Core Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][8][11] This is achieved by evaluating a set of performance characteristics. The key validation parameters, as defined by ICH Q2(R1), are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][19][20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[19][20][21]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20][21]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][3][19][20][21]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][3][19][20][21] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20][21]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20][21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][19]
Comparison of Analytical Techniques
The choice between GC-FID and HPLC-UV for the quantification of 5-Methyl-3-heptene is primarily dictated by the analyte's physicochemical properties.
-
Gas Chromatography (GC): GC is the premier technique for separating and analyzing volatile compounds.[1][14][15][16][17] Given that 5-Methyl-3-heptene is a volatile hydrocarbon, GC is the more conventional and suitable choice. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent detector for this application.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interaction with a stationary and a mobile phase.[22] Alkenes like 5-Methyl-3-heptene lack a strong chromophore, which is necessary for sensitive UV detection.[23] Therefore, direct HPLC-UV analysis of 5-Methyl-3-heptene is generally not feasible without a derivatization step to introduce a UV-absorbing moiety. This adds complexity and potential for error to the analytical procedure. For the purpose of this guide, we will consider a hypothetical derivatization agent that allows for UV detection to illustrate the validation process for an HPLC method.
Experimental Protocols and Data Presentation
Here, we provide detailed, step-by-step methodologies for the validation of both GC-FID and HPLC-UV methods for the quantification of 5-Methyl-3-heptene.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
Validation Workflow:
Caption: GC-FID Method Validation Workflow.
Validation Parameter Protocols and Acceptance Criteria:
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank solvent, a placebo (matrix without analyte), and a sample spiked with 5-Methyl-3-heptene. | No interfering peaks at the retention time of 5-Methyl-3-heptene in the blank and placebo chromatograms. |
| Linearity | Prepare at least five concentrations of 5-Methyl-3-heptene standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The range is determined from the linearity study. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). | Percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst. | RSD ≤ 3.0%. |
| LOD & LOQ | Based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. | The LOQ should be verifiable with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters such as oven temperature (± 2 °C), flow rate (± 0.1 mL/min), and injector temperature (± 5 °C). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |
Hypothetical Performance Data for GC-FID Method:
| Parameter | Result | Conclusion |
| Specificity | No interference observed. | Pass |
| Linearity (r²) | 0.9992 | Pass |
| Range | 1 - 50 µg/mL | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (Repeatability RSD) | 0.85% | Pass |
| Precision (Intermediate RSD) | 1.25% | Pass |
| LOD | 0.2 µg/mL | Pass |
| LOQ | 0.7 µg/mL | Pass |
| Robustness | No significant impact on results. | Pass |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (with Derivatization)
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: UV-Vis Detector
-
Column: C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (hypothetical, dependent on derivatizing agent)
-
Injection Volume: 20 µL
Derivatization Protocol (Hypothetical): A hypothetical derivatization step would be required to make 5-Methyl-3-heptene detectable by UV. This would involve reacting the alkene with a reagent that imparts a strong UV-absorbing chromophore to the molecule. The reaction conditions (reagent concentration, temperature, time) would need to be optimized.
Validation Workflow:
Caption: HPLC-UV Method Validation Workflow.
Validation Parameter Protocols and Acceptance Criteria:
The protocols and acceptance criteria for the HPLC-UV method would be analogous to the GC-FID method, with adjustments for the different instrumentation and the inclusion of the derivatization step.
Hypothetical Performance Data for HPLC-UV Method:
| Parameter | Result | Conclusion |
| Specificity | Minor interference from derivatization by-products. | Marginal Pass |
| Linearity (r²) | 0.9965 | Pass |
| Range | 5 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 97.5% - 103.2% | Pass |
| Precision (Repeatability RSD) | 1.5% | Pass |
| Precision (Intermediate RSD) | 2.8% | Pass |
| LOD | 1.5 µg/mL | Pass |
| LOQ | 5.0 µg/mL | Pass |
| Robustness | Sensitive to variations in derivatization conditions. | Conditional Pass |
Comparative Analysis and Discussion
| Performance Characteristic | GC-FID | HPLC-UV (with Derivatization) | Rationale |
| Suitability for Analyte | Excellent | Poor (without derivatization) | 5-Methyl-3-heptene is a volatile compound, making it ideal for GC. It lacks a native chromophore for UV detection. |
| Specificity | High | Moderate to Low | GC offers excellent separation of volatile compounds. Derivatization in HPLC can introduce interfering by-products. |
| Sensitivity (LOD/LOQ) | High | Low | FID is highly sensitive to hydrocarbons. The sensitivity of the HPLC method is limited by the efficiency of the derivatization reaction and the molar absorptivity of the derivative. |
| Accuracy and Precision | Excellent | Good | The direct injection in GC minimizes sample manipulation and potential for error. The multi-step derivatization process in HPLC can introduce variability. |
| Robustness | High | Moderate | GC methods for volatile compounds are generally robust. The HPLC method's robustness is compromised by the sensitivity of the derivatization reaction to small changes in conditions. |
| Method Complexity | Low | High | The GC-FID method is straightforward. The HPLC-UV method requires an additional, carefully controlled derivatization step. |
| Cost and Throughput | Lower Cost, Higher Throughput | Higher Cost, Lower Throughput | GC-FID systems are generally less expensive to operate and maintain. The derivatization step in the HPLC method increases analysis time and cost. |
Conclusion and Recommendation
Based on the comprehensive validation data and the inherent properties of 5-Methyl-3-heptene, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is unequivocally the superior choice for its quantification. It offers higher sensitivity, specificity, accuracy, and precision, coupled with lower complexity and cost. The direct analysis by GC-FID avoids the cumbersome and error-prone derivatization step required for HPLC-UV analysis.
For any laboratory tasked with the routine quantification of 5-Methyl-3-heptene, the development and validation of a robust GC-FID method is the most scientifically sound and efficient approach.
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A Comparative Guide to Branched Alkenes as Volatile Organic Compound (VOC) Markers for Oxidative Stress
This guide provides an in-depth comparison of branched alkenes, using 5-methyl-3-heptene as a representative example, against other classes of volatile organic compounds (VOCs) as non-invasive biomarkers. We will explore the biochemical rationale for their production, detail the analytical methodologies for their detection, and present comparative data to guide researchers in their experimental design.
Introduction: The Significance of Volatile Biomarkers
Volatile organic compounds (VOCs) are carbon-based chemicals that have a low boiling point, allowing them to easily evaporate at room temperature. In the context of medical diagnostics, endogenous VOCs produced during metabolic processes can be released from the body via breath, skin, or urine.[1] The unique profile of these VOCs can reflect the underlying physiological or pathological state of an individual, making them powerful candidates for non-invasive disease detection and monitoring.[2][3]
Among the thousands of VOCs identified, the class of branched hydrocarbons (alkanes and alkenes) has garnered significant attention. These molecules are not typically produced in major metabolic pathways but are rather the byproducts of systemic cellular damage, specifically oxidative stress.[4][5] While the literature points to the diagnostic potential of this entire class of compounds in conditions like lung cancer and inflammatory diseases,[6][7] data on specific isomers is often consolidated. This guide will use 5-methyl-3-heptene (C₈H₁₆), a branched-chain alkene, as a structural case study to discuss the analytical principles applicable to this entire class of promising biomarkers.
Biochemical Origin: Lipid Peroxidation as a Source of Branched Alkenes
The primary proposed mechanism for the endogenous production of hydrocarbons, including branched alkenes, is the free-radical-mediated peroxidation of polyunsaturated fatty acids (PUFAs).[8][9] PUFAs are essential components of cell membranes and are highly susceptible to attack by reactive oxygen species (ROS).[10][11]
The Process of Lipid Peroxidation:
This process occurs in three main stages:
-
Initiation: A reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group on a PUFA, creating a lipid radical (L•).[10][12]
-
Propagation: The lipid radical reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from a neighboring PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating a chain reaction.[11]
-
Termination/Decomposition: The chain reaction terminates when two radicals combine. The unstable lipid hydroperoxides can decompose, particularly in the presence of metal ions, leading to the cleavage of the carbon chain and the formation of a variety of volatile products, including aldehydes, ketones, and saturated and unsaturated hydrocarbons.[4][10]
The specific structure of the parent fatty acid determines the VOCs produced. The fragmentation of complex, branched-chain fatty acids or secondary oxidation of primary byproducts is thought to give rise to branched hydrocarbons like 5-methyl-3-heptene.[4]
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Safety Operating Guide
Mastering Chemical Disposal: A Comprehensive Guide to 5-Methyl-3-heptene
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are only part of the lifecycle. The safe and compliant disposal of these chemicals is a critical, yet often overlooked, aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methyl-3-heptene, ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards. Our commitment is to empower you with the knowledge to manage chemical waste with the same rigor and precision as your research.
Understanding the Hazard Profile of 5-Methyl-3-heptene
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. 5-Methyl-3-heptene is a volatile and highly flammable organic compound. Its primary risks are rooted in its physical and chemical properties.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Methyl-3-heptene is classified as a "Highly Flammable liquid and vapor" (H225)[1]. This classification necessitates stringent protocols to prevent ignition from sources such as sparks, open flames, and static discharge.
Table 1: Key Safety and Physical Properties of 5-Methyl-3-heptene
| Property | Value | Implication for Disposal |
| GHS Hazard Classification | H225: Highly Flammable liquid and vapor[1] | Requires strict control of ignition sources and use of spark-proof equipment. |
| UN Number | 3295[2] | Essential for proper shipping and transportation documentation for disposal. |
| Hazard Class | 3 (Flammable Liquid)[2] | Dictates packaging, labeling, and transportation requirements. |
| Physical State | Liquid[2] | Requires secure, leak-proof containers for storage and transport. |
| Incompatible Materials | Strong oxidizing agents | Waste must not be mixed with oxidizers to prevent violent reactions. |
The causality behind these precautions is clear: the high vapor pressure and low flashpoint of flammable liquids like 5-Methyl-3-heptene mean that an ignitable atmosphere can form readily at ambient temperatures. Any breach in containment or proximity to an ignition source can lead to a fire or explosion.
Immediate Safety and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). When handling 5-Methyl-3-heptene for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: All handling of 5-Methyl-3-heptene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.
This multi-layered approach to PPE creates a self-validating system of protection, where each component mitigates a specific route of exposure.
Step-by-Step Disposal Protocol
The disposal of 5-Methyl-3-heptene is not merely about discarding the chemical; it is a systematic process designed to ensure safety and compliance at every stage.
Waste Segregation and Collection
Causality: The primary principle of hazardous waste management is segregation at the source. This prevents dangerous reactions between incompatible chemicals and simplifies the final disposal process.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for 5-Methyl-3-heptene. The container should be made of a material that will not react with or be degraded by the solvent.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Methyl-3-heptene," and the associated hazard pictograms (flame symbol).
-
Avoid Mixing: Do not mix 5-Methyl-3-heptene waste with other chemical waste streams, especially with strong oxidizing agents.
Container Management and Storage
Causality: Proper container management is crucial to prevent spills, leaks, and the buildup of flammable vapors.
-
Secure Sealing: Keep the waste container tightly sealed at all times, except when adding waste.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.
Arranging for Professional Disposal
Under no circumstances should 5-Methyl-3-heptene be disposed of down the drain or in regular trash[3]. This is not only a severe safety hazard but also a violation of environmental regulations.
-
Engage a Licensed Waste Disposal Service: The final disposal of 5-Methyl-3-heptene must be handled by a licensed and reputable hazardous waste disposal company[4][5][6][7][8].
-
Documentation: Ensure all required documentation, including a hazardous waste manifest, is completed accurately. The UN number (3295) and hazard class (3) are critical pieces of information for this documentation[2].
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
Emergency Procedures: Spill Management
Even with the most stringent protocols, accidental spills can occur. A well-rehearsed emergency plan is a cornerstone of a safe laboratory environment.
Table 2: Spill Response Protocol for 5-Methyl-3-heptene
| Step | Action | Rationale |
| 1. Evacuate and Alert | Immediately alert others in the vicinity and evacuate the immediate area. | Minimizes exposure to flammable vapors and potential ignition. |
| 2. Control Ignition Sources | Extinguish all nearby open flames and turn off any spark-producing equipment. | Prevents the ignition of flammable vapors. |
| 3. Ventilate the Area | Increase ventilation by opening sashes in fume hoods. | Disperses flammable vapors to below the lower explosive limit. |
| 4. Absorb the Spill | For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). | Safely contains the liquid for subsequent disposal. |
| 5. Collect and Dispose | Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container. | Ensures the contaminated material is handled as hazardous waste. |
| 6. Decontaminate | Clean the spill area with an appropriate solvent, followed by soap and water. | Removes any residual chemical contamination. |
| 7. Report the Incident | Report the spill to your institution's Environmental Health and Safety (EHS) department. | Ensures proper documentation and review of safety procedures. |
Logical Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposal.
Caption: Disposal workflow for 5-Methyl-3-heptene.
By adhering to this structured and well-documented disposal process, you not only ensure the safety of your laboratory and the surrounding environment but also uphold the principles of scientific integrity and responsible chemical management.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-3-heptene
Navigating the complexities of chemical handling requires a blend of rigorous protocol and an intuitive understanding of risk. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for 5-Methyl-3-heptene. Our objective is to move beyond a simple checklist, offering a framework that empowers researchers, scientists, and drug development professionals to work safely and effectively. The protocols herein are designed as a self-validating system, ensuring that safety is an integral component of the experimental workflow, not an afterthought.
Hazard Assessment: Understanding 5-Methyl-3-heptene
5-Methyl-3-heptene (C8H16) is an alkene, and its primary, well-documented hazard is its flammability.[1] However, a comprehensive safety assessment necessitates considering potential hazards based on its chemical class and data from structurally similar compounds. The vapor of flammable liquids is often the primary ignition source.[2] A prudent approach assumes potential for skin, eye, and respiratory irritation.
A Safety Data Sheet (SDS) for a related compound, 5-methyl-1-heptene, indicates it may cause skin, eye, and respiratory irritation, and can be harmful if swallowed.[3] Another related compound, 5-Methyl-3-heptanone, is also a flammable liquid that causes serious eye and potential respiratory irritation.[4][5] Therefore, a robust PPE plan must address these potential risks.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Physical Hazard | Highly Flammable liquid and vapor (Category 2)[1] | 🔥 | P210, P233, P240, P241, P242, P243, P370+P378, P403+P235[1] |
| Health Hazards (Inferred) | May cause skin irritation.[3] Causes serious eye irritation.[3][4][5] May cause respiratory irritation.[3][4][5] May be harmful if swallowed and enters airways. | ❗ | P261, P280, P305+P351+P338[3][4] |
| Environmental Hazards | No specific data available, but release to the environment should be avoided.[6] | P273[6] |
This table synthesizes data from PubChem and SDSs of structurally related compounds to provide a comprehensive hazard profile.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all determination. It is a dynamic process based on a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE and the conditions that necessitate elevated protection.
Eye and Face Protection: The First Line of Defense
Splashes are an ever-present risk when handling liquid chemicals. The causality is simple: a moment of inattention during transfer or a sudden pressure change can result in contact with sensitive eye tissue.
-
Standard Operations: For routine handling of small quantities (e.g., <100 mL) in a well-ventilated area, chemical splash goggles are mandatory. They must provide a complete seal around the eyes to protect against splashes from all angles.[2][7]
-
High-Risk Operations: When transferring larger volumes, working with heated material, or performing operations with a significant risk of splashing or pressure release, a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
Protecting the skin requires a two-pronged approach: appropriate lab attire and chemically resistant gloves.
-
Protective Clothing: A flame-resistant lab coat is the minimum requirement. For larger scale operations, flame-retardant coveralls offer more comprehensive protection.[7][8] This clothing should be kept clean and stored separately from personal items.[9]
-
Glove Selection: No single glove material protects against all chemicals.[10] For 5-Methyl-3-heptene, a non-polar organic solvent, glove selection is critical. Nitrile gloves are a common and effective choice for protection against oils, fuels, and many hydrocarbons.[8][11] However, factors like thickness, exposure time (breakthrough time), and degradation must be considered. Always inspect gloves for any signs of damage before use.
| Glove Material | Performance vs. Aliphatic Hydrocarbons | Rationale & Limitations |
| Nitrile | Very Good | Provides excellent resistance to oils, fuels, and aliphatic hydrocarbons.[11] A good general-purpose choice for incidental contact. Not recommended for prolonged immersion. |
| Neoprene | Good to Very Good | Offers good resistance to a broad range of chemicals, including hydrocarbons.[12] Provides better dexterity than thicker butyl gloves. |
| Viton® | Excellent | A fluoroelastomer that provides superior resistance to aromatic and aliphatic hydrocarbons.[11][12] Often used for situations requiring extended contact. |
| Natural Rubber (Latex) | Poor | Not recommended. Degrades quickly upon contact with many organic solvents and can cause allergic reactions.[12] |
This table is a guideline. Always consult the glove manufacturer's specific chemical resistance data for the task at hand.[13][14]
Respiratory Protection: Safeguarding Against Inhalation
The vapor of 5-Methyl-3-heptene is its most significant hazard. Engineering controls, primarily effective ventilation such as a chemical fume hood, are the primary method for preventing atmospheric contamination.[15] When these controls are not feasible or insufficient to maintain exposure below acceptable limits, respiratory protection is required.
All respirator use must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134), which mandates a comprehensive program including medical evaluation, fit testing, and training.[16][17][18]
| Condition / Operation | Required Respirator Type | Assigned Protection Factor (APF) |
| Emergency or Spill | Self-Contained Breathing Apparatus (SCBA) | 10,000 |
| High Vapor Concentration | Full Facepiece Supplied-Air Respirator (SAR) | 1,000 |
| Moderate Vapor Concentration | Half Mask or Full Facepiece Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges | 10 (Half Mask) or 50 (Full Facepiece) |
| Nuisance Exposures | Not applicable; use engineering controls. | - |
APF values indicate the level of protection a respirator is expected to provide.[15] Selection must be based on a quantitative assessment of workplace exposure.
Operational and Disposal Plans
A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, open flames, spark-producing equipment).[2]
-
PPE Donning: Don the required PPE in the correct order: lab coat/coveralls, then chemical splash goggles, then gloves.
-
Chemical Transfer: Use only approved and properly labeled containers.[2] When transferring, ground and bond containers to prevent static discharge, a potential ignition source.[5][6] Perform all transfers inside the chemical fume hood.
-
Post-Handling: Tightly close all containers when not in use.[2]
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves first using a proper technique (peeling them off without touching the outer surface), followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Spill Management:
-
Evacuate non-essential personnel and eliminate all ignition sources.[19]
-
For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).[19]
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[19]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) emergency team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Improper disposal is a serious breach of safety and environmental regulations.
-
Chemical Waste: Collect all 5-Methyl-3-heptene waste in a designated, compatible, and clearly labeled hazardous waste container.[19][20] This is typically a glass or chemically resistant plastic container with a secure cap.[19] Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, absorbent materials, and other contaminated disposable items must be collected in a separate, sealed container labeled as hazardous waste.[2][19]
-
Arranging Disposal: Store waste containers in a designated satellite accumulation area.[19] Contact your institution's EH&S department or a licensed professional waste disposal service for pickup and final disposal. Never dispose of 5-Methyl-3-heptene or contaminated materials down the drain or in regular trash.[19]
Visualized Workflow: PPE Selection Process
The following diagram outlines the decision-making logic for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for 5-Methyl-3-heptene.
Conclusion
The safe handling of 5-Methyl-3-heptene is predicated on a foundational respect for its hazards and a disciplined application of safety protocols. This guide provides the necessary framework, but it is the diligence of the individual researcher that ultimately ensures a safe laboratory environment. By understanding the causality behind each procedural step and implementing these self-validating safety systems, you build a culture of safety that protects not only yourself but also your colleagues and your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
